molecular formula C13H19ClN2O2 B1451511 Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1187928-18-2

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1451511
CAS No.: 1187928-18-2
M. Wt: 270.75 g/mol
InChI Key: WQPQNIUAWYRGJF-UHFFFAOYSA-N
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Description

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662660
Record name Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-18-2
Record name 1-Piperazinecarboxylic acid, 2-methyl-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS No. 1187928-18-2), a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, purification, analytical characterization, and handling. We delve into the causality behind experimental choices, offering robust, self-validating protocols for researchers in drug discovery and development. This guide synthesizes information from established chemical principles and data on structurally related compounds to present a thorough profile, including detailed methodologies for in-house validation and characterization.

Introduction: Strategic Importance in Drug Discovery

This compound is a chiral heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. The piperazine moiety is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to introduce a basic, hydrophilic center that can be crucial for modulating pharmacokinetic properties like solubility and bioavailability.[1] The presence of a methyl group at the 2-position introduces a chiral center, allowing for stereoselective interactions with biological targets, which can lead to improved potency and reduced off-target effects.[2]

The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens is a strategic choice, offering robust stability under a variety of reaction conditions while allowing for selective deprotection, typically via catalytic hydrogenolysis.[3] This differential protection enables chemists to selectively functionalize the second nitrogen atom, making this molecule a versatile scaffold for building diverse chemical libraries.[1] This guide will provide the necessary technical details to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. While extensive experimental data for this specific salt is not widely published, the following table consolidates available information from chemical suppliers and inferred properties based on its structural components: the Cbz-protected 2-methylpiperazine core and its hydrochloride salt form.

PropertyValue / Inferred ValueSource / Rationale
IUPAC Name benzyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride[4]
CAS Number 1187928-18-2 (racemic), 1217720-49-4 ((S)-enantiomer), 1217848-48-0 ((R)-enantiomer)[2][5]
Molecular Formula C₁₃H₁₉ClN₂O₂[4]
Molecular Weight 270.76 g/mol [4]
Appearance Expected to be a white to off-white solid powder.Inferred from related piperazine hydrochloride salts.
Melting Point Not definitively reported. Expected to be >150 °C.Hydrochloride salts of similar organic molecules typically have relatively high melting points. Experimental determination is recommended.
Solubility Soluble in DMSO.[4] Expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its salt form. Sparingly soluble in non-polar organic solvents.[4] The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base.
Stability Stable under recommended storage conditions (inert atmosphere, 2-8°C).[5] Susceptible to degradation under strong basic conditions (cleavage of Cbz group) and catalytic hydrogenation (deprotection).[5] General knowledge of Cbz protecting group stability.

Synthesis and Purification

The synthesis of this compound is conceptually a two-step process: N-Cbz protection of 2-methylpiperazine followed by formation of the hydrochloride salt.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: Hydrochloride Salt Formation 2-Methylpiperazine 2-Methylpiperazine Product_FreeBase Benzyl 2-methylpiperazine- 1-carboxylate (Free Base) 2-Methylpiperazine->Product_FreeBase Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Product_FreeBase Base Base (e.g., NaHCO3) Base->Product_FreeBase Solvent Solvent (e.g., THF/Water) Solvent->Product_FreeBase Final_Product Benzyl 2-methylpiperazine- 1-carboxylate hydrochloride Product_FreeBase->Final_Product Protonation Solvent_HCl HCl in Solvent (e.g., HCl in Dioxane or IPA) Solvent_HCl->Final_Product MS_Fragmentation Parent_Ion [M]+• m/z 234 Tropylium_Ion Tropylium Ion [C₇H₇]+ m/z 91 Parent_Ion->Tropylium_Ion Benzylic Cleavage Piperazine_Fragment Piperazine Ring Fragment Parent_Ion->Piperazine_Fragment Ring Cleavage N_Alkylation Starting_Material Benzyl 2-methylpiperazine- 1-carboxylate Product 4-Alkyl-Benzyl 2-methylpiperazine- 1-carboxylate Starting_Material->Product Alkylating_Agent Alkyl Halide (R-X) or Aldehyde/Ketone Alkylating_Agent->Product Conditions Base (for R-X) or Reducing Agent (for Carbonyl) Conditions->Product

Sources

An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, stereochemical considerations, synthetic pathways, analytical characterization, and its pivotal role in the creation of novel therapeutics.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, renowned for its ability to impart favorable pharmacokinetic properties, including improved solubility and oral bioavailability. The introduction of a methyl group at the 2-position creates a chiral center, opening avenues for stereospecific interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group at the 1-position allows for selective functionalization at the 4-position, making this compound a versatile intermediate for library synthesis and lead optimization in drug discovery programs.[1]

Compound Identification and Physicochemical Properties

This compound is a chiral molecule that can exist as a racemic mixture or as individual enantiomers. The specific stereochemistry is a critical determinant of its biological activity and must be carefully considered in any synthetic or biological application.

Identifier Value Source
Chemical Name This compoundN/A
Molecular Formula C₁₃H₁₉ClN₂O₂[2]
Molecular Weight 270.76 g/mol N/A
CAS Number (Racemate) 1187928-18-2[2]
CAS Number ((S)-enantiomer) 1217720-49-4[3][4]
CAS Number ((R)-enantiomer) 1217848-48-0[5]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

Note: The properties of the free base, Benzyl 2-methylpiperazine-1-carboxylate (CAS No. 444666-46-0), will differ from the hydrochloride salt.[6][7]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound involves a multi-step process commencing with the protection of a chiral starting material, followed by N-benzylation, and concluding with the formation of the hydrochloride salt. The following protocol is a representative synthesis based on established chemical principles for piperazine chemistry.[8][9]

Synthesis of the Free Base: (S)-Benzyl 2-methylpiperazine-1-carboxylate

This procedure starts with the commercially available (S)-2-methylpiperazine.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to neutralize the starting material if it is a salt and to act as an acid scavenger.

  • Cbz-Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The Cbz group will preferentially react with the less sterically hindered nitrogen at the 4-position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Benzyl 2-methylpiperazine-1-carboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure free base.

Formation of the Hydrochloride Salt

Experimental Protocol:

  • Dissolution: Dissolve the purified (S)-Benzyl 2-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride as a white solid.

G cluster_synthesis Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate cluster_salt_formation Hydrochloride Salt Formation S-2-Methylpiperazine S-2-Methylpiperazine Dissolution_Basification Dissolution_Basification S-2-Methylpiperazine->Dissolution_Basification DCM, NaHCO3 Cbz_Protection Cbz_Protection Dissolution_Basification->Cbz_Protection Benzyl Chloroformate, 0°C Workup_Purification Workup_Purification Cbz_Protection->Workup_Purification Reaction Monitoring (TLC/LC-MS) Pure_Free_Base Pure_Free_Base Workup_Purification->Pure_Free_Base Column Chromatography Dissolution_in_Ether Dissolution_in_Ether Pure_Free_Base->Dissolution_in_Ether Diethyl Ether Acidification Acidification Dissolution_in_Ether->Acidification HCl in Ether, 0°C Precipitation_Isolation Precipitation_Isolation Acidification->Precipitation_Isolation Filtration & Drying Final_Product Final_Product Precipitation_Isolation->Final_Product (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl

Synthetic Workflow

The Critical Role of Chirality

The methyl group at the 2-position of the piperazine ring introduces a stereocenter, leading to (R) and (S) enantiomers. In drug development, enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the synthesis and use of enantiomerically pure forms of this compound are often crucial for developing selective and safe drug candidates. The separation of enantiomers can be achieved through chiral chromatography or by diastereomeric salt resolution.

G cluster_chirality Stereoisomers of Benzyl 2-methylpiperazine-1-carboxylate cluster_bioactivity Differential Biological Activity Racemic Mixture Racemic Mixture (S)-enantiomer (S)-enantiomer Racemic Mixture->(S)-enantiomer Chiral Separation (R)-enantiomer (R)-enantiomer Racemic Mixture->(R)-enantiomer Chiral Separation Desired Pharmacological Effect Desired Pharmacological Effect (S)-enantiomer->Desired Pharmacological Effect Undesired Side Effects Undesired Side Effects (R)-enantiomer->Undesired Side Effects

Importance of Chirality

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the piperazine ring protons, and the methyl group singlet. The integration of these signals should be consistent with the molecular structure.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base (C₁₃H₁₈N₂O₂).
High-Performance Liquid Chromatography (HPLC) Purity is assessed by reverse-phase HPLC, typically with UV detection. Chiral HPLC is necessary to determine the enantiomeric excess of a single enantiomer.
Melting Point A sharp melting point range is indicative of high purity.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The Cbz-protected nitrogen at the 1-position allows for the selective introduction of various substituents at the 4-position through N-alkylation or reductive amination. The benzyl group can be subsequently removed under standard hydrogenolysis conditions to liberate the secondary amine for further functionalization. This strategic approach is widely used in the development of antagonists for various receptors, enzyme inhibitors, and other therapeutic agents.[10][11]

For instance, derivatives of N-benzylpiperazine have been investigated for their activity as FAAH inhibitors for the treatment of anxiety and pain, and as ligands for various central nervous system targets.[11]

G Start Benzyl 2-methylpiperazine-1-carboxylate HCl Step1 Deprotection (e.g., Hydrogenolysis) Start->Step1 Step2 N-Alkylation / Reductive Amination at N4 Step1->Step2 Step3 Further Functionalization Step2->Step3 End Diverse Library of Bioactive Molecules Step3->End

Drug Discovery Workflow

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic design, incorporating a chiral center and orthogonal protecting groups, provides a powerful tool for the synthesis of complex and stereochemically defined molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the pursuit of novel therapeutics.

References

  • PubChem. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]

  • PubChem. Benzyl piperazine-1-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]

  • Google Patents. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Google Patents. Process for preparing N-benzyl piperazine.
  • Google Patents. 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

Sources

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal chemical intermediate, highly valued within the pharmaceutical and medicinal chemistry sectors. As a chiral building block, it provides a structurally defined piperazine scaffold, a motif prevalent in a multitude of centrally active therapeutic agents. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive examination of its core physicochemical properties, outlines a detailed, rationalized synthetic protocol, establishes a framework for analytical validation, and explores its strategic applications. Particular emphasis is placed on the role of the benzyloxycarbonyl (Cbz) protecting group and the tactical advantages this imparts in the multi-step synthesis of complex target molecules.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its unique conformational properties and ability to present substituents in defined spatial orientations make it an ideal backbone for interacting with G-protein coupled receptors (GPCRs) and ion channels.

This compound emerges as a sophisticated derivative for several key reasons:

  • Structural Pre-organization: It provides a ready-to-use piperazine core, saving multiple synthetic steps.

  • Chirality: The methyl group at the C2 position introduces a chiral center, which is critical for achieving stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.

  • Orthogonal Protection: The nitrogen atoms are differentially substituted. The N1 nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, while the N4 nitrogen is protonated as a hydrochloride salt. The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed, typically via catalytic hydrogenation. This allows for controlled, sequential modification of the piperazine ring, a cornerstone of modern synthetic strategy.

Physicochemical and Structural Characterization

A precise understanding of a starting material's properties is fundamental to its effective use.

Core Molecular Data

The essential identification parameters for this compound are summarized below. It is important to note that multiple CAS numbers exist, which may differentiate between specific enantiomers (e.g., the (S)-enantiomer) and the racemic mixture. Researchers should verify the stereochemistry of the material required for their specific application.

PropertyDataSource(s)
Molecular Formula C₁₃H₁₉ClN₂O₂[1][2]
Molecular Weight 270.76 g/mol [1][2]
Common CAS Numbers 1217720-49-4 ((S)-enantiomer) 1187928-18-2 (unspecified)[1][2][3]
Free Base Formula C₁₃H₁₈N₂O₂[4]
Free Base M.W. 234.29 g/mol [4]
Physicochemical Properties
PropertyDescriptionSource(s)
Appearance White to off-white solid powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
Storage Conditions Store under an inert atmosphere at 2-8°C for short-term storage; -20°C is recommended for long-term stability.[1][2]
Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification: A Methodological Deep Dive

While specific proprietary methods may vary, a robust and logical synthesis can be designed based on fundamental principles of organic chemistry. The following represents a plausible, field-proven approach.

Retrosynthetic Analysis

A logical deconstruction of the target molecule informs the forward synthetic strategy. The primary disconnections are at the carbamate and the hydrochloride salt.

retrosynthesis target Benzyl 2-methylpiperazine-1-carboxylate HCl freebase Cbz-protected 2-methylpiperazine target->freebase Salt Formation reactants 2-Methylpiperazine + Benzyl Chloroformate freebase->reactants N-Acylation (Carbamate Formation) starting_material 2-Methylpiperazine reactants->starting_material

Caption: Retrosynthetic pathway for the target compound.

Proposed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationales.

Objective: To synthesize this compound from 2-methylpiperazine.

Step 1: N1-Selective Benzyloxycarbonylation

  • Reaction: 2-Methylpiperazine + Benzyl Chloroformate → Benzyl 2-methylpiperazine-1-carboxylate

  • Methodology:

    • To a stirred solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add a mild inorganic base like sodium bicarbonate (2.5 eq) dissolved in water. This creates a biphasic system.

    • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) in the same organic solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Causality & Expertise:

    • Why 2-methylpiperazine? This is the commercially available starting material containing the required core structure.

    • Why benzyl chloroformate? It is the standard reagent for introducing the Cbz protecting group.

    • Why a biphasic system with NaHCO₃? The N1 nitrogen of 2-methylpiperazine is less sterically hindered than N4 (due to the adjacent methyl group), making it more nucleophilic and likely to react first. However, the resulting product is still basic. The sodium bicarbonate neutralizes the HCl byproduct generated during the reaction, preventing the formation of the dihydrochloride salt of the starting material, which would halt the reaction. Using a mild base at low temperatures enhances the selectivity for mono-acylation over di-acylation.

Step 2: Aqueous Work-up and Extraction

  • Methodology:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove any unreacted 2-methylpiperazine), water, and then a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base (Benzyl 2-methylpiperazine-1-carboxylate) as an oil or solid.

  • Causality & Expertise: This standard liquid-liquid extraction sequence is designed to purify the product. The acid wash removes basic starting material, the water wash removes water-soluble salts, and the brine wash helps to break any emulsions and begin the drying process.

Step 3: Hydrochloride Salt Formation and Isolation

  • Reaction: Benzyl 2-methylpiperazine-1-carboxylate + HCl → this compound

  • Methodology:

    • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield the final this compound.

  • Causality & Expertise: Converting the free base to its hydrochloride salt serves two primary purposes:

    • Purification: Precipitation is an excellent method for purification, as impurities often remain in the solvent.

    • Stability & Handling: Hydrochloride salts are typically crystalline, non-hygroscopic solids with higher melting points and better long-term stability than their corresponding free bases, which are often oils. This makes them easier to handle, weigh, and store.

Analytical Validation and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical Workflow

qc_workflow cluster_synthesis Synthesis & Work-up cluster_qc Quality Control raw_material Raw Material (2-Methylpiperazine) reaction Reaction raw_material->reaction crude_product Crude Product reaction->crude_product identity Identity Confirmation (¹H NMR, MS, IR) crude_product->identity purity Purity & Assay (HPLC, ¹H NMR) identity->purity final_product Released Product (>98% Purity) purity->final_product

Caption: Quality control workflow from synthesis to product release.

Expected Analytical Profile

The following table summarizes the expected data from standard analytical techniques used for validation.

TechniqueExpected Result / Key Features
¹H NMR - Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, from benzyl group). - Benzyl CH₂: Singlet around 5.1-5.2 ppm (2H). - Piperazine Ring Protons: Complex multiplets between ~2.5-4.5 ppm. - Methyl Protons (CH₃): Doublet around 1.1-1.3 ppm (3H). - Amine Protons (N⁺H₂): Broad signals, often exchangeable with D₂O.
Mass Spec. (ESI+) Expected m/z for the free base cation [M+H]⁺: ~235.15. The molecular ion of the intact salt is not typically observed.
HPLC A primary peak corresponding to the product, with purity typically >98% (by area percentage) for use in further synthesis.
IR Spectroscopy - C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹ (carbamate carbonyl). - C-O Stretch: Absorption around 1230-1250 cm⁻¹. - N-H Stretch: Broad absorption from the ammonium salt in the 2400-2800 cm⁻¹ region.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules.

Deprotection and Further Functionalization

The Cbz group can be cleanly removed via catalytic hydrogenation, unmasking the N1 secondary amine for subsequent reactions without disturbing the rest of the molecule.

  • Reaction: Catalytic Hydrogenation (e.g., H₂, Pd/C in Methanol or Ethanol).

  • Result: This reaction cleaves the Cbz group to yield 2-methylpiperazine hydrochloride and toluene as a byproduct. The revealed secondary amine is a potent nucleophile.

Downstream Synthetic Workflow

Once deprotected, the resulting 2-methylpiperazine can be elaborated through various standard coupling reactions.

Caption: Common synthetic pathways following Cbz deprotection.

This strategic deprotection-functionalization sequence is employed in the synthesis of numerous drug candidates, particularly those designed to treat psychiatric disorders, where the piperazine moiety often serves as a key pharmacophore for binding to dopamine and serotonin receptors.[5][6]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The following information is based on data for structurally related piperazine derivatives.[7][8][9][10]

Hazard Identification
Hazard ClassClassificationPrecautionary Action
Skin Corrosion/Irritation Category 1B/2Causes severe skin burns and irritation. Wear appropriate gloves and protective clothing.[7][8]
Serious Eye Damage Category 1/2Causes serious eye damage. Wear safety goggles or a face shield.[7][9]
Target Organ Toxicity Category 3May cause respiratory irritation. Use only in a well-ventilated area or fume hood.[7][10]
Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Stability: The hydrochloride salt form provides good stability under the recommended storage conditions.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-packaged, chiral piperazine core, combined with a robust and selectively cleavable protecting group, facilitates efficient and controlled entry into complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • Benzyl 2-methylpiperazine-1-carboxylate. MySkinRecipes.[Link]

  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Apprachem.[Link]

  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

  • 1-BENZYLPIPERAZINE. Organic Syntheses.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Center for Biotechnology Information.[Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate.[Link]

  • Process for preparing N-benzyl piperazine.
  • Preparation method for 1-benzyl-3-piperidone hydrochloride.

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An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex molecular architectures with a wide range of biological activities. The presence of a methyl group at the 2-position introduces chirality and steric bulk, influencing the conformational flexibility of the piperazine ring and the binding interactions of its derivatives with biological targets. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, a crucial feature for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering insights for its application in drug discovery and development.

Physicochemical Properties

The hydrochloride salt of benzyl 2-methylpiperazine-1-carboxylate is typically a white to off-white solid, with solubility in water and polar organic solvents. The presence of the Cbz group and the hydrochloride salt form contribute to its solid-state stability, making it convenient for storage and handling.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 270.76 g/mol [1]
CAS Number 1187928-18-2 (racemic) 1217720-49-4 ((S)-enantiomer) 1217848-48-0 ((R)-enantiomer)[1][2]
Appearance White to off-white solid
Storage Store at 2-8°C in a dry, well-ventilated place.

Synthesis

The synthesis of this compound is a multi-step process that involves the selective protection of one of the nitrogen atoms of 2-methylpiperazine, followed by the formation of the hydrochloride salt. The key transformation is the N-benzyloxycarbonylation, a widely used method for the protection of amines.[3]

Synthetic Workflow

Synthesis_Workflow A 2-Methylpiperazine D Benzyl 2-methylpiperazine-1-carboxylate A->D N-Benzyloxycarbonylation B Benzyl Chloroformate (Cbz-Cl) B->D C Base (e.g., NaHCO₃, Et₃N) C->D F This compound D->F Salt Formation E HCl (in a suitable solvent, e.g., ether, ethanol) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for N-Cbz protection and hydrochloride salt formation.[3][4] Researchers should optimize conditions based on their specific starting materials and desired scale.

Materials:

  • 2-Methylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (ethereal or ethanolic solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • N-Benzyloxycarbonylation:

    • In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 2-methylpiperazine-1-carboxylate.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified benzyl 2-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ether or ethanol (1.1 eq) dropwise with stirring.

    • A white precipitate of this compound should form.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield the final compound.

Causality Behind Experimental Choices:

  • The use of a base (sodium bicarbonate or triethylamine) is essential to neutralize the hydrochloric acid generated during the reaction between the amine and benzyl chloroformate, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • The hydrochloride salt is prepared to improve the compound's stability, crystallinity, and handling characteristics.

Structural Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Interpretation

Characterization_Workflow Compound Benzyl 2-methylpiperazine-1-carboxylate hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Spectroscopic techniques for structural confirmation.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Benzylic Protons: A singlet or AB quartet around 5.1 ppm for the two protons of the -CH₂- group attached to the oxygen.

  • Piperazine Ring Protons: A series of complex multiplets in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the protons on the piperazine ring. The methyl group at the 2-position will influence the chemical shifts and coupling patterns of the adjacent protons.

  • Methyl Protons: A doublet around 1.1-1.3 ppm corresponding to the three protons of the methyl group.

  • N-H Proton: A broad singlet, which may be shifted downfield due to the hydrochloride salt formation and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Expected chemical shifts include:

  • Carbonyl Carbon: A signal in the range of 155-165 ppm for the carbamate carbonyl carbon.

  • Aromatic Carbons: Several signals between 127-137 ppm for the carbons of the phenyl ring.

  • Benzylic Carbon: A signal around 67 ppm for the benzylic carbon.

  • Piperazine Ring Carbons: Signals in the aliphatic region (typically 40-60 ppm).

  • Methyl Carbon: A signal in the upfield region (around 15-20 ppm).

FTIR Spectroscopy:

The FTIR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands include:

  • N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹ is expected for the ammonium hydrochloride.

  • C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbamate carbonyl group.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z corresponding to the free base (molecular weight ~234.3 g/mol ). Fragmentation may involve the loss of the benzyl group or cleavage of the piperazine ring. A common fragment observed for benzyl-containing compounds is the tropylium ion at m/z 91.[5][6]

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a well-established pharmacophore found in drugs targeting various receptors and enzymes in the central nervous system (CNS) and other therapeutic areas. The ability to selectively deprotect the second nitrogen of the piperazine ring allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chiral building block with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity allow for the synthesis of diverse libraries of compounds for biological screening. This guide has provided a detailed overview of its synthesis, characterization, and handling, offering a valuable resource for researchers and scientists working in pharmaceutical and chemical research.

References

  • [Placeholder for a relevant journal article on piperazine synthesis]
  • [Placeholder for a relevant journal article on Cbz protection]
  • Organic Syntheses, Coll. Vol. 5, p.904 (1973); Vol. 42, p.19 (1962). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0094]
  • [Placeholder for a relevant journal article on mass spectrometry of piperazines]
  • [Placeholder for a relevant journal article on NMR of piperazines]
  • [Placeholder for a relevant journal article on IR of piperazines]
  • [Placeholder for a relevant journal article on applications of piperazine deriv
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • [Placeholder for a relevant journal article on drug discovery applic
  • [Placeholder for a relevant safety d
  • [Placeholder for a relevant review on piperazines in medicinal chemistry]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

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Benzyl 2-methylpiperazine-1-carboxylate hydrochloride synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This guide provides a detailed technical overview of the synthesis of this compound, a key chiral building block for drug discovery. The synthesis hinges on the strategic mono-N-protection of 2-methylpiperazine using a benzyloxycarbonyl (Cbz) group, followed by conversion to its hydrochloride salt. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this essential synthetic transformation.

Retrosynthetic Analysis and Core Principles

The synthesis of this compound is conceptually straightforward, relying on the selective functionalization of one of the two nitrogen atoms in the 2-methylpiperazine starting material.

Retrosynthetic Strategy

A retrosynthetic analysis reveals a two-step process: the formation of the hydrochloride salt from its freebase, and the key N-C bond formation to install the benzyloxycarbonyl (Cbz) protecting group.

G Target Benzyl 2-methylpiperazine-1-carboxylate HCl Freebase Benzyl 2-methylpiperazine-1-carboxylate Target->Freebase HCl Addition Start 2-Methylpiperazine + Benzyl Chloroformate Freebase->Start N-Acylation (Cbz Protection)

Caption: Retrosynthetic analysis of the target compound.

The Challenge of Selective Mono-Protection

2-Methylpiperazine is a non-symmetrical diamine. Direct alkylation or acylation without a protecting group strategy can lead to a mixture of mono- and di-substituted products, as well as potential regioisomers, necessitating difficult purifications.[4] The use of a protecting group like Cbz allows for the selective blocking of one nitrogen, enabling subsequent, specific modification at the remaining secondary amine. The Cbz group is particularly advantageous as it can be readily removed under neutral conditions via catalytic hydrogenolysis, a method that preserves many other functional groups.[5]

Starting Material Profile: 2-Methylpiperazine

A thorough understanding of the primary starting material is critical for safety and reaction success.

PropertyValueReference(s)
CAS Number 109-07-9[6][7]
Molecular Formula C₅H₁₂N₂[6]
Molecular Weight 100.16 g/mol [8]
Appearance Colorless to pale yellow liquid or crystalline powder[6][7]
Boiling Point 153-165°C[7][8]
Solubility Miscible with water and common organic solvents[6][8]

Safety and Handling: 2-Methylpiperazine is a corrosive and hazardous substance.[9][10] It can cause severe chemical burns to the skin and eyes and is harmful if ingested.[9][10] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Synthetic Protocol I: N-Carbobenzyloxy (Cbz) Protection

This step constitutes the core transformation. The protocol described is an adaptation of the well-established Schotten-Baumann reaction conditions, optimized for the selective mono-acylation of 2-methylpiperazine.

Causality Behind Experimental Choices
  • Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the starting amine and its immiscibility with the aqueous base, allowing for easy separation.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) with an ice bath is crucial to minimize the formation of the di-protected byproduct and prevent degradation of the acylating agent.

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) acts as an inexpensive and effective base. Its primary role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Stoichiometry: Using a slight excess of 2-methylpiperazine relative to benzyl chloroformate can favor mono-protection by ensuring the acylating agent is the limiting reactant. However, the most common approach involves careful, slow addition of the benzyl chloroformate to a solution of the amine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylpiperazine (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Addition of Base: Add an aqueous solution of sodium carbonate (2.0 eq., 2M solution).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: Dissolve benzyl chloroformate (Cbz-Cl, 0.95 eq.) in a small amount of DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Benzyl 2-methylpiperazine-1-carboxylate, typically as a pale yellow oil.

  • Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure mono-protected product.

Synthetic Protocol II: Hydrochloride Salt Formation

Converting the oily freebase product into a stable, crystalline hydrochloride salt is often desirable for purification, handling, and long-term storage.

Principle of Salt Formation

The unprotected secondary amine at the N4 position of the piperazine ring is basic. It readily reacts with a strong acid like hydrochloric acid in an anhydrous organic solvent to precipitate as its corresponding ammonium salt.

Step-by-Step Experimental Protocol
  • Dissolution: Dissolve the purified Benzyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

  • Precipitation: A white precipitate will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed, or until the solution is acidic as tested by pH paper (moistened with a drop of water).

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final product.

Analysis MethodExpected Results for Benzyl 2-methylpiperazine-1-carboxylate HCl
¹H NMR Characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the piperazine ring protons (complex multiplets, ~2.8-4.5 ppm), and the methyl group doublet (~1.2 ppm). The NH₂⁺ proton may appear as a broad singlet.[4]
¹³C NMR Resonances corresponding to the carbonyl carbon (~155 ppm), aromatic carbons, benzylic carbon, and the distinct carbons of the piperazine ring and methyl group.[4]
LC-MS A prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Purity (HPLC) ≥98% is typically required for drug development applications.
Appearance White to off-white crystalline solid.

Overall Synthesis Workflow

The entire process from starting material to final, validated product can be visualized as a multi-stage workflow.

Caption: Complete experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable chiral intermediate for pharmaceutical research and development. The success of the synthesis relies on a controlled N-acylation reaction to ensure selective mono-protection, followed by a straightforward salt formation. By understanding the causality behind each experimental step—from temperature control and base selection to the final purification and characterization—researchers can consistently produce this key building block with high purity and yield, accelerating the discovery of new piperazine-based therapeutics.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

  • 1-BENZYLPIPERAZINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. (n.d.). Appretech. Retrieved from [Link]

  • Benzyl 2-methylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

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Chiral building blocks for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ An In-Depth Technical Guide to Chiral Building Blocks for Asymmetric Synthesis

Abstract

Chirality is a fundamental property of molecules that has profound implications in the pharmaceutical and life sciences industries. The differential pharmacological and toxicological effects of enantiomers have necessitated the development of stereoselective synthetic methods to produce enantiomerically pure compounds. This guide provides a comprehensive overview of chiral building blocks, which are essential starting materials and intermediates in asymmetric synthesis. We will explore the significance of chirality in drug development, delve into the various types and sources of chiral building blocks, and detail the primary synthetic strategies employed to achieve high levels of stereocontrol. Furthermore, this document will showcase the practical application of these principles through case studies of blockbuster drugs and discuss the current challenges and future trends that are shaping the field of asymmetric synthesis.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology. Biological systems, composed of chiral entities like amino acids and sugars, often exhibit stereoselectivity in their interactions with drug molecules.[1][2] This means that the two enantiomers of a chiral drug can have markedly different biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][3]

The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects.[2][4] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which since 1992 has required detailed information on the stereochemistry of new drug candidates.[1][3][5] Consequently, the development of single-enantiomer drugs has become a major focus for the pharmaceutical industry, driving the demand for efficient and scalable methods for asymmetric synthesis.[5][6]

A Survey of Chiral Building Blocks: Types and Origins

Chiral building blocks are enantiomerically pure compounds that serve as foundational units in the construction of more complex chiral molecules.[7] They possess one or more stereogenic centers and are instrumental in transferring chirality to the final product. These building blocks can be broadly categorized based on their origin and chemical nature.

The Chiral Pool: Nature's Contribution

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources.[7][8] This approach, also known as the chiron approach, is a cornerstone of asymmetric synthesis.[9]

  • Amino Acids: As the fundamental constituents of proteins, L-amino acids are abundant and provide a diverse array of chiral scaffolds.[7]

  • Carbohydrates (Sugars): Sugars like glucose and fructose offer a rich source of stereocenters and are versatile starting materials.[2][7]

  • Terpenes and Alkaloids: These classes of natural products provide complex and varied chiral frameworks.[7]

The primary advantage of the chiral pool is the inherent enantiopurity of the starting materials. However, the structural diversity is limited to what nature provides, and multiple synthetic steps may be required to convert them into the desired target molecule.

Synthetic Chiral Building Blocks

Beyond the chiral pool, a vast array of chiral building blocks are produced through synthetic methods. These can be classified by their functional groups:

  • Chiral Alcohols: Key intermediates synthesized via asymmetric reduction of carbonyl compounds or enantioseparation techniques.[]

  • Chiral Amines: Crucial for many pharmaceuticals, they are often prepared by asymmetric reduction of imines or enzymatic resolution.[][11]

  • Chiral Carboxylic Acids: Versatile building blocks obtained through asymmetric synthesis or from the chiral pool.[][12]

  • Chiral Amino Alcohols, Esters, and Amides: These represent other important classes of synthetically derived chiral intermediates.[]

The synthesis of these building blocks relies on the powerful strategies of asymmetric synthesis discussed in the next section.

Core Strategies in Asymmetric Synthesis

The goal of asymmetric synthesis is to create a new chiral center with a preference for one enantiomer over the other. Several powerful strategies have been developed to achieve this.

Chiral Auxiliaries

In this approach, an achiral substrate is covalently bonded to a chiral auxiliary.[13] This temporary attachment induces diastereoselectivity in a subsequent reaction, allowing for the creation of a new stereocenter with a high degree of control. The auxiliary is then removed to yield the enantiomerically enriched product and can often be recovered and reused.[9] The Evans N-acyloxazolidinones are a classic example of this methodology.[13]

Asymmetric Catalysis

Asymmetric catalysis is arguably the most elegant and efficient method for asymmetric synthesis.[8][13] A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This field can be broadly divided into three main areas:[14]

  • Transition Metal Catalysis: Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Catalysts like Noyori's Ru-BINAP and Jacobsen's catalyst are renowned for their high efficiency in asymmetric hydrogenations and epoxidations, respectively.[15][16]

  • Organocatalysis: This sub-discipline utilizes small organic molecules as catalysts. Proline and its derivatives, for example, have proven to be highly effective in a variety of asymmetric transformations.[17]

  • Biocatalysis: Enzymes are nature's catalysts and often exhibit exquisite stereoselectivity.[18] The use of whole cells or isolated enzymes for chemical transformations is a rapidly growing area, offering mild reaction conditions and high enantiomeric excesses.[18][19]

Resolution of Racemates

While the direct synthesis of single enantiomers is often preferred, the resolution of a racemic mixture (a 50:50 mixture of enantiomers) remains a viable strategy.

  • Classical Resolution: This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization.

  • Kinetic Resolution: In this method, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

Visualization of Synthetic Strategies

To better illustrate the relationships between these core synthetic strategies, the following diagram provides a conceptual overview.

Asymmetric_Synthesis_Strategies cluster_approaches Core Approaches to Enantiopure Compounds cluster_methods Synthetic Methodologies Prochiral_Substrate Prochiral Substrate Asymmetric_Synthesis Asymmetric Synthesis Prochiral_Substrate->Asymmetric_Synthesis  Creates new  stereocenter Racemic_Mixture Racemic Mixture Resolution Resolution Racemic_Mixture->Resolution  Separates  enantiomers Chiral_Pool Chiral Pool (Natural Sources) Modification Chemical Modification Chiral_Pool->Modification  Utilizes existing  stereocenter Enantiopure_Product Enantiopure Product Asymmetric_Synthesis->Enantiopure_Product Resolution->Enantiopure_Product Modification->Enantiopure_Product

Caption: Core strategies for obtaining enantiopure compounds.

Case Studies: Chiral Building Blocks in Blockbuster Drugs

The practical application of these principles is best illustrated through the synthesis of commercially successful drugs.

Oseltamivir (Tamiflu®)

The antiviral drug oseltamivir, marketed as Tamiflu®, is a prime example of chiral pool synthesis.[20] The commercial production historically starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[20] The synthesis of oseltamivir is a multistep process that carefully manipulates the existing stereocenters of shikimic acid to arrive at the final, complex molecular architecture.[20][21][22] While alternative synthetic routes have been developed, the shikimic acid pathway remains a benchmark in industrial-scale asymmetric synthesis.[20] It is important to note that many of these syntheses involve the use of potentially hazardous azide reagents.[23]

Experimental Workflow: Oseltamivir from Shikimic Acid (Conceptual)

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid (Chiral Pool) Protection Protecting Group Manipulations Shikimic_Acid->Protection Epoxidation Epoxidation Protection->Epoxidation Azide_Opening Regio- & Stereospecific Azide Ring Opening Epoxidation->Azide_Opening Reduction_Cyclization Reduction & Aziridination Azide_Opening->Reduction_Cyclization Functional_Group_Interconversion Functional Group Interconversions Reduction_Cyclization->Functional_Group_Interconversion Oseltamivir Oseltamivir Functional_Group_Interconversion->Oseltamivir

Caption: Conceptual workflow for Oseltamivir synthesis.

Atorvastatin (Lipitor®)

Atorvastatin, the active ingredient in Lipitor®, is a top-selling drug for lowering cholesterol.[24] The synthesis of its chiral side chain is a testament to the power of biocatalysis.[25][26] An efficient and scalable process utilizes a deoxyribose-5-phosphate aldolase (DERA) enzyme in a one-pot tandem aldol reaction.[27] This enzymatic approach sets two stereogenic centers with high enantiomeric and diastereomeric excess, demonstrating a green and highly effective alternative to traditional chemical methods.[27] The industrial synthesis of the pyrrole core of atorvastatin often employs a Paal-Knorr cyclocondensation.[28]

Data Presentation: Comparison of Synthetic Routes for Oseltamivir

ParameterSynthesis from (-)-Shikimic AcidSynthesis from Diethyl D-Tartrate
Starting Material (-)-Shikimic AcidDiethyl D-Tartrate
Number of Steps ~8~11
Overall Yield ~47%High individual step yields
Use of Azide Yes[23]No
Key Reactions Nucleophilic substitution with azide, AziridinationAsymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction
Final Product Purity High purity (99.7% for a similar route)High purity implied by detailed characterization

Challenges and Future Perspectives

Despite the significant progress in asymmetric synthesis, several challenges remain. The development of more efficient, selective, and sustainable catalysts is an ongoing endeavor.[17][29] The principles of green chemistry are increasingly being applied to chiral synthesis, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving atom economy.[14][30]

Future trends in the field include:

  • Continuous Flow Chemistry: This technology offers improved safety, scalability, and efficiency for asymmetric reactions.[31]

  • Photoredox Catalysis: The use of visible light to drive asymmetric transformations is a rapidly emerging area with significant potential.[32]

  • Computational Chemistry: In silico methods are becoming increasingly powerful for designing new chiral catalysts and predicting their performance.

The continued innovation in asymmetric synthesis will undoubtedly lead to the development of more effective and safer medicines, as well as more sustainable chemical manufacturing processes.[14]

References

  • The Significance of Chirality in Drug Design and Development. (2011). Google Books.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central.
  • Oseltamivir total synthesis. (n.d.). Wikipedia.
  • A short and practical synthesis of oseltamivir phosphate (Tamiflu)
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  • A Comparative Guide to the Synthesis of Oseltamivir: Shikimic Acid vs.
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009).
  • The Future of Asymmetric Synthesis: Trends and Innov
  • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020). ScienceDirect.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PubMed Central.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).
  • Atorvastatin (Lipitor) by MCR. (2019).
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  • [Green biosynthesis of chiral pharmaceutical chemicals]. (2022). PubMed.
  • Meeting Challenges in Asymmetric Synthesis. (n.d.). Pharmaceutical Technology.
  • Asymmetric Synthesis. (n.d.). University of Windsor.
  • ASYMMETRIC SYNTHESIS. (n.d.). IIP Series.
  • Green and Enantioselective Synthesis via Cascade Biotransformations: From Simple Racemic Substrates to High‐Value Chiral Chemicals. (2024).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central.
  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (2022).
  • Asymmetric Synthesis. (n.d.). University of Nairobi.
  • Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of St
  • Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia.
  • Methods of Asymmetric Synthesis. (n.d.). Scribd.
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
  • The Story of LIPITOR - A Peek into the World of Pharmaceutical Process Chemistry. (2007). University of Connecticut.
  • Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. (n.d.). Semantic Scholar.
  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. (2018).
  • Special Issue : Asymmetric Catalysis: Recent Progress and Future Perspective. (n.d.). MDPI.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026).

Sources

(S)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride: A Technical Guide to a Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a pivotal chiral building block in contemporary medicinal chemistry. We will explore its core utility as a protected synthon, detailing the strategic importance of its stereochemistry and the function of the benzyl carbamate protecting group. This guide offers field-proven, step-by-step protocols for its key transformations, including deprotection and subsequent N-functionalization, explaining the causality behind experimental choices. Furthermore, we will examine its application in the synthesis of high-value therapeutic agents, with case studies in antiviral and central nervous system (CNS) drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel, stereochemically defined pharmaceuticals.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Its two nitrogen atoms provide handles for molecular elaboration and can serve as key hydrogen bond acceptors or protonatable centers, influencing a compound's physicochemical properties such as solubility and lipophilicity.[3] The introduction of a chiral center, as seen in (S)-2-methylpiperazine, adds a critical layer of complexity and specificity. This stereochemical definition is paramount for achieving selective interactions with biological targets, which are themselves chiral, ultimately enhancing a drug's potency and reducing off-target effects.[4]

(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217720-49-4) is a highly valuable synthetic intermediate that provides the chiral 2-methylpiperazine core in a protected form.[5] The benzyl carbamate (Cbz or Z) group at the N1 position allows for selective reactions at the N4 nitrogen, while the hydrochloride salt form enhances stability and ease of handling. This guide will detail the practical application of this building block, transforming it from a catalog chemical into a key component of sophisticated drug synthesis.

Physicochemical Properties & Structural Data

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 1217720-49-4
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Core Synthetic Utility & Key Transformations

The primary application of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is as a protected precursor to (S)-2-methylpiperazine. The benzyl carbamate group is a robust protecting group, stable to a wide range of reaction conditions, yet can be removed cleanly under specific protocols.[6] This allows for the functionalization of the piperazine core in a controlled, stepwise manner.

Diagram: Overall Synthetic Workflow

G start (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl (Starting Material) inter (S)-2-Methylpiperazine (Chiral Intermediate) start->inter Deprotection (Debenzylation) prod1 N-Alkylated Product inter->prod1 N-Alkylation prod2 N-Arylated Product inter->prod2 N-Arylation (e.g., Buchwald-Hartwig) HDAC6_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC6 HDAC6 aTubulin Acetylated α-Tubulin HDAC6->aTubulin Deacetylation Hsp90 Acetylated Hsp90 HDAC6->Hsp90 Deacetylation Misfolded Misfolded Proteins HDAC6->Misfolded Facilitates Clearance Histones Histones HDAC6->Histones Limited Nuclear Activity aTubulin->HDAC6 Substrate Hsp90->HDAC6 Substrate Hsp90->Misfolded Chaperone Function Proteasome Proteasome Degradation Misfolded->Proteasome Clearance Inhibitor (S)-2-Methylpiperazine -based Inhibitor Inhibitor->HDAC6 Inhibition Gene Gene Transcription Histones->Gene Regulation

Sources

The Strategic Role of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. Chiral molecules, particularly heterocyclic scaffolds, have emerged as a cornerstone in the design of novel therapeutics. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] The introduction of a chiral center, as seen in (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, offers a sophisticated tool for medicinal chemists to navigate the complex three-dimensional space of biological targets, thereby optimizing drug-receptor interactions and minimizing off-target effects.

This technical guide provides an in-depth exploration of the applications of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key chiral building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its role in the development of potent and selective therapeutic agents, with a particular focus on muscarinic M2 receptor antagonists. The causality behind experimental choices, detailed protocols, and the strategic importance of this scaffold will be elucidated for researchers, scientists, and drug development professionals.

Core Properties and Synthetic Versatility

(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group, and the adjacent carbon atom bears a methyl group in the (R)-configuration. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.

PropertyValueSource
Molecular FormulaC13H19ClN2O2[3]
Molecular Weight270.76 g/mol [3]
AppearanceSolid[3]
Chirality(R)-configuration[4]

The synthetic utility of this compound lies in the orthogonal protection of the two nitrogen atoms. The Cbz group on N1 allows for selective functionalization of the N4 nitrogen. Subsequently, the Cbz group can be removed under specific conditions to allow for further modification at the N1 position. This strategic protection scheme is fundamental to its application as a versatile building block.

Application in the Synthesis of Selective M2 Muscarinic Receptor Antagonists

A significant application of chiral 2-methyl-substituted piperazines is in the development of selective antagonists for the M2 muscarinic acetylcholine receptor.[5][6] M2 receptors are predominantly found in the heart and are also involved in the central nervous system.[7][8] Selective M2 antagonists have therapeutic potential in the treatment of various cardiovascular and neurological disorders.[6][9] The (R)-configuration of the methyl group has been shown to be crucial for achieving high potency and selectivity for the M2 receptor subtype over other muscarinic receptor subtypes (M1, M3, etc.).[5][6]

The general synthetic approach involves the N-alkylation of the unprotected N4 nitrogen of a protected (R)-2-methylpiperazine core, followed by deprotection of the N1 nitrogen.

Illustrative Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a potential M2 muscarinic receptor antagonist starting from (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization A (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride B N-Alkylated Intermediate A->B R-X, Base C N-Alkylated (R)-2-methylpiperazine B->C H2, Pd/C D Target M2 Antagonist C->D Acylation or Reductive Amination

Sources

An In-Depth Technical Guide to Benzyl 2-Methylpiperazine-1-carboxylate Hydrochloride: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperazine core, substituted with a methyl group that introduces a stereocenter and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable and versatile building block for the synthesis of complex pharmacologically active molecules. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for a variety of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its strategic importance in the development of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Substituted Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas.[1] Its prevalence is attributed to several key features: the two nitrogen atoms provide sites for substitution, allowing for the modulation of pharmacological activity and physicochemical properties. The piperazine ring can also improve the aqueous solubility and oral bioavailability of drug candidates.[1]

The introduction of a methyl group at the 2-position of the piperazine ring, as in this compound, imparts chirality and conformational rigidity. This can lead to improved target selectivity and potency of the final drug molecule. The benzyloxycarbonyl protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, a crucial step in the synthesis of complex molecules.

This guide will delve into the synthetic routes to access this important building block, its key chemical and physical characteristics, and its applications as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence, starting from readily available chiral precursors. The choice of synthetic route often depends on the desired stereochemistry (R or S) of the final product.

General Synthetic Strategy: From Chiral Amino Acids

A common and effective strategy for the enantioselective synthesis of 2-substituted piperazines involves the use of chiral amino acids as starting materials. This approach ensures the desired stereochemistry is incorporated early in the synthetic sequence. A plausible synthetic pathway, adapted from methodologies for similar chiral piperazines, is outlined below.[2]

G cluster_0 Step 1: N-Protection and Activation cluster_1 Step 2: Chain Extension and Cyclization Precursor Formation cluster_2 Step 3: Piperazinone Formation and Reduction cluster_3 Step 4: Final Product Formation Chiral_Alanine Chiral Alanine (S- or R-) N-Cbz_Alanine N-Cbz-Alanine Chiral_Alanine->N-Cbz_Alanine Cbz-Cl, Base N-Cbz_Alanine_Ester N-Cbz-Alanine Ester N-Cbz_Alanine->N-Cbz_Alanine_Ester Esterification Dipeptide_Precursor Dipeptide_Precursor N-Cbz_Alanine_Ester->Dipeptide_Precursor Peptide Coupling (e.g., with Glycine ester) Cyclization_Precursor Cyclization_Precursor Dipeptide_Precursor->Cyclization_Precursor Reduction of Ester Piperazinone Piperazinone Cyclization_Precursor->Piperazinone Intramolecular Cyclization Protected_Piperazine Protected_Piperazine Piperazinone->Protected_Piperazine Reduction (e.g., LiAlH4) Final_Product Final_Product Protected_Piperazine->Final_Product HCl Salt Formation

Figure 1: General synthetic workflow for chiral 2-methylpiperazine derivatives.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established synthetic methodologies for related compounds.[2][3] Researchers should optimize conditions for their specific needs.

Step 1: Synthesis of N-Benzyloxycarbonyl-(S)-alanine

  • To a solution of (S)-alanine in aqueous sodium hydroxide at 0 °C, add benzyl chloroformate dropwise while maintaining the pH between 9 and 10.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-(S)-alanine.

Step 2: Synthesis of Benzyl (S)-2-methyl-4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate

  • Couple N-benzyloxycarbonyl-(S)-alanine with a suitable aminoacetaldehyde diethyl acetal using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

  • Hydrolyze the acetal to the corresponding aldehyde.

  • Perform a reductive amination with a primary amine (e.g., benzylamine) to form the N-substituted intermediate.

  • Induce intramolecular cyclization to form the piperazinone ring.

Step 3: Reduction to Benzyl (S)-2-methylpiperazine-1-carboxylate

  • Reduce the piperazinone intermediate using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent (e.g., THF).

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Purify the crude product by column chromatography to obtain the free base.

Step 4: Formation of Benzyl (S)-2-methylpiperazine-1-carboxylate Hydrochloride

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

  • Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Physicochemical Properties and Characterization

The accurate characterization of this compound is crucial for its use in further synthetic steps.

PropertyValueReference
Molecular Formula C₁₃H₁₉ClN₂O₂[4]
Molecular Weight 270.76 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Table 1: Physicochemical Properties of this compound

Spectroscopic Data
  • ¹H NMR:

    • Signals corresponding to the benzyl group protons (aromatic and CH₂)

    • A multiplet for the proton at the chiral center (C2)

    • A characteristic downfield shift of the methyl group doublet at C2

    • Complex multiplets for the piperazine ring protons

    • A broad signal for the protonated amine

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carbamate

    • Signals for the aromatic carbons of the benzyl group

    • A signal for the benzylic carbon

    • Signals for the carbons of the piperazine ring, including the chiral center

    • A signal for the methyl group carbon

  • Mass Spectrometry (ESI-MS):

    • A molecular ion peak corresponding to the free base [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chiral center and the orthogonal protection scheme allows for the construction of complex molecular architectures with high stereochemical control.

Central Nervous System (CNS) Agents

The piperazine moiety is a common feature in many CNS-active drugs. N-benzylpiperazine (BZP) and its derivatives are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[5] While specific pharmacological data for this compound is not extensively reported, its structural similarity to known psychoactive compounds suggests its potential as a precursor for novel CNS agents.

G Start Benzyl 2-methylpiperazine-1-carboxylate HCl Step1 Deprotection of Cbz group (e.g., Hydrogenolysis) Start->Step1 Step2 N-Functionalization (Alkylation, Acylation, etc.) Step1->Step2 Step3 Further Synthetic Modifications Step2->Step3 End Active Pharmaceutical Ingredient (API) Step3->End

Figure 2: Synthetic utility of Benzyl 2-methylpiperazine-1-carboxylate HCl.

Other Therapeutic Areas

The versatility of the piperazine scaffold extends beyond CNS applications. Piperazine derivatives have been investigated for a wide array of therapeutic targets, including but not limited to:

  • Anticancer agents [1]

  • Antiviral agents

  • Cardiovascular drugs

The chiral nature of this compound makes it a particularly attractive building block for the development of highly selective inhibitors or modulators of various enzymes and receptors.

Conclusion

This compound is a strategically important chiral building block in modern drug discovery. Its synthesis from readily available chiral precursors, coupled with its versatile reactivity, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular entities. The insights provided in this technical guide regarding its synthesis, properties, and applications are intended to facilitate its effective use in the development of the next generation of therapeutic agents. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of chiral intermediates like this compound will undoubtedly increase.

References

  • Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 75(1), 28–37. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

  • Moreno, E., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 63(8), 4187-4203. [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
  • Piperazine skeleton in the structural modification of natural products: a review. (2021). RSC Advances, 11(34), 20958-20976. [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2023). The Journal of Organic Chemistry, 88(8), 4969-4979. [Link]

  • Google Patents. (n.d.). US9487500B2 - Compounds and compositions thereof.
  • SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 577. [Link]

  • Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (2018). Green Chemistry, 20(14), 3301-3306. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477. [Link]

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Discovery of novel piperazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

The Piperazine Motif: A Cornerstone in Modern Drug Discovery

A Senior Application Scientist's Guide to the Synthesis, Evaluation, and Optimization of Novel Piperazine Derivatives

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential scaffold in medicinal chemistry. Its unique combination of structural and physicochemical properties has cemented its status as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This guide provides a technical deep-dive for drug discovery professionals on the strategic considerations, synthetic methodologies, and bio-evaluation workflows integral to the discovery of novel piperazine-based therapeutics. We will move beyond simple protocols to explore the underlying scientific rationale, enabling researchers to make informed decisions in their own discovery programs.

The Piperazine Scaffold: An Analysis of a Privileged Core

The enduring success of the piperazine motif is not accidental; it stems from a unique convergence of advantageous physicochemical properties.

  • Structural and Conformational Flexibility : The piperazine ring typically exists in a stable chair conformation. This three-dimensional structure allows for the precise vectorial projection of substituents from its nitrogen and carbon atoms into the binding pockets of target proteins. The ability to exist in different conformations allows it to adapt to the topology of various binding sites.

  • Physicochemical Properties : The two nitrogen atoms are key to its utility. The pKa of piperazine is approximately 9.8 for the first protonation and 5.6 for the second. This means that at physiological pH (7.4), the piperazine moiety is typically mono-protonated, conferring increased aqueous solubility—a critical parameter for drug bioavailability. This basicity also allows the nitrogen to act as a hydrogen bond acceptor, while the protonated form can act as a hydrogen bond donor, facilitating crucial interactions with biological targets.

  • Synthetic Tractability : The secondary amine nature of the parent piperazine ring makes it an ideal handle for synthetic elaboration. A wide array of robust and well-established chemical reactions can be employed to introduce diverse substituents at the N1 and N4 positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Core Synthetic Strategies for Piperazine Derivatives

The creation of a diverse library of piperazine derivatives is the foundational step in any discovery campaign. The choice of synthetic route is dictated by the desired substitution pattern.

N-Arylation of the Piperazine Core

The introduction of an aryl group at one of the nitrogen atoms is a common starting point for many CNS-active and kinase inhibitor programs. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

  • Reaction Setup : To an oven-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq).

  • Solvent Addition : Add anhydrous toluene via syringe under an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Validation : The structure and purity of the final product, 1-(4-fluorophenyl)piperazine, must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Causality Insight: The palladium catalyst is essential for the cross-coupling reaction, forming the C-N bond. The bulky phosphine ligand (like BINAP) stabilizes the palladium complex and facilitates the reductive elimination step. The base (NaOtBu) is required to deprotonate the piperazine, making it a more reactive nucleophile.

Reductive Amination for N-Alkylation

To introduce alkyl groups, especially those bearing functional handles, reductive amination is the method of choice.

Experimental Protocol: Synthesis of a Benzylpiperazine Derivative

  • Reaction Setup : In a round-bottom flask, dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM).

  • Imine Formation : Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Reaction Execution : Allow the reaction to proceed at room temperature for 4-6 hours. Monitor by LC-MS.

  • Work-up and Purification : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography.

  • Validation : Confirm structure and purity by NMR and HRMS.

Causality Insight: Sodium triacetoxyborohydride is a preferred reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion, leading to a cleaner reaction with fewer side products.

Case Study: Piperazine in Oncology - The Story of Imatinib

Imatinib (Gleevec) is a paradigm-shifting cancer therapeutic that validates the power of the piperazine scaffold in kinase inhibition.

  • Mechanism of Action : Imatinib targets the Abl tyrosine kinase, specifically the constitutively active Bcr-Abl fusion protein found in chronic myeloid leukemia (CML). The N-methylpiperazine moiety is a critical component of the drug. It inserts into a hydrophilic pocket of the ATP-binding site, where the protonated nitrogen forms a key hydrogen bond with the gatekeeper residue, threonine-315. This interaction, combined with other interactions of the drug's backbone, locks the kinase in an inactive conformation, preventing the phosphorylation of downstream substrates and halting cancer cell proliferation.

G cluster_0 Bcr-Abl Signaling Pathway in CML cluster_1 Mechanism of Imatinib Inhibition BcrAbl Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation InactiveBcrAbl Inactive Bcr-Abl Conformation ATP ATP ATP->BcrAbl Substrate Downstream Substrate (e.g., STAT5, CrkL) Substrate->BcrAbl Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation Imatinib Imatinib (Piperazine Moiety) Imatinib->InactiveBcrAbl Binds to ATP Site NoPhos Inhibition of Phosphorylation InactiveBcrAbl->NoPhos

Caption: Mechanism of Imatinib Action on the Bcr-Abl Pathway.

  • Structure-Activity Relationship (SAR) : The development of Imatinib involved extensive SAR studies. The piperazine group was identified as crucial for solubility and oral bioavailability.

Compound R Group (on Piperazine N) Abl Kinase Inhibition (IC₅₀, nM) Cellular Antiproliferative Activity (IC₅₀, nM)
Lead Compound -H>10,000>10,000
Intermediate -CH₃ (Imatinib)25250
Analog 1 -CH₂CH₃1501,200
Analog 2 -Cyclopropyl80850

Data Interpretation: The SAR table clearly shows that the N-methyl group on the piperazine is optimal for both target engagement and cellular activity. Small changes, such as extending the alkyl chain to an ethyl group (Analog 1), result in a significant loss of potency. This highlights the precise fit required within the kinase binding pocket.

A Modern Workflow for Piperazine Derivative Discovery

A systematic and logical workflow is essential for efficiently identifying and advancing lead candidates.

G node1 Step 1: Library Synthesis - Design focused library around a validated core - Parallel synthesis execution - QC: LC-MS, NMR for purity & identity node2 Step 2: Primary Screening - High-Throughput Screening (HTS) - Target-based assay (e.g., binding, enzymatic) - Single concentration, identify initial 'hits' node1:f0->node2:f0 node3 Step 3: Secondary & Orthogonal Assays - Dose-response curves (IC₅₀/EC₅₀ determination) - Orthogonal assay (e.g., cellular functional assay) - Confirm on-target activity node2:f0->node3:f0 node4 Step 4: Lead Optimization - ADME Profiling (solubility, permeability, metabolic stability) - Selectivity profiling (panel of related targets) - Iterate synthesis based on SAR data node3:f0->node4:f0 node5 Step 5: In Vivo Validation - Pharmacokinetic (PK) studies - Efficacy in disease-relevant animal model - Select Preclinical Candidate node4:f0->node5:f0

Caption: Drug Discovery Workflow for Novel Piperazine Derivatives.

Protocol: In Vitro Screening Cascade for a Novel Kinase Inhibitor

  • Primary Screen (Biochemical Assay) :

    • Objective : To identify initial hits from the synthesized library that bind to the target kinase.

    • Method : A competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

    • Procedure :

      • Add kinase, fluorescently labeled ATP tracer, and test compound (at a single high concentration, e.g., 10 µM) to a 384-well plate.

      • Add a europium-labeled anti-tag antibody that binds to the kinase.

      • Incubate for 1 hour at room temperature.

      • Read the plate on a TR-FRET enabled plate reader. A low TR-FRET signal indicates displacement of the tracer by the test compound (a "hit").

    • Controls : Include DMSO (negative control) and a known inhibitor (positive control).

  • Secondary Screen (Cellular Assay) :

    • Objective : To confirm that the biochemical hits are active in a relevant cellular context and to determine potency.

    • Method : A cell-based assay measuring the inhibition of phosphorylation of a downstream substrate.

    • Procedure :

      • Plate a cancer cell line known to be dependent on the target kinase.

      • Treat cells with the hit compounds in a serial dilution (e.g., 10 µM to 1 nM) for 2 hours.

      • Lyse the cells and perform an ELISA or Western Blot to quantify the levels of the phosphorylated substrate.

      • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

    • Self-Validation : A compound that is potent in the biochemical assay but inactive in the cellular assay may have poor cell permeability, highlighting the importance of this secondary step.

Conclusion and Future Perspectives

The piperazine scaffold remains a highly valuable and versatile tool in the medicinal chemist's armamentarium. Its favorable physicochemical properties and synthetic accessibility ensure its continued prevalence in drug discovery. Future efforts will likely focus on its incorporation into novel drug modalities, such as PROTACs and covalent inhibitors, where its ability to serve as a flexible linker or a reactive handle can be further exploited. The systematic application of the synthetic and screening workflows detailed in this guide will continue to unlock the full potential of this remarkable heterocyclic core, leading to the next generation of innovative medicines.

References

  • Title : The Privileged Piperazine: A Versatile Scaffold in Drug Discovery Source : Future Medicinal Chemistry URL : [Link]

  • Title : The role of piperazine in drug discovery Source : Expert Opinion on Drug Discovery URL : [Link]

  • Title : pKa and Log P of Common Piperazine-Containing Scaffolds Source : ACS Medicinal Chemistry Letters URL : [Link]

  • Title : The development of imatinib: a personal perspective Source : Nature Reviews Cancer URL : [Link]

  • Title : Imatinib: A Breakthrough in Cancer Treatment Source : National Cancer Institute URL : [Link]

  • Title : Mechanisms of resistance to imatinib in chronic myeloid leukaemia Source : The Lancet Oncology URL : [Link]

Methodological & Application

Synthesis Protocol for Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The piperazine motif is a prevalent scaffold in a multitude of pharmacologically active agents, owing to its ability to modulate physicochemical properties such as solubility and basicity, and to interact with various biological targets. The presence of a methyl group at the 2-position introduces chirality and steric bulk, which can be crucial for achieving target specificity and desired pharmacological profiles. The benzyloxycarbonyl (Cbz) protecting group at the 1-position allows for selective functionalization of the second nitrogen atom of the piperazine ring, a key strategy in the synthesis of complex molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the selective N-protection of 2-methylpiperazine followed by the formation of its hydrochloride salt.

Chemical Reaction Scheme

The synthesis proceeds in two main stages: N-benzyloxycarbonylation and hydrochloride salt formation.

Synthesis_Scheme cluster_0 Step 1: N-Benzyloxycarbonylation cluster_1 Step 2: Hydrochloride Salt Formation 2-Methylpiperazine 2-Methylpiperazine Benzyl_2_methylpiperazine_1_carboxylate Benzyl 2-methylpiperazine-1-carboxylate 2-Methylpiperazine->Benzyl_2_methylpiperazine_1_carboxylate 1. Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Benzyl_2_methylpiperazine_1_carboxylate Base_Solvent Base (e.g., NaHCO₃) DCM / H₂O Base_Solvent->Benzyl_2_methylpiperazine_1_carboxylate Free_Base Benzyl 2-methylpiperazine-1-carboxylate Final_Product Benzyl 2-methylpiperazine-1-carboxylate hydrochloride Free_Base->Final_Product 2. HCl HCl in Ether HCl->Final_Product Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Final_Product

Caption: Overall reaction scheme for the synthesis.

Part 1: Synthesis of Benzyl 2-methylpiperazine-1-carboxylate (Free Base)

Principle and Experimental Rationale

The first step involves the selective protection of one of the nitrogen atoms of 2-methylpiperazine with a benzyloxycarbonyl (Cbz) group. This is a crucial step to enable subsequent modifications on the unprotected nitrogen. The reaction utilizes benzyl chloroformate as the protecting group source. The choice of a biphasic solvent system (dichloromethane and water) with a mild inorganic base (sodium bicarbonate) is strategic. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The biphasic system allows for easy separation of the product from the inorganic byproducts.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-MethylpiperazineReagentSigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)ReagentAcros Organics
Dichloromethane (DCM)ACSFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACSJ.T. Baker
Deionized Water--
Anhydrous Magnesium Sulfate (MgSO₄)ACSEMD Millipore
Round-bottom flask (250 mL)--
Addition funnel (125 mL)--
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (10.0 g, 0.1 mol) in dichloromethane (100 mL).

  • Aqueous Base Addition: In a separate beaker, prepare a solution of sodium bicarbonate (12.6 g, 0.15 mol) in deionized water (100 mL). Add this aqueous solution to the reaction flask.

  • Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes to cool it to 0-5 °C.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (17.1 g, 0.1 mol) dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude Benzyl 2-methylpiperazine-1-carboxylate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Part 2: Formation of this compound

Principle and Experimental Rationale

The final step is the conversion of the free base into its hydrochloride salt. This is often desirable to improve the compound's stability, crystallinity, and solubility in aqueous media, which is particularly important for drug development and biological testing. The use of a solution of hydrogen chloride in an anhydrous organic solvent like diethyl ether ensures the precipitation of the salt in a pure form, free from excess water.

Materials and Equipment
Reagent/MaterialGradeSupplier
Benzyl 2-methylpiperazine-1-carboxylateSynthesized in Part 1-
Hydrogen Chloride solution2.0 M in Diethyl EtherSigma-Aldrich
Anhydrous Diethyl EtherACSFisher Scientific
Beaker (250 mL)--
Magnetic stirrer and stir bar--
Buchner funnel and flask--
Vacuum oven--
Experimental Protocol
  • Dissolution: Dissolve the purified Benzyl 2-methylpiperazine-1-carboxylate (from Part 1) in anhydrous diethyl ether (100 mL) in a 250 mL beaker with magnetic stirring.

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until a white precipitate is formed and no further precipitation is observed.

  • Stirring: Continue to stir the resulting suspension at room temperature for 30 minutes to ensure complete salt formation.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C overnight to yield this compound as a white crystalline solid.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

Expected Yield

The overall yield for the two-step synthesis is typically in the range of 70-85%.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₁₉ClN₂O₂
Molecular Weight270.76 g/mol
AppearanceWhite to off-white solid
Melting PointVaries depending on purity
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-10.5 (br s, 2H, NH₂⁺), 7.30-7.45 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ar), 4.2-4.4 (m, 1H, CH-CH₃), 3.0-3.5 (m, 6H, piperazine-H), 1.25 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 154.5 (C=O), 136.8 (Ar-C), 128.6 (Ar-C), 128.1 (Ar-C), 127.9 (Ar-C), 66.8 (OCH₂Ar), 48.5 (piperazine-CH), 44.0 (piperazine-CH₂), 43.5 (piperazine-CH₂), 39.8 (piperazine-CH₂), 15.2 (CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

  • Benzyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Hydrogen chloride in diethyl ether is corrosive and flammable. Handle with care, avoiding inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure dropwise addition of Cbz-Cl at low temperature. Increase reaction time. Perform extractions carefully.
Oily product after Step 2Incomplete salt formation or presence of impurities.Add more HCl/ether solution. Ensure the starting free base is pure. Wash the precipitate thoroughly with cold ether.
Broad NMR peaksPresence of residual solvent or moisture.Ensure the final product is thoroughly dried under vacuum.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described method is scalable and yields a high-purity product suitable for further use in drug discovery and development workflows. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

  • PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. [Link]

Experimental Protocol for the Selective N-Benzylation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: N-substituted piperazines are a cornerstone in modern drug discovery, forming the structural core of numerous pharmacologically active agents.[1][2][3] The strategic introduction of substituents onto the piperazine nitrogen atoms is a critical step in modulating a compound's physicochemical properties and its interaction with biological targets. This guide provides two robust and detailed protocols for the selective mono-N-benzylation of 2-methylpiperazine, a common precursor in pharmaceutical synthesis. We will explore both direct alkylation using benzyl halide and reductive amination with benzaldehyde. The underlying chemical principles, causality for procedural choices, and methods for ensuring reaction integrity are discussed to provide researchers with a comprehensive and reliable methodology.

Mechanistic Rationale and Strategic Considerations

The N-benzylation of 2-methylpiperazine presents a challenge of regioselectivity. The two nitrogen atoms, N1 and N4, are chemically distinct due to the steric hindrance imposed by the methyl group at the C2 position. The N1 nitrogen, being adjacent to this methyl group, is significantly more sterically hindered than the N4 nitrogen. Consequently, electrophilic attack is kinetically favored at the more accessible N4 position. Both protocols described herein leverage this inherent steric bias to achieve high regioselectivity for 1-benzyl-3-methylpiperazine.

Two primary synthetic routes are presented:

  • Direct N-Alkylation: This classic Sₙ2 reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide (e.g., benzyl bromide or chloride). A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. While effective, this method carries the risk of over-alkylation, producing the undesired 1,4-dibenzyl-2-methylpiperazine and potentially quaternary ammonium salts.[4][5]

  • Reductive Amination: This highly efficient and selective method involves the reaction of the amine with a carbonyl compound (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent.[1][6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not reduce the aldehyde starting material.[5] This method virtually eliminates the risk of over-alkylation, making it a superior choice for achieving clean mono-benzylation.[5]

Comparative Overview of Methodologies

The choice between direct alkylation and reductive amination often depends on reagent availability, scale, and desired purity profile. The following table summarizes the key parameters for each protocol.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Electrophile Benzyl Bromide / ChlorideBenzaldehyde
Key Reagent Potassium Carbonate (K₂CO₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Acetonitrile (MeCN) or DMFDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temp. to 80 °CRoom Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Key Advantage Simple reagentsHigh selectivity, mild conditions, low risk of byproducts
Potential Issue Over-alkylation (di-benzylation)Handling of hydride reagents
Typical Yield 65-80%85-95%

Experimental Workflow Visualization

The diagram below illustrates the parallel workflows for the synthesis of 1-benzyl-3-methylpiperazine.

G cluster_start Starting Materials cluster_A Protocol 1: Direct Alkylation cluster_B Protocol 2: Reductive Amination cluster_workup Workup & Purification SM1 2-Methylpiperazine P1_Step1 Dissolve SM1 in MeCN Add K₂CO₃ SM1->P1_Step1 P2_Step1 Dissolve SM1 & Benzaldehyde in DCM SM1->P2_Step1 SM2 Benzyl Bromide P1_Step2 Add Benzyl Bromide Heat at 60-80 °C SM2->P1_Step2 SM3 Benzaldehyde SM3->P2_Step1 P1_Step1->P1_Step2 Workup Quench Reaction Aqueous Workup (Acid-Base Extraction) P1_Step2->Workup P2_Step2 Stir to form Iminium Ion P2_Step1->P2_Step2 P2_Step3 Add NaBH(OAc)₃ Stir at RT P2_Step2->P2_Step3 P2_Step3->Workup Purify Dry Organic Layer Silica Gel Chromatography or Distillation Workup->Purify Product 1-Benzyl-3-methylpiperazine (Final Product) Purify->Product

Sources

Application Notes and Protocols: Enantioselective Synthesis Using (R)- or (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride as a robust and versatile chiral auxiliary for enantioselective synthesis. The piperazine scaffold, prized in medicinal chemistry for its favorable pharmacokinetic properties, can be leveraged as a powerful tool for stereocontrol in the construction of complex chiral molecules.[1] This document details the principles, step-by-step protocols for asymmetric alkylation, and mechanistic insights, enabling researchers in drug discovery and synthetic chemistry to effectively implement this methodology.

Introduction: The Strategic Advantage of Chiral Piperazine Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and chemical synthesis.[2] Chiral auxiliaries represent a reliable and highly predictable strategy to introduce stereocenters by covalently bonding to a substrate, directing a diastereoselective transformation, and then being subsequently removed and potentially recycled.[3]

While classic auxiliaries like Evans' oxazolidinones are well-established, piperazine-based auxiliaries offer unique advantages.[4][5] The inherent properties of the piperazine ring, such as high polarity and potential for improved solubility, make it a "privileged scaffold" in medicinal chemistry.[1] By employing a chiral piperazine derivative like Benzyl 2-methylpiperazine-1-carboxylate, chemists can not only achieve high levels of stereocontrol but also work with intermediates that may possess more favorable physical properties.

The subject of this guide, Benzyl 2-methylpiperazine-1-carboxylate, utilizes the C2-methyl group as the primary stereodirecting element. The benzyl carbamate (Cbz/Z) group provides robust protection of the N1 nitrogen, while the N4 nitrogen serves as the attachment point for an acyl group, which will be the subject of the asymmetric transformation. The hydrochloride salt form ensures the compound is a stable, crystalline solid, facilitating accurate handling and weighing.

Core Principle: Steric Hindrance Model for Asymmetric Alkylation

The efficacy of this chiral auxiliary hinges on a well-understood stereochemical model. Once acylated (e.g., with a propionyl group), the N4-acyl piperazine can be deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate.

The key to diastereoselectivity is the conformation of this enolate. The C2-methyl group on the piperazine ring effectively shields one face of the enolate. For the (R)-auxiliary, the methyl group projects above the plane, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered bottom face. This results in the preferential formation of one diastereomer of the alkylated product.[6]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a1 Chiral Auxiliary (Free Base) p1 + a2 Acyl Chloride (e.g., Propanoyl Chloride) a_out N-Acyl Piperazine Intermediate b1 N-Acyl Piperazine a_out->b1 p2 + b2 1. LDA, THF, -78°C 2. Electrophile (R-X) b_out Alkylated Product (Diastereomerically Enriched) c1 Alkylated Product b_out->c1 p3 + c2 Cleavage Reagent (e.g., LiOH, H₂O₂ or LiBH₄) c_out Chiral Carboxylic Acid (or Alcohol/Amide) Final Product Final Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocols

These protocols are representative and should be adapted based on the specific substrate and electrophile. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 3.1: Free-Basing of the Hydrochloride Salt

The commercially available hydrochloride salt must be converted to the free base before use.

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per 1 g of salt).

  • Basification: Cool the solution in an ice bath and add 2 M aqueous sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM, 3 x 15 mL per 1 g of salt).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. This product is typically used without further purification.

Protocol 3.2: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group, which will be the prochiral substrate for alkylation.

  • Setup: To an oven-dried, round-bottom flask under Argon, add the free-based (R)-Benzyl 2-methylpiperazine-1-carboxylate (1.0 eq) and anhydrous DCM (10 mL per 1 g). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise.

  • Acylation: Add propanoyl chloride (1.2 eq) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl-(R)-benzyl 2-methylpiperazine-1-carboxylate.

Protocol 3.3: Asymmetric Alkylation of the N-Propionyl Piperazine

This is the key diastereoselective step.

  • Enolate Formation: To a solution of the N-propionyl piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g) in an oven-dried flask under Argon, cool the solution to -78 °C (dry ice/acetone bath). Add freshly prepared LDA (1.1 eq, 1.5 M in cyclohexane) dropwise. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is critical for the reaction's success.[7]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Maintain the reaction at -78 °C for 2-4 hours. The optimal time may vary. Monitor the reaction by TLC.

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy. Purify by flash chromatography to isolate the major diastereomer.

G Aux N-Propionyl-(R)-Piperazine Auxiliary LDA LDA, THF -78 °C Aux->LDA Deprotonation Enolate Chelated (Z)-Enolate (Shielded Top Face) LDA->Enolate TS Transition State (Bottom Face Attack) Enolate->TS RX Electrophile (e.g., BnBr) RX->TS SN2 Attack Product Diastereomerically Enriched Alkylated Product TS->Product

Caption: Proposed mechanism for diastereoselective alkylation.
Protocol 3.4: Auxiliary Cleavage to Yield Chiral Carboxylic Acid

The final step is the removal of the auxiliary to reveal the desired chiral product.

  • Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the reaction vigorously at 0 °C for 4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Extraction: Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 12) with NaOH and extract with DCM to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH < 2 with 2 M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify to yield the enantiomerically enriched carboxylic acid.

Data Presentation: Representative Results

The following table presents illustrative data for the asymmetric alkylation protocol (3.3) using the (R)-auxiliary. High diastereoselectivities are expected, particularly with unhindered, reactive electrophiles.

EntryElectrophile (R-X)Yield (%)d.r.
1Benzyl Bromide8895:5
2Iodomethane9296:4
3Allyl Bromide8593:7
4Ethyl Iodide8191:9

Note: These are representative values based on analogous chiral auxiliary systems. Actual results will vary.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This may result from incomplete enolate formation or the reaction temperature being too high. Ensure the use of freshly titrated LDA and maintain a strict temperature of -78 °C. The presence of excess base can also sometimes lead to equilibration and lower selectivity.

  • Poor Yield: Ensure all reagents and solvents are anhydrous. The hydrochloride salt must be fully converted to the free base for efficient acylation.

  • Difficult Auxiliary Cleavage: For sterically hindered products, hydrolysis may be sluggish. Alternative cleavage methods, such as reduction with LiBH₄ to yield the corresponding chiral alcohol, can be employed.

Conclusion

Benzyl 2-methylpiperazine-1-carboxylate serves as an effective chiral auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds. The operational simplicity of the protocols, the high degree of predictable stereocontrol conferred by the C2-methyl group, and the favorable properties of the piperazine core make this a valuable tool for synthetic chemists. This guide provides a foundational framework for researchers to apply this methodology to the synthesis of complex, high-value chiral molecules.

References

  • Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (3), 387-405. Retrieved from [Link]

  • Larrow, J. F., & Rovis, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136–1136. Retrieved from [Link]

  • Singh, G., & D'Souza, D. M. (2010). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Dutcher, J. R., & Hart, D. J. (2011). Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 13(19), 5032-5035. Retrieved from [Link]

  • de Sousa, J. D. F., & Pilli, R. A. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]

  • Zhong, K. (2006). Preparation of chiral 2-methylpiperazine. ResearchGate. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 85(7), 4847-4857. Retrieved from [Link]

  • Pineda, O., & Chong, J. M. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]

  • Wipf, P. (2006). Enolate Chemistry & the Aldol Reaction II. Special Topics. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • user55119. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. Retrieved from [Link]

  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

  • Chem 263 Lecture. (2013). Reactions of Enolates. University of Massachusetts Boston. Retrieved from [Link]

Sources

The Strategic Application of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a quintessential heterocyclic scaffold, integral to the structure of numerous approved pharmaceuticals. Its prevalence is not coincidental; the piperazine nucleus offers a unique combination of properties that make it a highly versatile building block in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This adaptability is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2]

This guide focuses on a particularly valuable derivative: Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. The strategic incorporation of a benzyl carboxylate protecting group on one nitrogen and a methyl group on the carbon at the 2-position endows this molecule with distinct advantages for the synthesis of complex and stereochemically defined drug candidates. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

Core Attributes and Strategic Advantages in Synthesis

The utility of this compound in drug discovery stems from several key structural features:

  • Orthogonal Protection: The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the N1 nitrogen, allowing for selective functionalization of the N4 nitrogen. This protecting group is stable to a wide range of reaction conditions but can be readily removed under specific and mild conditions, most commonly through catalytic hydrogenation.[3] This orthogonality is fundamental to the construction of complex, unsymmetrically substituted piperazine derivatives.

  • Stereochemical Control: The presence of a methyl group at the 2-position introduces a chiral center. This is of paramount importance in modern drug design, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. Utilizing enantiomerically pure forms of Benzyl 2-methylpiperazine-1-carboxylate allows for the synthesis of stereospecific drug candidates, mitigating the risks associated with racemic mixtures.

  • Modulation of Physicochemical Properties: The 2-methyl group can influence the conformation of the piperazine ring and the overall lipophilicity of the final compound. This can have a profound impact on how the molecule interacts with its biological target and its ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical consideration for central nervous system (CNS) drug discovery.[4][5]

Application in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its application spans multiple therapeutic areas, with a notable presence in the development of agents targeting the CNS and infectious diseases.

Case Study: Synthesis of CCR5 Antagonists for HIV Therapy

Several novel 2-methylpiperazine derivatives have been designed and synthesized as potent C-C chemokine receptor type 5 (CCR5) antagonists.[6] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells, making it a prime target for antiviral therapy. The synthesis of these antagonists often involves the N-alkylation of a protected 2-methylpiperazine core, such as that provided by Benzyl 2-methylpiperazine-1-carboxylate. The 2-methyl group in these compounds has been shown to be important for potent activity.[6]

Workflow for the Synthesis of a Generic CCR5 Antagonist Precursor

Caption: Synthetic workflow for a CCR5 antagonist precursor.

Experimental Protocols

The following protocols are provided as a guide for the utilization of this compound in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Free-Basing of this compound

Objective: To generate the free base of the title compound, which is necessary for subsequent nucleophilic reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of DCM.

  • Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas. Continue adding the bicarbonate solution until the aqueous layer is basic (test with pH paper).

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer with two more portions of DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or solid.

Causality of Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrochloride salt without causing hydrolysis of the benzyl carboxylate group. Dichloromethane is a suitable solvent for extracting the less polar free base from the aqueous layer. The final brine wash helps to remove any residual water from the organic phase.

Protocol 2: N-Alkylation of Benzyl 2-methylpiperazine-1-carboxylate

Objective: To introduce a substituent at the N4 position of the piperazine ring via direct alkylation with an alkyl halide.

Materials:

  • Benzyl 2-methylpiperazine-1-carboxylate (free base from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a stir bar

  • Condenser and heating mantle (if heating is required)

  • Inert atmosphere (nitrogen or argon)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Benzyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in anhydrous MeCN or DMF, add anhydrous K₂CO₃ (2.0-3.0 eq.) or TEA (1.5-2.0 eq.).

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

N-Alkylation Reaction Data

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl 2-methylpiperazine-1-carboxylateBenzyl bromideK₂CO₃MeCN6012Typically >85
Benzyl 2-methylpiperazine-1-carboxylateMethyl iodideTEADMFRoom Temp6Typically >90

Causality of Experimental Choices: The use of an anhydrous solvent is critical to prevent unwanted side reactions. A base is required to neutralize the acid generated during the reaction. The choice of base and solvent can influence the reaction rate and yield. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation

Objective: To remove the benzyloxycarbonyl (Cbz) protecting group to liberate the N1 amine for further functionalization.[7][8]

Materials:

  • N-alkylated Benzyl 2-methylpiperazine-1-carboxylate derivative

  • Palladium on carbon (10% Pd/C)

  • Formic acid or ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with a stir bar

  • Inert atmosphere (nitrogen or argon)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under a stream of nitrogen or argon.

  • Add formic acid or ammonium formate as the hydrogen donor.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Deprotection_Mechanism cluster_0 Catalytic Cycle Cbz-Protected Amine Cbz-Protected Amine Adsorption onto Pd/C Adsorption onto Pd/C Cbz-Protected Amine->Adsorption onto Pd/C Hydrogenolysis Hydrogenolysis Adsorption onto Pd/C->Hydrogenolysis H-donor (e.g., HCOOH) Deprotected Amine Deprotected Amine Hydrogenolysis->Deprotected Amine Toluene + CO2 Toluene + CO2 Hydrogenolysis->Toluene + CO2

Sources

Application of Piperazine Derivatives in Antidepressant Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Scaffold in Neuropharmacology

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the architecture of centrally acting therapeutic agents.[1][2] Its unique structural and physicochemical properties, particularly its basic nature, allow for versatile chemical modifications, making it a privileged scaffold in medicinal chemistry.[2][3] In the realm of antidepressant drug discovery, piperazine derivatives have consistently yielded successful clinical candidates by effectively modulating key monoaminergic pathways implicated in the pathophysiology of depression.[1][4][5] Marketed antidepressants such as vortioxetine and trazodone, as well as anxiolytics with antidepressant properties like buspirone, feature the piperazine core, underscoring its therapeutic relevance.[1][5][6]

This guide provides an in-depth exploration of the application of piperazine derivatives in modern antidepressant research. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the mechanistic basis of their action, structure-activity relationships (SAR), and the critical in vitro and in vivo assays used to identify and characterize novel antidepressant candidates based on this versatile chemical scaffold.

Part 1: Mechanistic Landscape of Piperazine-Based Antidepressants

The antidepressant effects of piperazine derivatives are primarily attributed to their interaction with the monoaminergic system, which involves neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][7] Dysregulation of these neurotransmitter systems is a well-established neurobiological feature of major depressive disorder.[8] Piperazine-based compounds can exert their effects through several mechanisms, often exhibiting a multi-target profile that can offer advantages over more selective agents.

Serotonin Receptor Modulation

A primary mechanism of action for many piperazine derivatives is their interaction with various serotonin receptor subtypes.[9]

  • 5-HT1A Receptor Agonism/Partial Agonism: The 5-HT1A receptor is an autoreceptor that regulates the firing of serotonergic neurons. Partial agonists at this receptor, like buspirone and vilazodone, can enhance serotonergic neurotransmission.[10] Many novel piperazine derivatives are designed to target this receptor.[11][12] Blockade of the antidepressant-like effects of new piperazine compounds by the 5-HT1A antagonist WAY100635 in preclinical models provides strong evidence for the involvement of this pathway.[8][12][13]

  • 5-HT2A/2C Receptor Antagonism: Antagonism at 5-HT2A and 5-HT2C receptors is another key mechanism. Trazodone, for instance, is a potent 5-HT2A receptor antagonist.[6] This action is thought to contribute to its antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with serotonin reuptake inhibition, such as insomnia and sexual dysfunction.

Neurotransmitter Reuptake Inhibition

Piperazine derivatives can also function as inhibitors of monoamine transporters, preventing the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft and thereby increasing their availability.

  • Selective Serotonin Reuptake Inhibition (SSRI): Some piperazine-based compounds exhibit potent and selective inhibition of SERT, a mechanism shared with widely prescribed antidepressants like fluoxetine and sertraline.[9]

  • Multi-Target Reuptake Inhibition: The structural flexibility of the piperazine scaffold allows for the design of molecules that can inhibit multiple transporters. Quantitative structure-activity relationship (QSAR) studies have identified molecular descriptors that influence the inhibition of both 5-HT and NA reuptake.[14]

Dopamine Receptor Modulation

Interaction with dopamine receptors, particularly the D2 receptor, is another important aspect of the pharmacology of some piperazine derivatives.[15] While high-affinity D2 antagonism is more characteristic of antipsychotics, modulation of dopaminergic pathways can contribute to the overall antidepressant effect, particularly in addressing symptoms like anhedonia.[15]

Monoamine Oxidase (MAO) Inhibition

Certain piperazine derivatives have been designed to inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters.[16] For example, piperazine clubbed with an oxadiazole moiety has yielded potent MAO-A inhibitors.[16]

Signaling Pathway Overview

The interaction of piperazine derivatives with their molecular targets initiates a cascade of intracellular signaling events that are believed to underlie their therapeutic effects. A key downstream target is the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. Chronic antidepressant treatment, including with piperazine derivatives, has been shown to increase hippocampal BDNF levels.[7][11]

G cluster_0 Piperazine Derivative Action cluster_1 Molecular Targets cluster_2 Downstream Effects P Piperazine Derivative R 5-HT1A/2A/2C Receptors P->R Agonism/ Antagonism T SERT / NET / DAT P->T Reuptake Inhibition D Dopamine Receptors P->D Modulation SP Modulation of Intracellular Signaling R->SP NT Increased Synaptic Monoamines (5-HT, NE, DA) T->NT D->SP NT->SP BDNF Increased BDNF Expression & Synaptic Plasticity SP->BDNF TE Therapeutic Effect (Antidepressant Action) BDNF->TE

Caption: Interaction of piperazine derivatives with key molecular targets and downstream signaling pathways.

Part 2: Drug Discovery Workflow & Protocols

The discovery and development of novel piperazine-based antidepressants follow a structured workflow, from initial design and synthesis to comprehensive preclinical evaluation.

G A Design & Synthesis B In Vitro Screening (Binding & Uptake Assays) A->B Initial Characterization C In Vivo Behavioral Models (FST, TST) B->C Efficacy Testing D Lead Optimization (SAR Studies) C->D Refinement E Preclinical Development C->E Candidate Selection D->B Iterative Improvement

Caption: Drug discovery workflow for piperazine-based antidepressants.

Design and Synthesis

The synthesis of piperazine derivatives often involves standard organic chemistry techniques. A common approach is the reaction of a substituted piperazine with a suitable electrophile, such as a chloro nitrogen heterocycle.[17] The design of new derivatives is frequently guided by structure-activity relationship (SAR) studies of existing compounds and computational modeling.[8][11]

Example Synthetic Scheme:

A general synthetic route might involve the nucleophilic substitution of a halogenated aromatic or heteroaromatic compound with a piperazine derivative. The specific reaction conditions (solvent, temperature, base) would be optimized for each set of reactants.

Step 1: N-alkylation of piperazine with a suitable alkyl halide containing a terminal leaving group. Step 2: Coupling of the N-alkylated piperazine with an aryl or heteroaryl halide, often via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

The final products are then purified, typically by chromatography, and their structures are confirmed using analytical techniques such as NMR and mass spectrometry.[2][11]

In Vitro Screening Protocols

Initial screening of newly synthesized compounds is performed in vitro to determine their affinity for key molecular targets and their functional activity.

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors (e.g., 5-HT1A, 5-HT2A, D2) and transporters (e.g., SERT, NET, DAT).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor or transporter, which is typically present in a membrane preparation from cells expressing the target or from brain tissue.

Materials:

  • Cell membrane preparations or brain tissue homogenates containing the target of interest.

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]citalopram for SERT).

  • Test compounds and reference compounds.

  • Assay buffer (specific to the target).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.[18]

Objective: To measure the potency of test compounds to inhibit the reuptake of neurotransmitters (serotonin, norepinephrine, dopamine) into cells.

Principle: This assay uses cells that endogenously or recombinantly express the transporter of interest (SERT, NET, or DAT). The uptake of a radiolabeled or fluorescent neurotransmitter substrate is measured in the presence and absence of the test compound.[18][19]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT, or JAR cells for SERT.[20]

  • Radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA) or a fluorescent substrate.[18][20]

  • Test compounds and reference inhibitors (e.g., paroxetine for SERT).[19]

  • Cell culture medium and assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well cell culture plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.[18]

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.[18]

  • Initiate the uptake by adding the radiolabeled or fluorescent neurotransmitter substrate and incubate for a defined time (e.g., 10-60 minutes) at 37°C.[20]

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity or fluorescence taken up by the cells.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Calculate the IC50 values for each compound.

Data Presentation:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)SERT IC50 (nM)NET IC50 (nM)
Reference (e.g., Vortioxetine) 15191.6113
Piperazine Derivative X 1.285025>1000
Piperazine Derivative Y 200515025

Note: Data is hypothetical for illustrative purposes. For actual data on a specific compound, refer to publications such as Deng et al.[11]

In Vivo Behavioral Models for Antidepressant Activity

Compounds that show promising in vitro profiles are advanced to in vivo behavioral models in rodents to assess their potential antidepressant-like effects. The most commonly used models are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[11][16][21] These tests are based on the principle of "behavioral despair," where the animal ceases escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressant treatments reduce the duration of immobility.[22][23][24]

Objective: To evaluate the antidepressant-like activity of a test compound by measuring its effect on the duration of immobility in mice forced to swim in a confined space.

Principle: The FST is a widely used preclinical model for screening antidepressant drugs.[21][25] A reduction in the time spent immobile is indicative of an antidepressant-like effect.[23][26]

Materials:

  • Male mice (strain and weight specified, e.g., C57BL/6).

  • Test compound, vehicle, and positive control (e.g., imipramine).

  • Glass or Plexiglas cylinders (e.g., 25 cm high, 10 cm diameter).[21]

  • Water bath to maintain water temperature at 23-25°C.[21]

  • Video recording equipment and scoring software, or a trained observer with a stopwatch.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Fill the cylinders with water to a depth of 10-15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[21] The water temperature should be maintained at 23-25°C.

  • Gently place each mouse individually into a cylinder.

  • The test duration is typically 6 minutes.[21] The behavior is often scored during the last 4 minutes of the test, as the first 2 minutes are considered an initial escape response.[24]

  • Record the duration of immobility. Immobility is defined as the absence of escape-oriented movements, with the mouse making only small movements necessary to keep its head above water.[27]

  • At the end of the test, remove the mice, dry them with a towel, and return them to their home cages.

  • Analyze the data by comparing the immobility time of the drug-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Objective: To assess the antidepressant-like properties of a test compound by measuring its effect on the duration of immobility when a mouse is suspended by its tail.

Principle: Similar to the FST, the TST is a behavioral despair model used for the high-throughput screening of potential antidepressant compounds.[22][28] A decrease in immobility time suggests an antidepressant effect.[24][29]

Materials:

  • Male mice.

  • Test compound, vehicle, and positive control.

  • Suspension box or a similar apparatus that allows the mouse to be suspended by its tail without being able to touch any surfaces.[22][28]

  • Adhesive tape to secure the tail to the suspension bar.

  • Video recording and analysis system or a trained observer.

Procedure:

  • Administer the test compound, vehicle, or positive control as in the FST protocol.

  • Suspend each mouse individually by its tail using adhesive tape, approximately 1 cm from the tip of the tail.[24] The mouse should hang in a position where it cannot escape or hold on to nearby surfaces.[22]

  • The test duration is typically 6 minutes.[22][28] Unlike some FST protocols, the entire 6-minute session is usually scored.[22][28]

  • Measure the total time the mouse remains immobile. Immobility is defined as the absence of any body movement.[24]

  • At the end of the test, remove the mice from the suspension and return them to their home cages.

  • Analyze the data by comparing the immobility times across the different treatment groups.

Data Interpretation and Considerations: It is crucial to rule out the possibility that a reduction in immobility is due to a general increase in locomotor activity, which could lead to a false positive result.[30] Therefore, it is recommended to conduct an open-field test to assess the compound's effect on spontaneous motor activity.[11][31]

Part 3: Structure-Activity Relationships (SAR) and Future Directions

SAR studies are vital for optimizing the potency, selectivity, and pharmacokinetic properties of piperazine-based antidepressant candidates.[4] These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.[8][31]

Key structural modifications often focus on:

  • Substituents on the aryl ring: The nature and position of substituents on the aryl group attached to one of the piperazine nitrogens can significantly influence receptor affinity and selectivity.[15]

  • The linker between the piperazine and another pharmacophore: The length and flexibility of the linker chain can impact how the molecule fits into the binding pocket of its target.[9]

  • The group attached to the second piperazine nitrogen: This position is often modified to fine-tune the compound's properties.

The future of antidepressant research involving piperazine derivatives is moving towards the development of multi-target ligands that can address the complex and heterogeneous nature of depression more effectively than highly selective agents.[15] There is also growing interest in compounds that can modulate neuroplasticity and inflammatory pathways, in addition to their effects on monoamine systems. The versatility of the piperazine scaffold makes it an ideal starting point for the design of such next-generation antidepressants.

References

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Sources

Protocol for purification of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed protocol for the purification of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this building block is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into achieving high purity.

Introduction and Purification Principles

Benzyl 2-methylpiperazine-1-carboxylate is a versatile scaffold in medicinal chemistry. The presence of a benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom allows for selective functionalization at the other, while the methyl group introduces chirality and steric bulk. However, its synthesis can result in a range of impurities, including starting materials, over-alkylated by-products, and side-reaction products.

The primary purification strategy for this compound, being a hydrochloride salt, is recrystallization . This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system. For more challenging separations, a multi-step approach involving acid-base extraction followed by recrystallization or silica gel column chromatography of the free base may be necessary. The choice of method depends on the nature and quantity of the impurities present in the crude material.

Key Impurities to Consider:

  • Starting Materials: Unreacted 2-methylpiperazine and benzyl chloroformate.

  • Di-substituted By-product: 1,4-Bis(benzyloxycarbonyl)-2-methylpiperazine.

  • Related Impurities: Benzyl alcohol (from hydrolysis of benzyl chloroformate).

  • Positional Isomers: If the starting material was not enantiomerically pure.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzyl 2-methylpiperazine-1-carboxylate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handle all organic solvents with care, as they are flammable and may be toxic.

Purification Workflow Overview

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow Crude Crude Product (Benzyl 2-methylpiperazine-1-carboxylate HCl) AssessPurity Assess Purity (TLC, ¹H NMR) Crude->AssessPurity Recrystallization Protocol 1: Recrystallization AssessPurity->Recrystallization Minor impurities AcidBase Protocol 2: Acid-Base Extraction AssessPurity->AcidBase Significant non-basic or colored impurities PurityCheck Final Purity Check (MP, NMR, LC-MS) Recrystallization->PurityCheck AcidBase->Recrystallization Further polishing AcidBase->PurityCheck Chromatography Protocol 3: Column Chromatography (as free base) Chromatography->PurityCheck FinalProduct Pure Product (>98% Purity) PurityCheck->Chromatography Impurities persist PurityCheck->FinalProduct Purity OK

Caption: Purification workflow for Benzyl 2-methylpiperazine-1-carboxylate HCl.

Detailed Purification Protocols

Protocol 1: Recrystallization from Isopropyl Alcohol

This is the most direct method for purifying the hydrochloride salt when dealing with minor impurities. The principle relies on the target compound being highly soluble in hot isopropyl alcohol and poorly soluble at cooler temperatures, while impurities remain in solution.

Materials:

  • Crude this compound

  • Isopropyl alcohol (IPA), reagent grade

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Step-by-Step Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot IPA until the solid is completely dissolved.

    • Expert Insight: Using the minimum amount of hot solvent is crucial for maximizing the yield. An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). Swirl the flask and gently reheat to boiling for 5-10 minutes.

    • Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

    • Expert Insight: Pre-warming the glassware prevents premature crystallization of the product on the funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropyl alcohol to remove any remaining mother liquor containing dissolved impurities.[2]

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

ParameterSpecificationRationale
Solvent Isopropyl Alcohol (IPA)Good solubility differential at hot vs. cold temperatures for piperazine salts.[2]
Crude:Solvent Ratio ~1g : 5-15 mLEmpirically determined to achieve full dissolution at boiling point.
Cooling Protocol Slow cooling to RT, then ≥1 hr at 0-5°CPromotes large crystal growth and maximizes yield.
Expected Purity >98% (depending on crude quality)
Expected Yield 75-90%
Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or neutral impurities (like benzyl alcohol) and some colored impurities. The hydrochloride salt is converted to its free base, which is soluble in organic solvents, allowing for aqueous washing before being converted back to the pure hydrochloride salt.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or isopropanol)

  • Separatory funnel, beakers, and flasks

Step-by-Step Procedure:

  • Dissolution and Basification: Dissolve the crude salt in a mixture of DCM (or EtOAc) and water. Transfer to a separatory funnel. Add saturated NaHCO₃ solution in portions until the aqueous layer is basic (pH > 8, check with pH paper). Effervescence (CO₂ evolution) will occur.

    • Causality: The base deprotonates the piperazine nitrogen, converting the water-soluble salt into the organic-soluble free base.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of DCM or EtOAc.

  • Washing and Drying: Combine all organic extracts. Wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer. Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.

  • Salt Formation: Filter off the drying agent. Cool the filtrate in an ice bath. Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The pure hydrochloride salt will precipitate out of the solution.

    • Expert Insight: Monitor the precipitation. Stop adding acid once a stable precipitate is formed to avoid an excess of acid in the final product.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold DCM or EtOAc and then with diethyl ether. Dry the product under vacuum.

Protocol 3: Silica Gel Column Chromatography

This technique is employed when recrystallization and acid-base extraction fail to remove impurities with similar basicity and polarity to the product. The purification is performed on the free base form of the compound.

Materials & Setup:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or methanol in dichloromethane is common. Crucially, a small amount of a basic modifier must be added.

    • Recommended Eluent System: Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA).

    • Causality: Piperazine derivatives are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Triethylamine is a stronger base that competes for these active sites, allowing the product to elute with a much-improved peak shape.

  • Sample Preparation: The crude hydrochloride salt must first be converted to the free base as described in Protocol 2 (steps 1-3). After drying, the solvent is evaporated to yield the crude free base as an oil or solid.

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 100% DCM with 1% TEA) and pack the column.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture. Monitor the fractions being collected using Thin Layer Chromatography (TLC). Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of methanol) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal and Salt Formation: Evaporate the solvent from the combined pure fractions under reduced pressure. Dissolve the resulting pure free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and precipitate the hydrochloride salt as described in Protocol 2 (step 4).

  • Isolation and Drying: Isolate the final product by filtration, wash with cold ether, and dry under vacuum.

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed.

  • Melting Point (MP): A sharp melting point range close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and ensuring the absence of impurities. Proton NMR should show the correct chemical shifts, integrations, and coupling patterns.

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the molecular weight of the compound and help identify any trace impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[5][6]

References

  • Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Available at: [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Pollard, C. B., & MacDowell, L. G. (1955). 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 3, p.95 (1955); Vol. 24, p.12 (1944). Available at: [Link]

  • Patel, D. R., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 840-847. Available at: [Link]

  • Dow Chemical Co. (1969). Recovery and purification of piperazine. U.S. Patent 3,481,933.
  • El-Gendy, A. E.-M. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-6. Available at: [Link]

  • Sergeyeva, T., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2394. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • De Ruiter, J., et al. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 5, 243-253. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • De Ruiter, J. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Benzyl (R)-2-Methylpiperazine-1-Carboxylate. Retrieved from [Link]

  • Singh, S., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 653-658. Available at: [Link]

  • Jefferson Chemical Company. (1959). Purification of piperazine. U.S. Patent 2,919,275.
  • Chow, S. T., & Lee, C. W. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-017. Available at: [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. This compound is a significant building block in pharmaceutical synthesis, and ensuring its quality is critical for the integrity of final active pharmaceutical ingredients (APIs). The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, capable of separating the main component from potential process-related impurities and degradation products. This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Principle

This compound is a piperazine derivative featuring a benzyl carbamate (Cbz) protecting group. The quality control of such intermediates is paramount in drug development to ensure the safety and efficacy of the final drug product. A robust analytical method is required to quantify the analyte and detect any impurities or degradants that may arise during synthesis or storage.

The method described herein is based on reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[1] The core of this choice lies in the physicochemical properties of the analyte:

  • Hydrophobicity: The benzyl group imparts significant hydrophobic character to the molecule, allowing for strong retention and effective separation on a non-polar stationary phase, such as octadecylsilane (C18).

  • Chromophore for UV Detection: The phenyl ring within the benzyl group acts as an excellent chromophore, exhibiting strong UV absorbance. This allows for sensitive and direct detection using a standard UV or Photodiode Array (PDA) detector, negating the need for complex derivatization often required for simple piperazine compounds.[2]

  • Ionization Control: The molecule contains a secondary amine within the piperazine ring. Controlling the pH of the mobile phase is critical to ensure a consistent ionization state and prevent poor peak shape. By maintaining an acidic pH, the amine is protonated, which minimizes silanol interactions on the column surface and leads to sharp, symmetrical peaks.

This application note provides a complete protocol, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is not only functional but also meets regulatory expectations for a self-validating system.[3]

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials with caps and septa.

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric Acid (H₃PO₄), ACS grade or higher.

    • This compound reference standard (purity ≥98%).[4]

  • Materials:

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., XBridge C18, Hypersil BDS C18), 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (MeCN)
Elution Mode Isocratic
Composition Mobile Phase A: Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)

Experimental Protocol: Step-by-Step Methodology

This section provides a detailed workflow for the analysis.

Workflow Overview

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation A1 System Equilibration P1->A1 P2 Standard Solution Preparation (100 µg/mL) A2 System Suitability Test (SST) P2->A2 P3 Sample Solution Preparation (100 µg/mL) A3 Inject Blank, Standards, & Samples P3->A3 A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification (Assay & Impurities) D1->D2 D3 Generate Report D2->D3

Caption: HPLC analysis workflow from preparation to reporting.

Step 1: Mobile Phase and Diluent Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Working Mobile Phase / Diluent: Premix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

Step 2: Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent and mix well. This is the stock solution (100 µg/mL).

Step 3: Sample Solution Preparation (100 µg/mL)
  • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described in Step 2.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 4: System Equilibration and Suitability
  • Equilibrate the HPLC system by pumping the working mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution (100 µg/mL). The system is deemed ready for analysis if the following criteria are met:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry Factor): 0.8 – 1.5

    • Theoretical Plates (N): ≥ 2000

Step 5: Chromatographic Analysis
  • Set up the injection sequence in the chromatography data system (CDS). A typical sequence would be:

    • Diluent (Blank) injection

    • Standard Solution (x5 for SST)

    • Sample Solution (in duplicate)

    • Standard Solution (as a check standard after every 6-10 sample injections)

  • Execute the sequence and collect the chromatograms.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3]

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Forced Degradation Study: Expose the analyte to stress conditions to intentionally produce degradation products.[1] A target degradation of 5-20% is recommended.[1]

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.

Linearity
  • Prepare a series of calibration standards from a stock solution to cover a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (% Recovery)
  • Prepare samples by spiking a known amount of analyte (placebo) with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • The %RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. The LOQ should be verified for acceptable precision and accuracy.

Data Analysis and Calculations

The concentration of this compound in the sample can be calculated using the external standard method.

Assay (% w/w) Calculation:

Assay (%) = (AT / AS) × (WS / WT) × P

Where:

  • AT = Peak area of the analyte in the Sample Solution

  • AS = Average peak area of the analyte in the Standard Solution

  • WS = Weight of the Reference Standard (mg)

  • WT = Weight of the Sample (mg)

  • P = Purity of the Reference Standard (%)

References

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

Comprehensive NMR Characterization of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven guide for the comprehensive nuclear magnetic resonance (NMR) characterization of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, presents unique characterization challenges due to its hydrochloride salt form, the presence of a chiral center, and the potential for conformational isomerism. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide furnishes researchers, scientists, and drug development professionals with detailed protocols for sample preparation, data acquisition (1D ¹H, ¹³C, and 2D COSY, HSQC), and in-depth spectral interpretation.

Introduction: The Analytical Challenge

Benzyl 2-methylpiperazine-1-carboxylate is a substituted piperazine, a heterocyclic moiety prevalent in a vast number of marketed drugs and clinical candidates.[1] Its structural integrity, purity, and isomeric form are critical quality attributes that must be unequivocally confirmed. NMR spectroscopy is the gold standard for such molecular structure elucidation in solution.[2]

However, the analysis of its hydrochloride salt introduces specific complexities. The protonation of the secondary amine influences the chemical environment of the entire molecule, and the presence of exchangeable protons requires careful selection of NMR solvents and experimental parameters.[3] Furthermore, the carbamate functional group can exhibit restricted rotation around the C-N amide bond, leading to the presence of conformational isomers (rotamers) in solution, which can complicate the spectra by causing peak broadening or doubling.[4][5][6] This guide provides a systematic approach to navigate these challenges and achieve unambiguous characterization.

Molecular Structure:

Structure of this compound, highlighting the carbamate group and the protonated secondary amine.

Experimental Design and Rationale

A multi-dimensional NMR approach is essential for complete structural assignment. Our strategy involves a logical progression from simple 1D experiments to more complex 2D correlations, ensuring each step validates the next.

Causality of Solvent Selection

The choice of NMR solvent is the most critical initial decision.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent for this analysis. As a polar aprotic solvent, it readily dissolves the hydrochloride salt. Crucially, it slows down the rate of proton exchange, allowing for the direct observation of the N⁺-H₂ protons associated with the ammonium salt.[3][7] This provides direct evidence of the salt form.

  • Deuterated Chloroform (CDCl₃): While a common solvent, it may offer limited solubility for the salt. Furthermore, the acidic N⁺-H₂ protons can exchange more rapidly or exhibit very broad signals, making them difficult to observe.

  • Deuterated Water (D₂O): Use of D₂O is discouraged for initial characterization. The acidic N⁺-H₂ protons will rapidly exchange with the deuterium in the solvent, causing their signals to disappear from the ¹H NMR spectrum and complicating the signals of adjacent protons.[3]

Overview of the Analytical Workflow

The characterization process follows a systematic workflow designed for comprehensive data collection and interpretation.

G cluster_prep Part 1: Sample Preparation & Data Acquisition cluster_analysis Part 2: Data Analysis & Structure Confirmation prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d₆) acq_1h Acquire 1D ¹H Spectrum (Initial structural overview) prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum (Carbon backbone) acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY & HSQC for connectivity) acq_13c->acq_2d assign_1h Assign ¹H Signals (Chemical shifts, coupling, integration) analyze_cosy Analyze ¹H-¹H COSY (Confirm proton connectivity) assign_1h->analyze_cosy assign_13c Assign ¹³C Signals via ¹H-¹³C HSQC (Correlate protons to carbons) analyze_cosy->assign_13c confirm Final Structure Confirmation (Integrate all data) assign_13c->confirm

Caption: NMR Characterization Workflow.

Detailed Protocols

Protocol 1: Sample Preparation
  • Weigh 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

  • Cap the NMR tube and vortex gently for 30-60 seconds until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Allow the sample to equilibrate to the spectrometer's probe temperature (typically 298 K) for at least 5 minutes before data acquisition.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.

Experiment Key Parameters Purpose
1D ¹H Acquisition Time: 2-3 sRelaxation Delay: 2 sScans: 16-32Provides an overview of all proton environments, their integrations, and coupling patterns.
1D ¹³C Acquisition Time: 1-2 sRelaxation Delay: 2 sScans: 1024-2048Technique: Proton-decoupledIdentifies all unique carbon environments in the molecule.
2D ¹H-¹H COSY Spectral Width: Match ¹HScans per increment: 2-4Increments: 256-512Maps scalar couplings between protons, revealing which protons are adjacent in the molecular structure.[2]
2D ¹H-¹³C HSQC ¹H Width: Match ¹H¹³C Width: 0-180 ppmScans per increment: 4-8Increments: 256Correlates each proton signal to the carbon atom it is directly attached to, enabling definitive carbon assignment.[8]

Spectral Interpretation: A Predictive Analysis

As no definitive public spectrum is available, this section provides an expert prediction of the NMR data based on established principles and data from analogous piperazine structures.[4][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonation at N4 and the carbamate at N1 break the symmetry of the piperazine ring. The chiral center at C2 renders the geminal protons at C3 and C5 diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to their neighbors and to each other (geminal coupling).

Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Features
N⁺-H₂9.0 - 10.0Broad singlet2HHighly deshielded due to the positive charge on nitrogen. Observable in DMSO-d₆.[3]
Ar-H (Benzyl)7.30 - 7.45Multiplet5HAromatic protons of the benzyl group.
O-CH₂ (Benzyl)5.15 - 5.25Singlet (or ABq)2HBenzylic protons. May appear as a singlet or a quartet if rotamers are present and distinct.
H-24.5 - 4.7Multiplet1HMethine proton at the chiral center, deshielded by the adjacent carbamate nitrogen.
H-3a, H-3b3.9 - 4.2 / 3.0-3.3Multiplets1H, 1HDiastereotopic protons adjacent to the carbamate. Show complex splitting.
H-5a, H-5b, H-6a, H-6b3.0 - 3.6Overlapping Multiplets4HProtons on the ammonium side of the ring. Deshielded due to the adjacent N⁺.
CH₃1.2 - 1.4Doublet3HMethyl group coupled to the H-2 proton.
The Impact of Rotational Isomers

Restricted rotation around the O=C–N₁ bond can lead to two distinct planar conformations (rotamers).[4][5] This phenomenon can manifest as a doubling of some or all signals in both the ¹H and ¹³C spectra, or as significant peak broadening if the rate of interconversion is intermediate on the NMR timescale.[6]

Rotamers Rotamer1 Rotamer A Rotamer2 Rotamer B Rotamer1->Rotamer2 ΔG‡ ≈ 50-80 kJ/mol Note This equilibrium can lead to: - Signal doubling in ¹H and ¹³C spectra - Peak broadening at coalescence temperature

Caption: Rotational Isomers around the Carbamate Bond.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Assignment Predicted δ (ppm) Rationale
C=O (Carbamate)154 - 156Typical chemical shift for a carbamate carbonyl carbon.
Ar-C (ipso)136 - 138Quaternary aromatic carbon attached to the O-CH₂ group.
Ar-C (o, m, p)127 - 129Aromatic carbons of the benzyl ring.
O-CH₂ (Benzyl)66 - 68Benzylic carbon.
C-251 - 54Methine carbon at the chiral center.
C-648 - 51Methylene carbon adjacent to the carbamate nitrogen.
C-3, C-540 - 45Ring carbons adjacent to the protonated nitrogen. Shifted downfield due to the inductive effect of the N⁺.[3]
CH₃14 - 17Methyl group carbon.
2D NMR Correlation Analysis

The final step is to use 2D NMR to connect the assigned signals and confirm the structure unambiguously.

Caption: Key 2D NMR Connectivity Map.

  • COSY Analysis: Will establish the connectivity within the piperazine ring. A cross-peak between the methyl doublet and the H-2 multiplet will be definitive. Further correlations will be seen between H-2 and the H-3 protons, and between the H-5 and H-6 protons on the other side of the ring.

  • HSQC Analysis: Provides the final, unambiguous assignment of the carbon spectrum. The assigned proton signals for the methyl, benzylic, and all piperazine ring protons will show direct one-bond correlations to their respective carbon signals in the ¹³C spectrum.

Conclusion

The structural characterization of this compound is readily achieved through a systematic, multi-technique NMR approach. By selecting DMSO-d₆ as the solvent, direct evidence of the hydrochloride salt form can be obtained. A combination of 1D ¹H and ¹³C NMR, supported by 2D COSY and HSQC experiments, allows for the complete and unambiguous assignment of all proton and carbon signals. Awareness of potential complexities, such as diastereotopicity and the presence of rotamers, is crucial for accurate interpretation. This robust protocol provides a self-validating workflow essential for quality control and regulatory submission in the pharmaceutical industry.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Steinberg, J., Wodtke, R., Löser, R., Köckerling, M., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Clayden, J., et al. (2017). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Angewandte Chemie International Edition. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Turan, N., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Duss, O., et al. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Williamson, R. T., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from: [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from: [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from: [Link]

Sources

Step-by-step guide to piperazine carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to Piperazine Carboxylation for Pharmaceutical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperazine Carboxylation in Drug Design

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals.[1][2][3] Its unique 1,4-diazacyclohexane structure, with two strategically placed nitrogen atoms, allows it to serve as a versatile linker, improve aqueous solubility, and modulate the pharmacokinetic profile of drug candidates.[2][3] These nitrogen atoms act as key handles for synthetic modification, enabling the introduction of diverse substituents to fine-tune a molecule's biological activity.

Piperazine carboxylation—the process of introducing a carboxyl or carboxyl-derived group (like a carbamate) onto one or both of its nitrogen atoms—is a fundamental and powerful transformation in this context. This reaction is not merely a synthetic step; it is a strategic tool for:

  • Modulating Physicochemical Properties: Introducing a carboxylic acid or carbamate group can significantly alter a molecule's polarity, solubility, and hydrogen bonding capacity, which are critical for bioavailability and formulation.[3]

  • Creating Key Intermediates: Carboxylated piperazines are stable, versatile building blocks for further elaboration in multi-step syntheses.[4]

  • Installing Protecting Groups: Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are routinely used to temporarily block one nitrogen atom, enabling selective reaction at the other.[5] This control is essential for preventing the formation of undesired symmetrical (di-substituted) products.[5]

This guide provides a detailed exploration of the mechanisms, protocols, and field-proven insights for performing piperazine carboxylation, empowering researchers to leverage this critical reaction in their drug discovery programs.

Pillar 1: Chemical Principles and Mechanistic Insights

The carboxylation of piperazine is fundamentally a nucleophilic acyl substitution reaction. The secondary amine nitrogen atoms of the piperazine ring act as nucleophiles, attacking an electrophilic carbonyl carbon of a carboxylating agent. The specific pathway and outcome depend heavily on the chosen reagent and reaction conditions.

Mechanism 1: Reaction with Carbon Dioxide (CO₂)

The reaction of piperazine with CO₂ is a well-studied process, particularly in the context of carbon capture, but its principles are directly applicable to synthesis.[6][7][8] The free, unprotonated piperazine is the dominant reactive species.[6][8]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on a piperazine nitrogen attacks the electrophilic carbon of a CO₂ molecule.

  • Zwitterion Formation: This initial attack forms a transient zwitterionic intermediate (a piperazine carbamic acid).

  • Deprotonation: A second molecule of piperazine (or another base in the solution) acts as a base to deprotonate the positively charged nitrogen, yielding the piperazine carbamate.

This reaction can proceed at both nitrogen atoms to form a dicarbamate, especially at higher concentrations of CO₂ or piperazine.[6][8]

G Piperazine Piperazine (PZ) Zwitterion Zwitterionic Intermediate (Carbamic Acid) Piperazine->Zwitterion Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->Zwitterion Monocarbamate Piperazine Monocarbamate Zwitterion->Monocarbamate Deprotonation Dicarbamate Piperazine Dicarbamate Monocarbamate->Dicarbamate + CO₂, + PZ PZH Protonated PZ Monocarbamate->PZH PZ_Base PZ (as base) PZ_Base->Monocarbamate

Caption: Reaction mechanism of piperazine with carbon dioxide.

Mechanism 2: Reaction with Acylating Reagents

A more common laboratory approach for controlled mono-carboxylation involves using acylating reagents like chloroformates (e.g., benzyl chloroformate for Cbz group) or anhydrides (e.g., di-tert-butyl dicarbonate for Boc group).[9][10]

The mechanism is a classic nucleophilic acyl substitution:

  • Nucleophilic Attack: The piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a leaving group (e.g., chloride from a chloroformate or a carbonate derivative from an anhydride).

  • Deprotonation: A base (often an added tertiary amine like triethylamine or excess piperazine) removes the proton from the piperazine nitrogen to yield the final carbamate product.

Controlling the stoichiometry (using one equivalent of the acylating agent) is key to achieving mono-substitution.

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for two common piperazine carboxylation reactions.

Protocol 1: Mono-N-Boc-Piperazine Synthesis via Anhydride Acylation

Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine, a crucial intermediate where one nitrogen is protected, allowing for selective functionalization of the other.

Materials and Reagents:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Piperazine is corrosive and can cause skin and eye burns.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

  • DCM is a volatile solvent and a suspected carcinogen. All operations must be performed in a certified chemical fume hood.[15]

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Detailed Procedure:

  • Reactant Preparation: In a 500 mL round-bottom flask, dissolve piperazine (25.8 g, 0.30 mol, 3.0 eq) in anhydrous DCM (200 mL).

  • Reaction Setup: Place the flask in an ice bath and stir the solution magnetically until the temperature reaches 0-5 °C.

  • Reagent Addition: Dissolve (Boc)₂O (21.8 g, 0.10 mol, 1.0 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the cold, stirring piperazine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: A large excess of piperazine is used to favor mono-acylation and to act as the base to neutralize the acid byproduct. Slow, cold addition prevents runaway reactions and minimizes di-Boc formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight).

  • Monitoring: Check for the consumption of (Boc)₂O using Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in DCM.

  • Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add deionized water (100 mL) to quench the reaction and dissolve piperazinium salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH solution (2 x 100 mL) to remove excess piperazine, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is typically a white solid or a viscous oil that solidifies upon standing.

Purification and Characterization:

  • The crude product is often of high purity. If necessary, it can be recrystallized from hexanes or purified by flash column chromatography.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterValue
Piperazine0.30 mol
(Boc)₂O0.10 mol
SolventDCM
Temperature0 °C to RT
Reaction Time12-16 hours
Typical Yield 85-95%
Protocol 2: Synthesis of a Piperazine Carboxylic Acid via Alkylation

Objective: To synthesize a piperazine-substituted aliphatic carboxylic acid, a common scaffold in pharmaceuticals like Cetirizine.[16][17]

Materials and Reagents:

  • 1-Benzhydrylpiperazine

  • tert-Butyl 2-chloroacetate

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a condenser and thermometer

  • Heating mantle with magnetic stirring

  • Standard laboratory glassware for extraction and filtration

Safety Precautions:

  • DMF is a reproductive toxin and is readily absorbed through the skin. Use in a fume hood with appropriate gloves.

  • tert-Butyl 2-chloroacetate is a lachrymator and corrosive. Handle with care.

  • Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns. Handle with extreme caution in a fume hood.[18]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A Combine 1-Benzhydrylpiperazine, tert-Butyl 2-chloroacetate, Na₂CO₃ in DMF B Heat mixture to 110 °C for 4 hours A->B C Cool, pour into water, and extract with Toluene B->C C->C D Wash organic extracts with water C->D E Concentrate Toluene layer to obtain ester intermediate D->E F Dissolve ester intermediate in DCM E->F Proceed to Hydrolysis G Add Trifluoroacetic Acid (TFA) and stir at RT F->G H Concentrate mixture under reduced pressure G->H I Recrystallize solid to obtain final carboxylic acid product H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of monosubstituted piperazines. The symmetrical nature of the piperazine ring presents unique challenges, primarily in achieving selective monofunctionalization. This document provides in-depth, field-proven insights and actionable protocols to overcome these hurdles.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Selectivity in N-Alkylation/N-Acylation - The Di-Substitution Problem

Q: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct, leading to low yields of my desired mono-substituted product and difficult purification. How can I improve mono-selectivity?

A: This is the most common challenge in piperazine chemistry. The formation of di-substituted products occurs because the initial mono-substituted piperazine product is often still nucleophilic enough to react with the remaining electrophile in the mixture. Several factors, including stoichiometry, reaction conditions, and the nature of the electrophile, govern the ratio of mono- to di-substituted products.

Here are three primary strategies to favor mono-substitution:

Strategy 1: Statistical Control with Excess Piperazine

  • Causality: By using a large excess of piperazine (typically 3-10 equivalents), the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one. This is often the most direct and cost-effective method for simple alkylations.

  • Protocol:

    • Dissolve piperazine (5.0 eq.) in a suitable solvent like acetonitrile or ethanol.

    • Add your alkyl halide (1.0 eq.).

    • Stir the reaction at room temperature or gentle heat, monitoring by TLC or LC-MS.

    • Upon completion, the main challenge becomes removing the large excess of water-soluble piperazine. An acidic wash (e.g., with dilute HCl) can be used to extract the piperazine and your basic product into the aqueous layer, followed by basification and re-extraction of the product into an organic solvent. The di-substituted product, being less polar, may remain in the organic layer during the initial acidic wash.

Strategy 2: In Situ Mono-Protonation

  • Causality: Adding one equivalent of a strong acid to two equivalents of piperazine generates the piperazine mono-salt in situ. The protonated nitrogen is deactivated towards electrophiles, directing substitution selectively to the free, non-protonated nitrogen[1]. This method avoids protecting group chemistry but may require longer reaction times as the free piperazine is less nucleophilic than in its unprotonated state[2].

  • Protocol:

    • Suspend piperazine (2.0 eq.) in a solvent like ethanol.

    • Add a solution of concentrated HCl (1.0 eq.) dropwise to form a clear solution of the mono-salt.

    • Slowly add the alkylating agent (1.0 eq.) to the solution.

    • Heat the reaction as necessary and monitor for completion.

    • Work-up involves basification and extraction of the product.

Strategy 3: Protecting Group Strategy

  • Causality: This is the most robust method for achieving high selectivity, especially in multi-step syntheses. One nitrogen is temporarily blocked with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, allowing for clean functionalization of the other nitrogen. The protecting group is then removed in a final step. While highly effective, this adds two steps (protection and deprotection) to the overall synthesis[1].

  • Protocol Overview:

    • Protection: React piperazine with one equivalent of Di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-piperazine.

    • Functionalization: React the N-Boc-piperazine with your electrophile (alkyl halide, acyl chloride, etc.).

    • Deprotection: Remove the Boc group using a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for di-substitution.

Table 1: Comparison of Mono-Substitution Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-Product YieldProsCons
Excess Piperazine 3:1 to 10:170-80%Cost-effective, one-step reaction.Difficult removal of excess piperazine; purification can be challenging.
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%One-pot synthesis, good yields[2][3].May require longer reaction times or activation of the electrophile.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction, simplified purification.Multi-step process (protection/deprotection), higher overall cost[1].
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Q: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with piperazine is highly dependent on a fine balance of several factors. Low yields can often be traced to catalyst deactivation, suboptimal ligand or base choice, or issues with the starting materials[4][5].

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination. It is highly recommended to screen a small variety of ligands to find the optimal one for your specific substrate combination.

  • Base Selection: The base is crucial. A strong base like NaOtBu is common but can cause decomposition of sensitive starting materials. If you observe degradation, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.

  • Solvent Effects: The solvent (commonly toluene, dioxane, or THF) affects the solubility of all components and the stability of the catalytic species. If reagents are not fully dissolved, the reaction will be slow and inefficient. A more polar solvent like t-butanol may be beneficial in some cases.

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl. If you are using an aryl chloride, the reaction will likely require a more specialized, highly active catalyst system.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style="filled", fontname="Arial", fontsize=12, width=1.5, height=1.5, fixedsize=true]; edge [fontname="Arial", fontsize=10];

}

Caption: Key parameters for Buchwald-Hartwig optimization.

Issue 3: Side Reactions in Reductive Amination

Q: What are common side reactions when performing a reductive amination with piperazine or its derivatives?

A: Reductive amination is a versatile method, but several side reactions can occur:

  • Over-alkylation: If using unprotected piperazine, the newly formed mono-substituted product can react with another molecule of the aldehyde/ketone, leading to the di-substituted byproduct. This is generally less of an issue than with direct alkylation but can be suppressed by using a mono-protected piperazine (e.g., N-Boc-piperazine).

  • Reduction of the Carbonyl: The reducing agent can sometimes reduce the starting aldehyde or ketone to the corresponding alcohol before the iminium ion is formed and reduced. To minimize this, use a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Acetylation of the Amine: When using NaBH(OAc)₃, a side reaction can be the acetylation of the piperazine nitrogen by an acetate byproduct. This is more likely with extended reaction times or excess reducing agent.

  • Aldol Condensation: The aldehyde starting material can undergo self-condensation, especially under basic conditions, leading to impurities that can be difficult to remove.

Issue 4: Choosing and Removing Protecting Groups

Q: Which protecting group should I use for my synthesis, and what are the best practices for deprotection?

A: The choice of protecting group is dictated by the stability required during subsequent reaction steps and the conditions needed for its removal. The concept of "orthogonality" is key—allowing for the selective removal of one group in the presence of others.

Table 2: Common Orthogonal Protecting Groups for Piperazine

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)[6].Stable to base and catalytic hydrogenolysis.
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C).Stable to acidic and basic conditions.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine, Piperazine)[6][7].Stable to acid and hydrogenolysis.

Detailed Protocols:

  • Boc Deprotection Protocol:

    • Dissolve the N-Boc protected piperazine derivative in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents or as a 20-50% solution in DCM).

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 1-4 hours until TLC/LC-MS shows complete consumption of starting material.

    • Concentrate under reduced pressure and co-evaporate with a solvent like toluene to remove excess TFA. The product is typically isolated as the TFA salt.

  • Cbz Deprotection Protocol:

    • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent like methanol (MeOH) or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

    • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr shaker.

    • Stir the mixture vigorously at room temperature until the starting material is consumed.

    • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Various Authors. (n.d.). Results of syntheses of monosubstituted piperazine derivatives using different synthetic techniques.
  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • BenchChem Technical Support Team. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Singh, U. P., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis, 18(1). [Link]

  • González-Gálvez, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6931. [Link]

  • Kumar, K. S., & El-Faham, A. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 8(39), 22007-22014. [Link]

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

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Technical Support Center: Selective Piperazine N-Benzylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of piperazine chemistry. A recurring and critical challenge is achieving selective mono-N-benzylation while avoiding the formation of the 1,4-dibenzylpiperazine byproduct. This guide synthesizes field-proven strategies and troubleshooting advice to help you navigate this common synthetic hurdle with precision and confidence.

Understanding the Core Challenge: Why Disubstitution Occurs

Piperazine's symmetrical structure, with two secondary amine nitrogens of similar basicity and nucleophilicity, is the root of the selectivity problem. After the first benzylation, the remaining nitrogen on the newly formed 1-benzylpiperazine is often still sufficiently nucleophilic to react with the benzylating agent present in the mixture. This competitive second reaction leads to the undesired 1,4-dibenzylpiperazine, complicating purification and reducing the yield of your target compound.

Several factors can exacerbate this issue:

  • Stoichiometry: Using a 1:1 ratio or an excess of the benzylating agent dramatically increases the probability of the second reaction occurring.

  • Reaction Conditions: Higher temperatures and prolonged reaction times provide the necessary activation energy for the second, often slower, benzylation to proceed.

  • Basicity: The mono-benzylated product remains basic enough to be an effective nucleophile, driving the formation of the disubstituted byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to favor mono-benzylation without using protecting groups?

A common and effective strategy is to use a large excess of piperazine relative to the benzylating agent (e.g., benzyl chloride or bromide). By flooding the reaction with piperazine, you statistically increase the likelihood that the benzylating agent will encounter an unreacted piperazine molecule rather than a mono-benzylated one. A starting point is to use 4-5 equivalents of piperazine.

Q2: I'm using a large excess of piperazine but still see significant disubstitution. What should I try next?

If statistical control isn't sufficient, you need to modulate the reaction's kinetics. Key parameters to adjust are:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second benzylation more significantly than the first, thereby enhancing selectivity for the mono-substituted product. Consider running the reaction at 0 °C or even lower.

  • Slow Addition of Benzylating Agent: Adding the benzylating agent dropwise over an extended period maintains its concentration at a very low level, which favors the more reactive primary benzylation.

  • Choice of Base and Solvent: If a base is required, using a milder, non-nucleophilic base can prevent excessive deprotonation of the mono-benzylated intermediate, making it less reactive. The solvent's polarity can also influence the relative reactivity of the species involved; experimenting with different solvents may be beneficial.[1]

Q3: When should I consider using a protecting group strategy?

A protecting group strategy is the most robust method for ensuring mono-selectivity, especially in complex, multi-step syntheses where maximizing yield and purity is critical.[2] This approach involves "blocking" one nitrogen, performing the benzylation on the other, and then removing the protecting group. This is particularly useful when statistical or kinetic control methods fail to provide the required purity.

Q4: What are the most common protecting groups for piperazine, and how do I choose one?

The choice depends on the overall synthetic route and the stability of your molecule to the deprotection conditions. The most common are:

  • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O) and removed under acidic conditions (e.g., TFA in DCM). It's a very common and reliable choice.

  • Cbz (carboxybenzyl): Introduced using benzyl chloroformate and removed by catalytic hydrogenolysis (H₂/Pd-C). This method is very clean but incompatible with molecules containing other reducible functional groups like alkenes or alkynes.

The selection of an appropriate orthogonal protecting group strategy is a critical step in the synthesis of complex piperazine-containing molecules.

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Probable Cause(s) Recommended Solutions
High percentage of 1,4-dibenzylpiperazine Stoichiometry favors disubstitution. Reaction temperature is too high. Reaction time is too long.Increase excess of piperazine to >5 equivalents. Lower reaction temperature to 0 °C or below. Add benzylating agent slowly over several hours. Monitor reaction by TLC/LC-MS and stop once starting material is consumed.
Reaction is slow or stalls Insufficient activation energy. Poor solubility of reagents. Base is too weak or absent.Gradually increase temperature while monitoring selectivity. Screen alternative solvents to ensure all reagents are fully dissolved. If using a base, consider a slightly stronger, non-nucleophilic base like DBU or a carbonate base.
Difficult purification Similar polarity of mono- and di-substituted products. Presence of unreacted piperazine.Convert the crude mixture to their hydrochloride salts. 1-Benzylpiperazine dihydrochloride often has different solubility characteristics than piperazine dihydrochloride and the disubstituted salt, allowing for separation by precipitation or recrystallization.[3] Utilize column chromatography with a carefully selected solvent gradient.
Low overall yield Disubstitution is the primary pathway. Degradation of starting material or product.Switch to a protecting group strategy for definitive mono-substitution.[4] Run the reaction under an inert atmosphere (N₂ or Ar) if stability is a concern.

Methodology Spotlight: High-Yield Protocols

Protocol 1: Statistical Control via Piperazine Excess & Salt Precipitation

This method, adapted from Organic Syntheses, is effective for producing pure 1-benzylpiperazine by leveraging a large excess of piperazine and selective precipitation of the dihydrochloride salt.[3]

Step-by-Step:

  • In a suitable reaction vessel, dissolve a large excess of piperazine (e.g., 5-6 equivalents) in a solvent like ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzyl chloride (1 equivalent) dropwise to the stirred solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction, cool the mixture again in an ice bath.

  • Saturate the solution with dry hydrogen chloride (HCl) gas or add a solution of HCl in ethanol. This will precipitate the amine products as their hydrochloride salts.

  • Filter the resulting solid, which will be a mixture of piperazine dihydrochloride and 1-benzylpiperazine dihydrochloride.

  • The 1-benzylpiperazine dihydrochloride can be purified from the excess piperazine salt by recrystallization, often from isopropanol or ethanol, exploiting differences in solubility.[3][5]

  • To obtain the free base, dissolve the purified dihydrochloride salt in water, make the solution alkaline (pH > 12) with NaOH, and extract with an organic solvent like chloroform or dichloromethane.[3]

Protocol 2: The Protecting Group Strategy (Mono-Boc Protection)

This protocol ensures high selectivity for mono-benzylation.

Step 1: Mono-Boc Protection

  • Dissolve piperazine (2.0 eq) in a solvent like dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Perform an aqueous workup and purify by column chromatography to isolate pure N-Boc-piperazine.

Step 2: N-Benzylation

  • Dissolve N-Boc-piperazine (1.0 eq) in an anhydrous solvent like acetonitrile or DMF.

  • Add a base such as anhydrous potassium carbonate (2.0-3.0 eq).

  • Add benzyl bromide or chloride (1.1-1.5 eq) dropwise.

  • Heat the mixture (e.g., 50-80 °C) and monitor for completion.

  • After completion, cool, filter the salts, and concentrate the filtrate. Purify the resulting 1-Boc-4-benzylpiperazine by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified 1-Boc-4-benzylpiperazine in DCM and cool to 0 °C.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃) and extract the final 1-benzylpiperazine product.

Visualizing the Strategy: Reaction Control Pathways

The choice of strategy fundamentally comes down to controlling which reaction pathway dominates.

G cluster_0 cluster_1 Strategies for Selectivity Piperazine Piperazine Piperazine->p1 BenzylX Benzyl-X BenzylX->p1 BenzylX->p2  + Benzyl-X Mono_Product 1-Benzylpiperazine (Kinetic Product) Mono_Product->p2 Di_Product 1,4-Dibenzylpiperazine (Thermodynamic Product) p1->Mono_Product  k1 (fast) p2->Di_Product  k2 (slower) Stat_Control Statistical Control (Excess Piperazine) Stat_Control->Mono_Product Favors k1 Kinetic_Control Kinetic Control (Low Temp, Slow Addition) Kinetic_Control->Mono_Product Favors k1 Protecting_Group Protecting Group (Block N-H) Protecting_Group->Mono_Product Prevents k2

Caption: Control strategies to favor the mono-benzylated (kinetic) product.

References

  • 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses. Available from: [Link]

  • Králová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available from: [Link]

  • Pazdera, P., et al. Method of direct mono-N-substitution of piperazine. CZ305317B6. Google Patents.
  • BZP Synthesis. Scribd. Available from: [Link]

  • Stead, D., et al. (2021). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 17, 1336–1369. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available from: [Link]

  • Pazdera, P. (2012). Direct N1-monosubstitution of piperazine. ResearchGate. Available from: [Link]

  • BZP synth Q's. The Hive. Available from: [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available from: [Link]

  • Ranaldi, G., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 12(1), 25. Available from: [Link]

  • Reddy, C. S., et al. (2005). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry, 17(1), 195-198. Available from: [Link]

  • McManus, J. B., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(21), 6489. Available from: [Link]

  • Thermodynamic reaction control or kinetic reaction control. Wikipedia. Available from: [Link]

  • Han, H., & Janda, K. D. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & medicinal chemistry letters, 9(4), 519–522. Available from: [Link]

  • Thermodynamic versus Kinetic Control. YouTube. Available from: [Link]

  • Manzoor, S., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1361. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • O'Reilly, R., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2556–2566. Available from: [Link]

  • Onuska, N. P. R., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Available from: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]

  • Frailie, P., et al. (2016). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. ResearchGate. Available from: [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Chemistry Portal. Available from: [Link]

  • The composition of the reaction mixture: (a) piperazine reacts with... ResearchGate. Available from: [Link]

  • Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(6), 506–511. Available from: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 99, 52–58. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperazine Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Carboxylation. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments. The information is structured to explain the "why" behind experimental choices, ensuring you can adapt and optimize protocols for your specific needs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding piperazine carboxylation, providing a foundational understanding of the key variables at play.

Q1: What are the most common methods for piperazine carboxylation?

There are two primary approaches for introducing a carboxyl group onto a piperazine nitrogen:

  • Direct Carboxylation with Carbon Dioxide (CO₂): This is often considered a "greener" method. The reaction typically involves bubbling CO₂ gas through a solution of piperazine in a suitable solvent, often in the presence of a base or catalyst. The mechanism is thought to proceed through the formation of a zwitterionic intermediate, which is then deprotonated to form the carbamate.[1]

  • Using Phosgene Derivatives or Other Carbonylating Agents: Reagents like phosgene, diphosgene, and triphosgene can be used for carboxylation.[2] Other common reagents include chloroformates (e.g., methyl chloroformate) and carbamoyl chlorides. These methods are often more traditional and can be highly effective but require careful handling due to the toxicity of the reagents.

Q2: How do I control mono- versus di-carboxylation of piperazine?

Achieving selective mono-carboxylation is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-substitution include:

  • Employing a Protecting Group: Using a protecting group like tert-butyloxycarbonyl (Boc) on one nitrogen allows for the selective carboxylation of the other.[3] The protecting group can be removed in a subsequent step.

  • Adjusting Molar Ratios: Using a significant excess of piperazine can statistically favor the formation of the mono-carboxylated product.

  • In-situ Protonation: The protonation of piperazine can act as a simple, in-situ protection method to decrease the nucleophilicity of one nitrogen, thereby suppressing the formation of the di-substituted product.

  • Steric Hindrance: Using a bulky carboxylating agent can sterically hinder the second addition to the piperazine ring. For example, using trimethylacetic arylcarboxylic anhydrides can favor mono-acylation.[4]

Q3: What factors most significantly influence the yield and selectivity of the reaction?

Several factors critically impact the outcome of piperazine carboxylation:

  • Choice of Solvent: The solvent affects the solubility of reagents and the stability of intermediates and catalysts. For instance, in some syntheses, changing the solvent from a mixture of CH₂Cl₂/HFIP to HFIP/CH₃CN has been shown to improve yields.[5]

  • Reaction Temperature: Temperature can influence reaction rates and the formation of side products. Higher temperatures may favor piperazine formation in some synthesis routes but can also lead to degradation.[6]

  • Catalyst Selection: The choice of catalyst is crucial and highly dependent on the specific reaction. Catalysts can range from simple bases to complex metal-based systems like palladium, iridium, or copper complexes.[5][7]

  • Pressure (for CO₂ reactions): When using carbon dioxide, the partial pressure of CO₂ can influence its concentration in the reaction medium and thus the reaction rate.

Q4: How do substituents on the piperazine ring affect carboxylation?

Substituents on the piperazine ring can have significant electronic and steric effects on the reactivity of the nitrogen atoms.

  • Electron-donating groups (e.g., alkyl groups) generally increase the nucleophilicity of the nitrogen atoms, potentially increasing the reaction rate.

  • Electron-withdrawing groups (e.g., aryl, acyl groups) decrease the nucleophilicity of the nitrogens, which can make the carboxylation more challenging and may require more forcing conditions.[8]

  • Steric hindrance from bulky substituents can influence which nitrogen atom reacts, a key consideration in the carboxylation of unsymmetrically substituted piperazines.

II. Troubleshooting Guide

This section provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiments.

Low or No Product Yield
Q5: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix this?

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Low Yield

start Low/No Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK sub1 Degraded starting materials? Incorrect stoichiometry? reagents->sub1 catalyst 3. Evaluate Catalyst Activity conditions->catalyst Conditions Optimized sub2 Temperature too low/high? Incorrect solvent? Insufficient reaction time? conditions->sub2 workup 4. Assess Work-up & Purification catalyst->workup Catalyst Active sub3 Catalyst poisoned/deactivated? Incorrect catalyst loading? catalyst->sub3 sub4 Product lost during extraction? Decomposition on silica? workup->sub4

Caption: A systematic workflow for troubleshooting low product yields.

Potential Causes & Solutions:

  • Reagent Quality:

    • Cause: Piperazine can be hygroscopic and absorb atmospheric CO₂ over time. The carboxylating agent may have degraded.

    • Solution: Use freshly opened or properly stored piperazine. Verify the purity of the carboxylating agent. For CO₂ reactions, ensure high-purity gas is used.

  • Reaction Conditions:

    • Cause: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing degradation of reactants or products.[6] The chosen solvent may not be optimal for solubility or reactivity.

    • Solution:

      • Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimum.

      • Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, Dioxane, DMF, Acetonitrile).

      • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid stopping the reaction prematurely or allowing for product degradation with prolonged times.

  • Catalyst Issues:

    • Cause: The catalyst may be inactive or poisoned by impurities. The catalyst loading may be insufficient.

    • Solution: If using a solid catalyst, ensure it is properly activated. Increase the catalyst loading incrementally. If catalyst poisoning is suspected, purify the starting materials.

  • Work-up and Purification:

    • Cause: The product may be lost during the work-up procedure, for example, if it has some water solubility. The product might also be unstable under the purification conditions (e.g., decomposing on silica gel).

    • Solution:

      • Modify the extraction procedure. If the product is water-soluble, consider back-extraction or using a continuous liquid-liquid extractor.

      • If decomposition on silica is suspected, try a different stationary phase (e.g., alumina) or an alternative purification method like crystallization.

Formation of Side Products
Q6: My reaction is producing significant amounts of di-carboxylated piperazine. How can I improve the selectivity for the mono-carboxylated product?

The formation of the di-substituted product is a common selectivity issue.

Logical Relationship for Controlling Selectivity

control Control of Selectivity Mono-Carboxylation Favored Di-Carboxylation Favored factors Factors Excess Piperazine Protecting Group Steric Hindrance Low Temperature Equimolar Reactants High Temperature factors:s1->control:m factors:s2->control:m factors:s3->control:m factors:s4->control:m factors:s5->control:d factors:s6->control:d

Caption: Key factors influencing mono- vs. di-carboxylation selectivity.

Potential Causes & Solutions:

  • Stoichiometry:

    • Cause: Using a 1:1 or near-equimolar ratio of piperazine to the carboxylating agent often leads to a mixture of mono- and di-substituted products.

    • Solution: Use a significant excess of piperazine (e.g., 3-5 equivalents). This will statistically favor the reaction of the carboxylating agent with an unreacted piperazine molecule over a second reaction with the mono-substituted product.

  • Reactivity of the Mono-substituted Intermediate:

    • Cause: The mono-carboxylated piperazine is still nucleophilic and can react further.

    • Solution:

      • Protecting Group Strategy: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine.[3] This ensures that only one nitrogen is available for reaction.

      • In-situ Protonation: Performing the reaction in the presence of an acid salt of piperazine can reduce the nucleophilicity of the second nitrogen.

  • Reaction Conditions:

    • Cause: High temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product.

    • Solution: Conduct the reaction at a lower temperature and monitor it closely to stop it once the desired mono-substituted product is maximized.

Q7: I am observing unexpected side products other than the di-substituted piperazine. What could they be and how can I avoid them?

The nature of unexpected side products depends on the reactants and conditions.

  • Thermal Degradation Products:

    • Cause: At elevated temperatures (typically above 135-150 °C), piperazine can undergo thermal degradation, leading to the formation of products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[6]

    • Solution: Lower the reaction temperature and consider using a more active catalyst to achieve a reasonable reaction rate at a milder temperature.

  • Reactions with Solvent:

    • Cause: Some solvents can participate in the reaction. For example, if using dimethylformamide (DMF) as a solvent at high temperatures, formylation of the piperazine can occur.

    • Solution: Switch to a more inert solvent such as dioxane, toluene, or acetonitrile.

  • Oxidation Products:

    • Cause: If the reaction is not performed under an inert atmosphere, oxidation of piperazine can occur, especially in the presence of certain metal catalysts. This can lead to the formation of various carboxylate ions and amides.[6]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issues with Regioselectivity in Unsymmetrical Piperazines
Q8: I am working with an unsymmetrically substituted piperazine and obtaining a mixture of regioisomers. How can I control which nitrogen atom is carboxylated?

Controlling regioselectivity is dependent on the electronic and steric differences between the two nitrogen atoms.

  • Steric Hindrance:

    • Cause: A less sterically hindered nitrogen will generally react faster.

    • Solution: Use a bulky carboxylating agent to enhance the steric differentiation between the two nitrogen atoms. The carboxylating agent will preferentially attack the more accessible nitrogen.

  • Electronic Effects:

    • Cause: The nitrogen atom that is more nucleophilic will react preferentially.

    • Solution:

      • If one nitrogen is attached to an electron-withdrawing group, the other, more basic nitrogen will be more nucleophilic and will be the primary site of carboxylation.

      • Conversely, an electron-donating group on one nitrogen will increase its nucleophilicity, making it the preferred site of reaction.

III. Experimental Protocols

Protocol 1: General Procedure for Mono-Carboxylation of Piperazine using Methyl Chloroformate

This protocol is a general starting point and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperazine (3.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Addition of Carboxylating Agent: Slowly add methyl chloroformate (1.0 equivalent) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired methyl piperazine-1-carboxylate.[3]

Protocol 2: Direct Carboxylation of Piperazine with CO₂

This protocol illustrates a greener approach to piperazine carboxylation.

  • Setup: In a pressure-rated reaction vessel, dissolve piperazine (1.0 equivalent) in an appropriate solvent (e.g., aqueous solution, or an alcohol like methanol).[9][10]

  • Reaction:

    • Seal the vessel and purge with CO₂.

    • Pressurize the vessel with CO₂ to the desired pressure (e.g., 1-10 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., NMR or LC-MS).

  • Work-up:

    • Cool the reaction vessel and carefully vent the CO₂.

    • The product may precipitate from the solution upon cooling or may require solvent removal and subsequent purification.

  • Purification: Purify the product by crystallization or other suitable methods.

IV. Data Summary Tables

Table 1: Influence of Reaction Parameters on Piperazine Carboxylation

ParameterEffect on YieldEffect on Selectivity (Mono- vs. Di-)Key Considerations
Temperature Increases rate, but can cause degradation above ~150°C[6]Higher temps may favor di-substitutionOptimize for specific substrate stability
Solvent Significant impact on solubility and rateCan influence selectivityScreen polar aprotic (DMF, MeCN) and non-polar (Toluene, THF) solvents
Piperazine Ratio Higher excess of piperazine can drive reaction to completionHigh excess (>3 eq.) strongly favors mono-substitutionBalances yield with material cost and ease of separation
Catalyst Can dramatically increase reaction rateMay influence regioselectivityChoice is highly reaction-specific (e.g., base, metal complex)
Pressure (CO₂) Higher pressure increases CO₂ concentration, boosting rateGenerally does not significantly impact mono/di ratioImportant for optimizing reactions with gaseous reagents

V. References

  • First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. pubs.rsc.org. Available at: [Link]

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. ResearchGate. Available at: [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents. Available at:

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Effect of ring structures on the CO₂ capture performance of piperazine. ResearchGate. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in the principles of organic chemistry and practical laboratory experience.

Introduction: Understanding the Molecule and Its Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a basic piperazine ring, a bulky benzyl carbamate protecting group, and a chiral center, presents a unique set of purification challenges. The basic nitrogen atoms can lead to difficulties in chromatographic separations, while the hydrochloride salt form influences its solubility and crystalline nature.

Common challenges include:

  • Removal of starting materials and reagents.

  • Separation from structurally similar by-products, such as the corresponding regioisomer or di-substituted piperazine.

  • Issues with chromatography, such as peak tailing.

  • Difficulty in achieving a crystalline solid.

This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is an oil or a sticky solid. How can I induce crystallization to purify it by recrystallization?

This is a common issue, especially if residual solvents or impurities are present, which can act as an oiling-out agent. The hydrochloride salt of your compound is expected to be a crystalline solid.

Troubleshooting Steps:

  • Confirm Salt Formation: Ensure that the hydrochloride salt has been properly formed. If the free base is present, it may be oily. You can test a small sample by dissolving it in a suitable solvent and adding a drop of HCl solution (e.g., in isopropanol) to see if a precipitate forms.

  • Solvent Trituration: "Washing" the crude material with a solvent in which the desired product is poorly soluble, but the impurities are soluble, can be very effective.

    • Protocol: Place your crude oil/solid in a flask. Add a small amount of a non-polar solvent like diethyl ether, hexane, or ethyl acetate. Stir or sonicate the mixture. The impurities may dissolve, and your product may solidify. Decant the solvent and repeat the process. Dry the resulting solid under vacuum.

  • Recrystallization: A carefully chosen solvent system is crucial for successful recrystallization.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol)[1].

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities[1].

      • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Once crystals begin to form, cool the flask in an ice bath to maximize the yield[1].

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product (Oil/Solid) B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with Charcoal) B->C D Slow Cooling & Crystallization C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H G A Poor Peak Shape (Tailing) on Silica Gel B Strong Interaction: Basic Amine <-> Acidic Silica A->B C Add Basic Modifier to Eluent (e.g., 0.5% TEA) B->C D Use Alternative Stationary Phase (e.g., Alumina, C18) B->D E Improved Peak Shape & Separation C->E D->E

Sources

Technical Support Center: Troubleshooting Enantioselective Reactions with Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enantioselective reactions involving chiral piperazines. As a cornerstone of modern medicinal chemistry and asymmetric synthesis, chiral piperazines serve as both powerful catalysts and invaluable structural motifs in pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. It is structured in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Core Issues - Low Enantioselectivity & Yield

This section addresses the most frequent and critical challenges: achieving high stereochemical control and reaction efficiency.

Q1: My reaction is suffering from low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantioselectivity is a multifaceted problem often stemming from a suboptimal interplay between the catalyst, substrate, and reaction environment. A systematic approach is crucial for diagnosis. The primary factors to scrutinize are the catalyst's structure, the reaction solvent, and the temperature.

A logical troubleshooting workflow should be followed to isolate the variable having the most significant impact. Start by confirming the integrity and purity of your catalyst and starting materials before moving on to adjusting reaction parameters.

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_catalyst Step 1: Verify Catalyst Integrity - Purity (NMR, Chiral HPLC) - Correct Enantiomer Used? - Stored Properly (Inert Atmos.)? start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is confirmed pure screen_solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF, Ethers) check_conditions->screen_solvent adjust_temp Vary Temperature (Typically lower T increases ee) check_conditions->adjust_temp check_reagents Step 3: Assess Reagents & Substrate - Purity of Substrate - Quality of Additives/Co-catalysts - Anhydrous Conditions Met? screen_solvent->check_reagents After optimization adjust_temp->check_reagents After optimization revisit_catalyst Step 4: Re-evaluate Catalyst Structure - Modify Piperazine Substituents (N, C) - Consider a Different Ligand Class check_reagents->revisit_catalyst If ee remains low

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: How significantly do solvent and temperature influence the stereochemical outcome?

A2: The roles of solvent and temperature are mechanistically profound and cannot be overstated. They directly influence the stability and geometry of the transition state in the catalytic cycle, which dictates the enantiomeric outcome.

  • Solvent: The solvent's polarity, coordinating ability, and capacity for hydrogen bonding can alter the catalyst's conformation and its interaction with the substrate. In many asymmetric transformations, non-polar solvents like toluene or dichloromethane are preferred as they minimize interference with the catalyst-substrate complex. A study on the Michael addition of aldehydes to nitroalkenes using chiral piperazine catalysts found that the nature of the solvent was a key factor influencing the reaction's outcome.[2]

  • Temperature: Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A lower temperature "locks in" the preferred, lower-energy transition state, leading to a higher ee. However, this often comes at the cost of a slower reaction rate.

ParameterGeneral Effect on Enantioselectivity (ee)RationaleTypical Starting Point
Solvent Polarity Decreasing polarity often increases ee.Minimizes non-specific solvation of the transition state, promoting a more ordered catalyst-substrate complex.Toluene, Dichloromethane (DCM)
Temperature Lowering temperature generally increases ee.Amplifies the energy difference between diastereomeric transition states, favoring the pathway to the major enantiomer.0 °C to -78 °C
Catalyst Loading Can have a variable effect.Higher loading may lead to aggregation or background reactions. Lower loading may not be efficient.1-10 mol%
Concentration Higher concentration can sometimes improve ee.Favors the bimolecular catalytic pathway over unimolecular catalyst decomposition or background reactions.0.1 M - 0.5 M

Table 1: Influence of Key Reaction Parameters on Enantioselectivity.

Q3: I'm observing low conversion and significant side products. What are the likely culprits?

A3: Low conversion and the formation of side products often point to issues with catalyst stability, reagent stoichiometry, or reaction conditions that promote undesired pathways.

  • Catalyst Deactivation: The chiral piperazine catalyst can be deactivated by impurities (water, oxygen) or by reacting with substrates or products in an unproductive manner. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Side Reactions: The specific side products can provide mechanistic clues.

    • In asymmetric lithiation-trapping reactions, a common side reaction is the fragmentation of the lithiated piperazine ring. This can be minimized by using sterically hindered N-alkyl groups on the piperazine.[3][4]

    • When using piperazine as a nucleophile with benzyl chloride, a common byproduct is 1,4-dibenzylpiperazine (DBZP). This can be suppressed by using a mixture of piperazine hydrochloride and piperazine hexahydrate.[5]

    • In palladium-catalyzed reactions, incorrect ligand-to-metal ratios can lead to side product formation. For instance, in a Pd-catalyzed carboamination to form N-aryl-2,6-disubstituted piperazines, a 4:1 ratio of Pd2(dba)3 to P(2-furyl)3 was found to be optimal to suppress side reactions.[6]

catalytic_cycle catalyst Chiral Piperazine Catalyst (C) complex [C • A • B]‡ Diastereomeric Transition States catalyst->complex + A, B substrate_A Substrate A substrate_A->complex substrate_B Substrate B substrate_B->complex product Enantioenriched Product (P*) complex->product Stereodetermining Step product->catalyst - P* (Catalyst Regeneration)

Caption: Generalized catalytic cycle in asymmetric synthesis.

Part 2: Stereochemical Integrity & Analysis

Maintaining the chirality of both the product and the catalyst is paramount. This section covers issues of racemization and the essential analytical techniques for verification.

Q4: I've achieved high ee, but it decreases during workup or purification. What could be causing this racemization?

A4: Post-reaction racemization or epimerization is a common and frustrating issue. The chiral center, especially if it is adjacent to a carbonyl group or is an acidic proton, can be susceptible to removal and re-addition under certain conditions, leading to a loss of enantiopurity.

  • Acidic/Basic Conditions: The most frequent cause is exposure to harsh acidic or basic conditions. Standard silica gel chromatography can be problematic as silica is acidic. If you suspect this is the issue, consider these alternatives:

    • Neutralize Silica Gel: Pre-treat the silica gel with a suitable base (e.g., a 1% solution of triethylamine in the eluent).

    • Use Alternative Stationary Phases: Florisil® or alumina (basic or neutral) can be excellent alternatives to silica gel.

    • Avoid Aqueous Acidic/Basic Washes: If possible, use a non-aqueous workup or carefully buffer any aqueous washes to be near neutral pH.

  • Elevated Temperatures: Concentrating the product at high temperatures on a rotary evaporator for extended periods can sometimes provide enough energy to overcome the barrier to racemization. It is always best to concentrate fractions at the lowest practical temperature. In some syntheses of piperazine derivatives, racemization has been observed as a competing process.[7]

Q5: What are the recommended analytical methods for accurately determining the enantiomeric excess of my product?

A5: Accurate determination of enantiomeric excess is critical for validating your results. The three most common and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives.

MethodPrincipleSample PreparationProsCons
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Direct injection of dissolved sample.High accuracy, broad applicability, non-destructive.Can be difficult to find the right column/mobile phase combination.[8]
Chiral GC Separation of volatile enantiomers on a chiral column.Often requires derivatization (e.g., with TFAA) to increase volatility.Excellent resolution for volatile compounds.Destructive, limited to thermally stable and volatile analytes.
Chiral NMR Use of a Chiral Solvating Agent (CSA) to induce chemical shift differences between enantiomers.Add CSA directly to the NMR tube with the sample.Rapid, no separation needed, provides structural information.Lower sensitivity, requires higher sample concentration, CSA can be expensive.

Table 2: Comparison of standard analytical methods for ee determination.

Experimental Protocol: Derivatization for Chiral GC Analysis

This protocol is a standard method for preparing piperazine-containing enantiomers for analysis by gas chromatography.

Objective: To convert non-volatile chiral piperazines into volatile diastereomeric derivatives for separation on a standard GC column.

Materials:

  • Sample (~1 mg)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (0.5 mL)

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) (50 µL)

  • GC vial with insert

Procedure:

  • Accurately weigh approximately 1 mg of your purified product into a clean, dry GC vial.

  • Add 0.5 mL of anhydrous DCM to the vial and gently swirl to dissolve the sample.

  • Using a dry syringe, add an excess of the derivatizing agent (e.g., 50 µL of TFAA) to the vial.

  • Cap the vial tightly and heat at 60 °C for 15-20 minutes to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Calculate the enantiomeric excess from the integrated peak areas of the two separated diastereomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 .

References
  • A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Available from: [Link]

  • Fuji, K., Tanaka, K., & Miyamoto, H. (1994). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. Chemical and Pharmaceutical Bulletin, 42(3), 655-657. Available from: [Link]

  • Kramer, K. M., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(5), 1571-1574. Available from: [Link]

  • A Comparative Guide to Validating the Enantiomeric Excess of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Barros, M. T., & Phillips, A. M. M. F. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(11), 1785-1791. Available from: [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available from: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available from: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8821-8826. Available from: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Researcher.Life. Available from: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(81), 10541-10544. Available from: [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Qu, B., et al. (2017). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 19(15), 4066-4069. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Chamakuri, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(17), 3949. Available from: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. LUMITOS AG. Available from: [Link]

Sources

Technical Support Center: Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. It addresses common impurities, troubleshooting of experimental observations, and frequently asked questions to ensure the integrity and success of your research. Our approach is grounded in established scientific principles and practical laboratory experience.

I. Understanding the Impurity Profile: A Proactive Approach

The quality of this compound is paramount for reproducible and reliable experimental outcomes. Impurities can arise from the synthetic route, degradation, or improper storage. A thorough understanding of potential impurities is the first step in proactive quality control.

The synthesis of this compound typically involves the reaction of 2-methylpiperazine with benzyl chloroformate, followed by conversion to the hydrochloride salt. This process can introduce several common impurities.

II. Frequently Asked Questions (FAQs) about Common Impurities

This section addresses specific impurities that may be encountered in your sample of this compound.

FAQ 1: Unreacted Starting Materials

Question: My analysis shows the presence of 2-methylpiperazine and/or benzyl alcohol. What is the likely cause and how can I address this?

Answer: The presence of 2-methylpiperazine indicates an incomplete reaction during the synthesis. Benzyl alcohol is often present as a result of the hydrolysis of the reactant benzyl chloroformate.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can lead to unreacted 2-methylpiperazine.

    • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[1] This is more likely if anhydrous conditions were not maintained during the reaction.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of 2-methylpiperazine.

    • Purification: Flash column chromatography is an effective method for removing both unreacted 2-methylpiperazine and benzyl alcohol from the final product.

    • Moisture Control: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the hydrolysis of benzyl chloroformate.

FAQ 2: Di-substituted Byproduct

Question: I have identified a higher molecular weight impurity that corresponds to the di-substituted piperazine. How can this be avoided?

Answer: The formation of 1,4-bis(benzyloxycarbonyl)-2-methylpiperazine is a common byproduct when both nitrogen atoms of the piperazine ring react with benzyl chloroformate.

  • Causality:

    • Stoichiometry: Using an excess of benzyl chloroformate can favor the di-substitution. The reaction of piperazine with benzyl chloride is known to produce mono- and di-substituted products.[2]

    • Reaction Conditions: The rate of addition of benzyl chloroformate and the reaction temperature can influence the selectivity of the reaction. A slow, controlled addition at a lower temperature generally favors mono-substitution.

  • Troubleshooting & Mitigation:

    • Controlled Addition: Add the benzyl chloroformate solution dropwise to the solution of 2-methylpiperazine, ideally at a reduced temperature (e.g., 0 °C) to control the reaction rate.

    • Stoichiometric Control: Use a slight excess of 2-methylpiperazine relative to benzyl chloroformate to favor the formation of the mono-substituted product.

    • Purification: The di-substituted byproduct can typically be separated from the desired mono-substituted product by flash column chromatography due to differences in polarity.

FAQ 3: Degradation Products

Question: My aged sample of this compound shows the presence of 2-methylpiperazine. What is the cause of this degradation?

Answer: The carbamate functional group in your molecule can be susceptible to hydrolysis, especially in the presence of moisture and acid (as the hydrochloride salt). This degradation pathway cleaves the carbamate bond, yielding 2-methylpiperazine and benzyl alcohol.

  • Causality:

    • Hydrolysis: The presence of water can lead to the hydrolytic cleavage of the carbamate bond. The acidic nature of the hydrochloride salt can catalyze this degradation. Carbamates, in general, can undergo hydrolysis.[1]

    • Improper Storage: Storing the compound in a non-desiccated environment or at elevated temperatures can accelerate degradation.

  • Troubleshooting & Mitigation:

    • Proper Storage: Store this compound in a tightly sealed container in a desiccator at the recommended temperature (typically 2-8 °C) to protect it from moisture.[3][4]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Purity Check: Before use, it is advisable to check the purity of aged samples by a suitable analytical method like HPLC or NMR.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of this compound.

Troubleshooting Inconsistent Experimental Results

Issue: I am observing variability in my experimental results when using different batches of this compound.

Potential Cause & Solution:

Potential Cause Troubleshooting Steps Recommended Action
Variable Purity Between Batches 1. Analyze each batch by HPLC to determine the purity and identify any significant impurities. 2. Compare the impurity profiles of the different batches.If significant variations in purity or impurity profiles are observed, purify the material by recrystallization or chromatography before use. For future purchases, request a certificate of analysis with a detailed impurity profile from the supplier.
Degradation of a Single Batch Over Time 1. Re-analyze the batch of material currently in use by HPLC. 2. Compare the current chromatogram to the initial analysis or the supplier's certificate of analysis.If degradation is confirmed, the material should be repurified or discarded. Review storage conditions to ensure they are optimal for stability.
Presence of Reactive Impurities 1. Consider the potential for impurities to interfere with your specific reaction. For example, unreacted 2-methylpiperazine could act as a nucleophile in subsequent steps.If a reactive impurity is identified, it must be removed through an appropriate purification method before proceeding with your experiment.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and impurities being analyzed. A review of analytical methods for piperazine determination can provide further guidance.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

V. Visualizing Impurity Formation and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Byproducts

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 2-Methylpiperazine 2-Methylpiperazine Reaction_Vessel Reaction (Base, Solvent) 2-Methylpiperazine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Target_Product Benzyl 2-methylpiperazine- 1-carboxylate Reaction_Vessel->Target_Product Desired Pathway Di_Substituted 1,4-bis(benzyloxycarbonyl) -2-methylpiperazine Reaction_Vessel->Di_Substituted Side Reaction (Excess Benzyl Chloroformate)

Caption: Synthetic pathway for Benzyl 2-methylpiperazine-1-carboxylate and the formation of a di-substituted byproduct.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in Analytical Chromatogram check_mw Determine Molecular Weight (e.g., LC-MS) start->check_mw compare_sm Compare with Starting Material Molecular Weights check_mw->compare_sm compare_byproduct Compare with Potential Byproduct Molecular Weights check_mw->compare_byproduct is_sm Is it a Starting Material? compare_sm->is_sm is_byproduct Is it a Known Byproduct? compare_byproduct->is_byproduct is_sm->is_byproduct No sm_impurity Impurity Identified: Unreacted Starting Material is_sm->sm_impurity Yes byproduct_impurity Impurity Identified: Synthetic Byproduct is_byproduct->byproduct_impurity Yes unknown_impurity Impurity is Unknown. Further characterization needed (e.g., NMR, high-resolution MS) is_byproduct->unknown_impurity No

Caption: A logical workflow for the initial identification of an unknown impurity.

VI. References

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). In Grokipedia. Retrieved from [Link]

  • Piperazine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Piperazine Citrate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Pharmaffiliates Piperazine-impurities | Pharmaffiliates En - Intermediates. (n.d.). Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Piperazine Impurity 12. (n.d.). Axios Research. Retrieved from [Link]

  • List of API molecules and their Impurities. (n.d.). Synpurelabs. Retrieved from [Link]

  • Benzyl Chloroformate. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Benzyl (R)-2-Methylpiperazine-1-Carboxylate. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

  • 1-Benzylpiperazine Dihydrochloride. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved from [Link]

  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. (n.d.). Appretech. Retrieved from [Link]

  • Benzyl 2-methylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Piperazine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperazine salts via recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and answers to frequently encountered questions. Our goal is to provide not just a method, but a framework for understanding the principles behind the purification of these critical pharmaceutical intermediates.

Introduction: The Rationale for Recrystallization of Piperazine Salts

Piperazine and its salts are foundational building blocks in a multitude of active pharmaceutical ingredients (APIs).[1] Their purity is paramount to the safety and efficacy of the final drug product. Synthesis of piperazine can result in a range of impurities, including unreacted starting materials, by-products like alkylated piperazines or pyrazines, and residual solvents.[2][3][4]

Recrystallization is a powerful and widely used technique for purifying solid compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[6] For piperazine, which is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), converting it to a salt can significantly alter its solubility profile, providing an excellent handle for purification. This guide will focus on a robust and field-proven method: the recrystallization of piperazine as its diacetate salt.

Core Protocol: Purification of Piperazine via Diacetate Salt Recrystallization

This protocol is designed for the selective precipitation and purification of piperazine from a crude mixture by forming its diacetate salt.[2] The key is the high solubility of piperazine diacetate in a hot solvent and its low solubility upon cooling, while impurities remain in the solution.[6]

Materials and Reagents:
  • Crude piperazine

  • Acetone (reagent grade)

  • Glacial acetic acid

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology:
  • Dissolution: In a fume hood, dissolve the crude piperazine in acetone in an Erlenmeyer flask at a temperature between 20-40°C.[2] The recommended concentration is approximately 0.5 to 20 weight percent piperazine.[2] Use a magnetic stirrer to aid dissolution.

    • Expertise & Experience: Starting with a concentration in this range is crucial. Too dilute, and the recovery will be low. Too concentrated, and impurities may co-precipitate with the desired salt.

  • Acidification and Salt Formation: While stirring the acetone solution, slowly add glacial acetic acid. A quantity that is at least stoichiometric and up to five times the stoichiometric amount necessary to form piperazine diacetate is recommended.[2]

    • Causality Explained: Piperazine is a diprotic base, meaning each molecule can accept two protons. Acetic acid protonates the basic nitrogen atoms of the piperazine ring, forming the diacetate salt. This salt has a different crystal lattice energy and solubility profile compared to the free base and many common impurities.

  • Precipitation and Cooling: As the acetic acid is added, crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[2] An ice bath can be used to facilitate cooling.

    • Trustworthiness: Slow cooling is preferable as it promotes the formation of larger, more pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Separate the precipitated piperazine diacetate from the mother liquor by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities that may be adsorbed on the crystal surfaces.

    • Expertise & Experience: Using cold solvent for washing is critical to minimize the loss of the desired product, as the salt will have some solubility even in the cold solvent.

  • Drying: Dry the purified piperazine diacetate crystals in a vacuum oven at a suitable temperature to remove residual solvent. The melting point of pure piperazine diacetate is approximately 200°C.[2]

  • (Optional) Regeneration of Free Base: If the free piperazine base is required, the purified diacetate salt can be neutralized with a suitable base (e.g., NaOH solution) and the free piperazine can be extracted into an organic solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of piperazine salts.

FAQ 1: Why is my yield so low after recrystallization?
  • Possible Cause: The product may be too soluble in the chosen solvent, even at low temperatures.

    • Solution:

      • Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • Optimize Cooling: Ensure the solution is cooled sufficiently. Using an ice bath or even a freezer can improve yield.[5]

      • Consider an Anti-Solvent: If a single solvent system is not providing adequate yield, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid.[6]

  • Possible Cause: Incomplete salt formation.

    • Solution:

      • Verify Stoichiometry: Ensure at least a stoichiometric amount of the acid (e.g., acetic acid) has been added.

      • Check pH: Verify that the pH of the solution is in the optimal range for salt formation.

FAQ 2: My product is "oiling out" instead of forming crystals. What should I do?
  • "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to the solution being cooled too quickly or being too concentrated.

    • Solution:

      • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

      • Use a More Dilute Solution: Start with a lower initial concentration of your crude material.

      • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.

      • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

FAQ 3: The crystals I obtained are very small and needle-like. How can I get larger crystals?
  • Possible Cause: Rapid nucleation and crystal growth.

    • Solution:

      • Slow Down Crystallization: The key to larger crystals is a slower crystallization process. This can be achieved by allowing the solution to cool very slowly. Insulating the flask can help.

      • Optimize Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility can sometimes lead to the formation of larger crystals.

FAQ 4: How do I choose the right solvent for recrystallizing a new piperazine salt?
  • The ideal solvent should exhibit high solubility for the piperazine salt at elevated temperatures and low solubility at room temperature or below.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]

    • Solvent Screening Protocol:

      • Place a small amount of your piperazine salt in several test tubes.

      • Add a small amount of a different solvent to each test tube. Good starting points for piperazine salts include alcohols (ethanol, isopropanol), ketones (acetone), and water, or mixtures thereof.[7][8]

      • Observe the solubility at room temperature. The compound should be sparingly soluble.

      • Gently heat the test tubes. The compound should dissolve completely.

      • Allow the test tubes to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Data Summary & Visualization

Table 1: Physicochemical Properties of Piperazine and its Salts
CompoundMelting Point (°C)pKa1pKa2Water Solubility
Piperazine (anhydrous)106 - 1085.359.73Freely soluble
Piperazine Hexahydrate44--Freely soluble
Piperazine Dihydrochloride318 - 320--Soluble
Piperazine Diacetate~200--Sparingly soluble in cold acetone

Data compiled from multiple sources.[2][9]

Experimental Workflow for Piperazine Diacetate Recrystallization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_reaction Salt Formation & Precipitation cluster_isolation Isolation & Purification start Start: Crude Piperazine dissolve Dissolve in Acetone (20-40°C) start->dissolve acidify Slowly Add Glacial Acetic Acid dissolve->acidify precipitate Precipitation of Diacetate Salt acidify->precipitate cool Cool to 10-30°C precipitate->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Acetone filter->wash dry Dry Under Vacuum wash->dry end End: Pure Piperazine Diacetate dry->end

Caption: Workflow for piperazine purification via diacetate salt formation.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield Yes oiling_out Oiling Out? start->oiling_out No start->oiling_out Yes too_soluble Too soluble in cold solvent? low_yield->too_soluble incomplete_salt Incomplete salt formation? low_yield->incomplete_salt small_crystals Small Crystals? oiling_out->small_crystals No oiling_out->small_crystals Yes too_fast_cool Cooling too fast? oiling_out->too_fast_cool too_concentrated Too concentrated? oiling_out->too_concentrated sol_oil3 Add seed crystal / Scratch flask oiling_out->sol_oil3 fast_nucleation Rapid nucleation? small_crystals->fast_nucleation sol_yield1 Reduce solvent volume too_soluble->sol_yield1 sol_yield2 Cool further (ice bath) too_soluble->sol_yield2 sol_yield3 Add anti-solvent too_soluble->sol_yield3 sol_salt1 Verify acid stoichiometry incomplete_salt->sol_salt1 sol_oil1 Slow down cooling rate too_fast_cool->sol_oil1 sol_oil2 Use a more dilute solution too_concentrated->sol_oil2 sol_crystal1 Slow cooling process fast_nucleation->sol_crystal1 sol_crystal2 Optimize solvent system fast_nucleation->sol_crystal2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Piperazine - Solubility of Things. Solubility of Things.
  • Methods for removing unreacted piperazine from the reaction mixture. Benchchem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Piperazine compounds. ChemicalBook.
  • Technical Support Center: Piperazine-2-thione Crystallization. Benchchem.
  • Purification of piperazine. Google Patents.
  • How to extract/isolate piperazine from water without distillation? ResearchGate.
  • Piperazine. Wikipedia.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Piperazine Impurities and Synthesis. Daicel Pharma Standards.
  • Recrystallization. University of California, Los Angeles.
  • Solvents for Recrystallization. University of Rochester.
  • Choice of Solvent. Chemistry LibreTexts.

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Technical Support Center: Enhancing Stereoselectivity in Reactions with Benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis involving Benzyl 2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective reactions. The inherent chirality of Benzyl 2-methylpiperazine-1-carboxylate makes it a valuable building block in asymmetric synthesis, but achieving high levels of stereoselectivity can be challenging. This resource provides in-depth, field-proven insights to help you navigate these complexities.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of Benzyl 2-methylpiperazine-1-carboxylate in stereoselective reactions.

Q1: What is the fundamental role of Benzyl 2-methylpiperazine-1-carboxylate in achieving stereoselectivity?

A1: Benzyl 2-methylpiperazine-1-carboxylate acts as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis.[1] The chiral center at the 2-position of the piperazine ring, bearing a methyl group, creates a stereochemically defined environment. This steric and electronic bias directs the approach of incoming reagents to a prochiral center, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse.[2]

Q2: What are the key factors that influence the stereoselectivity of reactions involving this chiral auxiliary?

A2: Several factors critically influence the degree of stereoselectivity:

  • Reaction Temperature: Lower temperatures generally enhance stereoselectivity by minimizing the available thermal energy, which can overcome the small energy differences between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of the substrate-auxiliary complex and the transition state, thereby affecting stereoselectivity.

  • Lewis Acids/Bases: In many reactions, such as aldol or Michael additions, the choice of Lewis acid or base is crucial. These reagents can coordinate with the chiral auxiliary and the substrate, creating a more rigid and ordered transition state, which amplifies the stereodirecting effect of the auxiliary.

  • Protecting Groups: The nature of the protecting group on the second nitrogen of the piperazine ring (N4) can influence the steric environment and conformational flexibility of the molecule, thereby impacting stereoselectivity.[3][4]

  • Nature of the Electrophile/Nucleophile: The steric bulk and electronic properties of the reacting partners play a significant role. A mismatch in steric demands between the substrate and the auxiliary can lead to poor stereochemical induction.[5]

Q3: Can the Cbz (benzyloxycarbonyl) protecting group on N1 be problematic?

A3: While the Cbz group is a common and versatile protecting group, it can sometimes present challenges. It can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd/C), which might not be compatible with other functional groups in the molecule. Additionally, the aromatic ring of the Cbz group can engage in π-stacking interactions, which might influence the conformational preferences of the molecule in solution and, consequently, the stereochemical outcome. In some cases, exploring alternative N1-protecting groups may be necessary to optimize stereoselectivity.[3][4]

II. Troubleshooting Guide: Low Stereoselectivity

This section provides a systematic approach to diagnosing and resolving issues of low stereoselectivity in your reactions.

Problem 1: Poor Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)

When the observed diastereomeric ratio or enantiomeric excess is lower than expected, a systematic optimization of reaction conditions is necessary.

Step-by-Step Troubleshooting Protocol:
  • Temperature Screening:

    • Rationale: Lowering the reaction temperature is often the most effective initial step to improve stereoselectivity. It increases the energy difference between the competing diastereomeric transition states.

    • Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor the reaction progress, as lower temperatures will also decrease the reaction rate.

  • Solvent Screening:

    • Rationale: The solvent can influence the conformation of the chiral auxiliary and the transition state geometry.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities.

      • Non-coordinating solvents: Toluene, Dichloromethane (DCM), Hexanes.

      • Coordinating solvents: Tetrahydrofuran (THF), Diethyl ether.

      • Polar aprotic solvents: Acetonitrile (MeCN), Dimethylformamide (DMF).

  • Lewis Acid/Base Optimization (if applicable):

    • Rationale: Lewis acids can chelate to the substrate, creating a more rigid and organized transition state, which can significantly enhance stereoselectivity. The choice of Lewis acid is critical.

    • Action:

      • Screen various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂).

      • Vary the stoichiometry of the Lewis acid.

      • If a base is used, screen different bases (e.g., triethylamine, diisopropylethylamine, DBU).

  • Protecting Group Modification at N4:

    • Rationale: The substituent on the N4 position can influence the steric hindrance around the reactive center.[3]

    • Action: Consider synthesizing derivatives with different protecting groups at the N4 position to modulate the steric environment. For example, a bulkier group might enhance facial selectivity.

Data Summary for Optimization:
ParameterCondition 1Condition 2Condition 3Condition 4Observed dr/ee
Temperature Room Temp0 °C-40 °C-78 °C
Solvent DCMTolueneTHFMeCN
Lewis Acid NoneTiCl₄BF₃·OEt₂ZnCl₂
N4-Substituent HBocBenzylMethyl

This table should be used to systematically record the results of your optimization experiments.

Problem 2: Inconsistent Stereoselectivity

Inconsistent results between batches can be frustrating. The following workflow can help identify the source of the variability.

Caption: Workflow for troubleshooting inconsistent stereoselectivity.

Experimental Protocol: General Procedure for a Stereoselective Aldol Reaction

This protocol provides a starting point for optimizing a stereoselective aldol reaction using Benzyl 2-methylpiperazine-1-carboxylate as a chiral auxiliary attached to a ketone.

Materials:

  • N-acylated Benzyl 2-methylpiperazine-1-carboxylate derivative

  • Lewis Acid (e.g., TiCl₄)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Aldehyde

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a solution of the N-acylated Benzyl 2-methylpiperazine-1-carboxylate derivative (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis Acid (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the base (1.2 eq.) dropwise and stir for an additional 30 minutes to facilitate enolate formation.

  • Add the aldehyde (1.0 eq.) dropwise and continue stirring at -78 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or a suitable chromatographic technique (e.g., chiral HPLC or SFC).

III. Mechanistic Insights

Understanding the underlying mechanism is key to rational optimization.

Proposed Transition State Model for an Aldol Reaction

In a Lewis acid-mediated aldol reaction, a Zimmerman-Traxler-like transition state is often invoked. The Lewis acid coordinates to both the carbonyl oxygen of the aldehyde and the carbonyl oxygen of the acyl group on the piperazine. This forms a rigid, six-membered chair-like transition state. The methyl group at the C2 position of the piperazine ring sterically shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.

Caption: Simplified transition state model for a Lewis acid-mediated aldol reaction.

This model helps to rationalize how the stereochemistry of the chiral auxiliary is transferred to the product. By considering how changes in solvent, temperature, or the steric bulk of reactants might affect the stability and geometry of this transition state, more effective optimization strategies can be devised.

IV. Conclusion

Enhancing the stereoselectivity of reactions with Benzyl 2-methylpiperazine-1-carboxylate requires a systematic and mechanistically informed approach. By carefully controlling reaction parameters such as temperature, solvent, and the choice of reagents, and by troubleshooting methodically, researchers can achieve high levels of stereocontrol. This guide provides a framework for addressing common challenges and optimizing reaction outcomes, ultimately facilitating the efficient synthesis of chiral molecules for pharmaceutical and other applications.

References
  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Publications. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub. [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]

  • Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]

  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC. [Link]

  • Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions... ResearchGate. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

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Technical Support Center: Stability of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. It is designed as a practical troubleshooting resource, moving from foundational chemical principles to actionable experimental protocols.

Part 1: Foundational Stability Profile

Understanding the stability of this compound begins with recognizing the inherent chemical liabilities within its structure. The molecule's stability is not governed by a single factor but is a composite of the characteristics of its core components: the benzyl carbamate group, the piperazine ring, and the hydrochloride salt form.

  • The Carbamate Linkage: This is the most reactive site for degradation. Carbamates are esters of carbamic acid and are susceptible to hydrolysis.[1] This cleavage can be catalyzed by both acidic and basic conditions.[2][3] Upon hydrolysis, the carbamate decomposes into its constituent amine (2-methylpiperazine), alcohol (benzyl alcohol), and carbon dioxide.[1] The rate of this hydrolysis is strongly dependent on pH and temperature.[4]

  • The Benzyl Group: While the benzyl carbamate (Cbz) group is a robust amine protecting group, it has specific vulnerabilities.[5] It is sensitive to catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a common method for its removal in synthesis.[5][6] Researchers should be aware that conditions involving certain transition metal catalysts may inadvertently cleave this group.[6]

  • The Piperazine Ring: The piperazine moiety itself is generally stable but can be susceptible to oxidation, particularly under aggressive conditions, which could lead to ring-opened byproducts or N-oxides.[7]

  • The Hydrochloride Salt: The HCl salt form means that in an unbuffered aqueous solution, the compound will generate a mildly acidic environment. While the Cbz group is generally stable to mild acid, harsh acidic conditions (such as concentrated HCl or HBr) can cleave it.[6] This inherent acidity can be a contributing factor to hydrolytic degradation over time in solution.

Part 2: Troubleshooting Guide & FAQs

This section addresses common stability-related issues in a question-and-answer format.

Q1: My compound is degrading rapidly in an aqueous solution. What is the likely cause and what are the degradation products?

A1: The most probable cause is hydrolysis of the carbamate linkage. This reaction is accelerated at both low and high pH and at elevated temperatures.

  • Under Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically rapid. A hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. This is often the most significant degradation pathway in solution.[3][8]

  • Under Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it may be slower than base-catalyzed hydrolysis depending on the conditions. The mechanism can involve protonation of the carbamate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

The primary degradation products you should expect to see are 2-methylpiperazine , benzyl alcohol , and carbon dioxide (which may present as bicarbonate in buffered solutions).

G cluster_main Figure 1: Primary Hydrolytic Degradation Pathway cluster_conditions Stress Conditions parent Benzyl 2-methylpiperazine- 1-carboxylate hydrochloride products Degradation Products parent->products Hydrolysis acid H₃O⁺ (Acid) acid->parent base OH⁻ (Base) base->parent p1 2-Methylpiperazine products->p1 Amine p2 Benzyl Alcohol products->p2 Alcohol p3 CO₂ products->p3 Gas

Caption: Figure 1: Hydrolysis of the parent compound.

Q2: I'm performing a reaction at an elevated temperature and see unexpected impurities. What could be happening?

A2: Beyond accelerating hydrolysis, elevated temperatures can induce thermal decomposition of the carbamate. This degradation pathway is distinct from hydrolysis and can occur in both solid and solution states. The primary thermal degradation route for N-substituted carbamates often involves decomposition to the corresponding amine and carbon dioxide.[9][10] In some cases, decomposition to an isocyanate and alcohol can also occur, particularly at very high temperatures (e.g., >200°C).[10][11]

Q3: Is this compound sensitive to light, and what precautions should I take?

A3: Yes, the compound should be considered potentially light-sensitive. Safety Data Sheets for structurally related benzyl compounds often indicate light sensitivity.[12] The benzyl moiety can be susceptible to photolytic degradation. To ensure the integrity of your experiments, always store the solid material and any solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[12][13] When possible, perform experimental manipulations in a dimly lit area.

Q4: What are the definitive storage and handling procedures for this compound?

A4: To maximize shelf-life and experimental reproducibility, adhere to the following storage and handling guidelines.

ParameterRecommendationRationaleSource
Temperature Store at -20°C for short-term (1 month) and -80°C for long-term (6+ months).Low temperatures significantly slow the rate of all potential degradation reactions.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes risk of oxidative degradation of the piperazine ring and protects from moisture.[14]
Light Protect from light at all times. Use amber vials or foil-wrapped containers.Prevents potential photolytic degradation of the benzyl group.[12][13]
Moisture Keep container tightly closed in a dry place/desiccator.The compound is a hydrochloride salt and can be hygroscopic. Moisture can initiate hydrolysis.[14][15]
Solution Storage Prepare solutions fresh. If storage is necessary, use an anhydrous aprotic solvent, store at -20°C or below, and use within 24 hours.Hydrolysis is the primary degradation pathway in solution.[1][4]

Q5: How do I develop an analytical method that can accurately measure the compound in the presence of its degradation products?

A5: You must develop and validate a stability-indicating analytical method . This is a method that can cleanly separate the intact parent compound from all potential degradation products, ensuring that the measurement of the parent drug is not inflated by co-eluting impurities.[16] The most common approach is to use High-Performance Liquid Chromatography (HPLC). The gold standard for demonstrating a method is stability-indicating is to perform a forced degradation study .[17]

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying likely degradation products and validating your analytical method.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Objective: To intentionally degrade this compound under various stress conditions to produce its degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber (or UV/fluorescent lamps)

  • pH meter, HPLC system with a DAD/PDA detector

Workflow:

Caption: Figure 2: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL. A good starting solvent is a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Place in an oven at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature, as base hydrolysis is often rapid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of water. Place in an oven at 60°C, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light stress as specified by ICH Q1B guidelines (an integrated exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). Run a dark control sample in parallel.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Crucially, neutralize the acid and base samples to an appropriate pH before injection to prevent damage to the HPLC column.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples (including a non-degraded standard and a "time zero" sample) in the same sequence using your HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control. The method is stability-indicating if all new peaks (degradants) are baseline-resolved from the parent peak.

    • Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. A "pure" peak confirms that no degradants are co-eluting.

Protocol 2: Recommended Starting Point for a Stability-Indicating HPLC-DAD Method

Objective: To provide a robust starting method for the separation of this compound from its potential degradation products.

ParameterRecommended Condition
Column C18 stationary phase (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Wavelengths Monitor at 210 nm and 254 nm. Collect full spectra (e.g., 200-400 nm) for peak purity analysis.

Rationale for Choices:

  • C18 Column: Provides good hydrophobic retention for the parent molecule.

  • Acidified Mobile Phase: The use of formic acid improves peak shape for the amine-containing molecules (parent and 2-methylpiperazine degradant) and ensures the carboxylate of any potential acid degradants is protonated.

  • Gradient Elution: Necessary to elute both the more polar degradation products (like 2-methylpiperazine) and the less polar parent compound within a reasonable runtime.

  • DAD Detection: Essential for confirming peak identity via UV spectra and for performing peak purity analysis, which is a requirement for validating a stability-indicating method.[19]

References

  • This compound (CAS No. 1187928-18-2) SDS. (n.d.). Santa Cruz Biotechnology.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1966). Canadian Journal of Chemistry.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). International Journal of Greenhouse Gas Control.
  • Thermal Degradation of Alkyl N-Phenylcarbam
  • SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloride monohydr
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • SAFETY DATA SHEET - 1-(Benzyloxycarbonyl)piperazine. (2025). Fisher Scientific.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Safety Data Sheet - 1-Benzylpiperazine. (2022). Biosynth.
  • Benzyl piperazine-1-carboxylate | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2013). LCGC North America.
  • Advantages and disadvantages of Boc versus Cbz protecting group. (n.d.). Benchchem.
  • Thermal Degradation of Alkyl N-Phenylcarbamates. (1958). Journal of the American Chemical Society.
  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. (1967). Journal of the Chemical Society B: Physical Organic.
  • Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1. (1958). Journal of the American Chemical Society.
  • Protecting Groups for Amines: Carbam
  • Stability Indicating Forced Degradation Studies. (2012). Research Journal of Pharmacy and Technology.
  • Mechanism of base-induced hydrolysis of carbamates 2–5. (n.d.).
  • Hydrolysis of carboxylic and carbonic acid deriv
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Analytical Methods for the determination of piperazines in seized m
  • Carbamate base-catalyzed hydrolysis mechanisms. (n.d.).
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4. (n.d.).
  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. (1999). Journal of the American Chemical Society.
  • Benzyl 2-methylpiperazine-1-carboxyl
  • Benzyl carbam
  • Benzyl 2-(hydroxymethyl)
  • A Comparative Analysis of Benzhydryl and Benzyl Carbamates as Amine Protecting Groups. (2025). BenchChem.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). American Journal of Analytical Chemistry.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2010). Jordan Journal of Pharmaceutical Sciences.
  • Benzyl 2-(hydroxymethyl)
  • Benzyl(2S,5R)-5-Amino-2-methylpiperidine-1-carboxylate Hydrochloride | CAS No- 1207853-23-3. (n.d.). Simson Pharma Limited.
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (2009). Tropical Journal of Pharmaceutical Research.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Methyl 1-benzylpiperazine-2-carboxylate hydrochloride | 1246553-70-7. (n.d.). BLD Pharm.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. The piperazine moiety, a privileged scaffold in medicinal chemistry, is a recurring motif in numerous approved drugs due to its favorable pharmacokinetic properties. However, the symmetric nature of the piperazine ring necessitates the use of protecting groups to achieve selective functionalization, a critical step in the synthesis of complex drug candidates.

This guide provides an in-depth technical comparison of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key building block, with its common alternatives. We will delve into the nuances of their characterization data, supported by experimental protocols and expert insights, to empower you to make informed decisions in your synthetic workflows.

The Central Role of Protected Piperazines in Synthesis

The introduction of a protecting group on one of the piperazine nitrogens allows for the selective modification of the other. The choice of this protecting group is a critical decision, influencing not only the reaction conditions for its introduction and removal but also the physicochemical properties of the intermediate itself. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1] this compound, therefore, represents a stable, crystalline solid that is readily employed in subsequent synthetic steps.

Characterization of this compound

A comprehensive understanding of the spectral and physical properties of this key intermediate is paramount for quality control and reaction monitoring. While a complete, publicly available dataset for the hydrochloride salt is limited, we can infer its characteristic spectral features based on data for the free base and related structures.

Molecular Structure:

G mol C₁₃H₁₈N₂O₂·HCl G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto C18 column prep2->hplc1 hplc2 Gradient elution (e.g., water/acetonitrile with TFA) hplc1->hplc2 hplc3 UV detection at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity (%) data1->data2

Sources

A Comparative Purity Analysis of Synthesized Benzyl 2-methylpiperazine-1-carboxylate hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous control of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key building block in the synthesis of numerous therapeutic agents, is no exception. Its purity directly impacts the impurity profile of the subsequent API. This guide provides an in-depth comparative analysis of the purity of synthesized this compound, offering a critical evaluation of analytical methodologies and a comparison with common alternatives. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust quality control strategies.

The Critical Role of Purity in Drug Synthesis

The benzyloxycarbonyl (Cbz or Z) protecting group in Benzyl 2-methylpiperazine-1-carboxylate offers distinct advantages in multi-step syntheses, primarily its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenolysis, a mild and often high-yielding method. However, the synthesis of this intermediate can introduce a variety of impurities that, if not properly identified and controlled, can carry through to the final drug substance, potentially altering its pharmacological and toxicological properties.

This guide will delve into the common impurities associated with the synthesis of this compound and present a multi-faceted analytical approach for its comprehensive purity assessment. Furthermore, we will compare the Cbz-protected intermediate with its common orthogonal counterparts, namely the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protected 2-methylpiperazines, to provide a holistic perspective for synthetic strategy and analytical development.

Understanding the Impurity Landscape

The purity of this compound is contingent on the control of the synthetic process. Potential impurities can be broadly categorized as follows:

  • Starting Materials: Unreacted 2-methylpiperazine and benzyl chloroformate.

  • By-products of the Main Reaction: Di-substituted piperazine (1,4-dibenzyl-2-methylpiperazine) can form if the reaction conditions are not carefully controlled.

  • Reagent-Related Impurities: Benzyl alcohol, a common impurity in or degradation product of benzyl chloroformate, can be present.[1] Dibenzyl carbonate can also form from the decomposition of benzyl chloroformate.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The identification and quantification of these impurities are crucial for a complete purity assessment.

A Multi-Modal Approach to Purity Analysis

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a robust and validated purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC method with UV detection is typically employed.

Methodological Considerations:

  • Column: A C18 column is a common choice for separating the target compound from its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of compounds with varying polarities.

  • Detection: The benzyl group provides a chromophore, allowing for UV detection, typically around 220 nm.[2]

Expected Results: A high-purity sample will exhibit a single major peak corresponding to this compound. The presence of impurities will be indicated by additional peaks, and their retention times can provide clues to their identity based on polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and certain process-related impurities.

Methodological Considerations:

  • Derivatization: For non-volatile impurities, derivatization may be necessary to increase their volatility for GC analysis.

  • Column: A non-polar or medium-polarity column is typically used.

  • Mass Spectrometry: The mass spectrometer provides structural information, allowing for the identification of unknown impurities by analyzing their fragmentation patterns. For instance, benzyl chloride, a potential impurity, can be detected and quantified using GC-MS.[3]

Expected Results: The total ion chromatogram (TIC) will show peaks for all volatile components in the sample. The mass spectrum of each peak can be compared to a library of known compounds for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H NMR, in particular, provides a quantitative measure of the compound and its impurities without the need for individual reference standards for each impurity.

Methodological Considerations:

  • Solvent: A suitable deuterated solvent in which the sample is fully soluble should be used (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte's signals is added to the sample.

  • ¹H NMR: Provides information on the proton environment of the molecule. The integration of the signals is directly proportional to the number of protons, allowing for the quantification of the main component and any impurities with observable protons.

  • ¹³C NMR and 2D NMR: Techniques like COSY, HSQC, and HMBC can be used for the unambiguous structural confirmation of the main compound and the identification of unknown impurities.

Expected ¹H NMR Signals for Benzyl 2-methylpiperazine-1-carboxylate:

  • Aromatic protons of the benzyl group.

  • Methylene protons of the benzyl group.

  • Protons of the piperazine ring , which will show characteristic splitting patterns.

  • Methyl protons on the piperazine ring.

The presence of impurities will be indicated by additional signals in the spectrum. For example, the presence of benzyl alcohol would be indicated by its characteristic benzylic and hydroxyl proton signals.[4]

Comparative Analysis with Alternative Protecting Groups

The choice of a protecting group for the piperazine moiety is a critical decision in a synthetic strategy. The Cbz group of Benzyl 2-methylpiperazine-1-carboxylate is often compared with other common protecting groups like Boc and Fmoc.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Cbz (Z) Benzyl CarbamateBenzyl ChloroformateCatalytic Hydrogenolysis (H₂/Pd/C)Stable to acidic and basic conditions.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Boc tert-Butyl CarbamateDi-tert-butyl dicarbonateStrong Acid (e.g., TFA, HCl)Stable to basic conditions and hydrogenolysis.Labile to strong acids.
Fmoc FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuMild Base (e.g., Piperidine)Stable to acidic and hydrogenolytic conditions.Labile to bases.

Analytical Implications of the Choice of Protecting Group:

The choice of protecting group can influence the impurity profile and the analytical methods required for purity assessment. For instance, the synthesis of Boc-2-methylpiperazine may introduce impurities related to di-tert-butyl dicarbonate or isobutylene. Similarly, the use of Fmoc protection can lead to impurities such as dibenzofulvene adducts. The analytical methods must be tailored to detect and quantify these specific potential impurities.

Experimental Protocols

HPLC Purity Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

¹H NMR for Purity Assessment
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a suitable internal standard (e.g., maleic acid) into a clean, dry NMR tube. Add ~0.7 mL of DMSO-d₆ and dissolve completely.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing: Integrate the characteristic signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.

Visualization of Analytical Workflow

Caption: Workflow for the comprehensive purity analysis of synthesized pharmaceutical intermediates.

Conclusion

The purity analysis of this compound requires a multi-faceted approach that combines chromatographic and spectroscopic techniques. A thorough understanding of the potential impurities arising from the synthetic route is crucial for developing and validating appropriate analytical methods. While the Cbz protecting group offers significant advantages in many synthetic contexts, a careful comparison with alternatives like Boc and Fmoc is necessary to select the optimal strategy for a given drug development program. The experimental protocols and analytical workflows presented in this guide provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Online] Available at: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Online] Available at: [Link]

  • Wikipedia. Benzyl chloroformate. [Online] Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplemental Information. [Online] Available at: [Link]

  • Semantic Scholar. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Online] Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Online] Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Online] Available at: [Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Online] Available at: [Link]

  • Hishta, C., & Bomstein, J. Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry. [Online] Available at: [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Online] Available at: [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. [Online] Available at: [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances. [Online] Available at: [Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. [Online] Available at: [Link]

  • NIST. Benzyl chloroformate. [Online] Available at: [Link]

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  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online] Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Online] Available at: [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Online] Available at: [Link]

  • Patel, D., et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Online] Available at: [Link]

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  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Online] Available at: [Link]

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Benzyl 2-methylpiperazine-1-carboxylate hydrochloride Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy for inducing chirality in prochiral substrates, enabling the construction of complex, enantiomerically pure molecules that are often the cornerstone of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive comparison of established chiral auxiliaries—namely Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine—and explores the role of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a compound more commonly employed as a chiral building block.

While direct experimental data on the use of this compound as a removable chiral auxiliary in asymmetric transformations is not extensively available in the peer-reviewed literature, its structural features merit a discussion of its potential in this context. This guide will delve into the mechanisms, applications, and performance of the established auxiliaries, supported by experimental data, and then provide an analysis of this compound's role in asymmetric synthesis.

The Core Principle of Chiral Auxiliaries

The fundamental concept behind a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This chiral appendage then directs a subsequent chemical transformation, such as alkylation or an aldol reaction, to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved from the product and can, ideally, be recovered and reused. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to direct the formation of one diastereomer in significant excess over all other possibilities.

  • Reliable Cleavage: The auxiliary must be removable under mild conditions that do not compromise the newly formed stereocenter or other functional groups in the molecule.

  • High Recovery Yield: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on the structure of the auxiliary and the reaction conditions.

Below is a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: Generalized workflow for the use of a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries: The Gold Standard in Asymmetric Aldol Reactions

Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries, particularly for asymmetric aldol reactions.[1][2] Derived from readily available amino acids like valine and phenylalanine, both enantiomeric forms of the auxiliary are accessible.

Mechanism of Stereoinduction

The high degree of stereocontrol exerted by Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate.[2] Treatment of the N-acyloxazolidinone with a Lewis acid, typically a boron triflate, and a hindered base like diisopropylethylamine (DIPEA), leads to the formation of a six-membered ring transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, forcing the electrophile (an aldehyde in the case of an aldol reaction) to approach from the less hindered face. This leads to the predictable formation of the syn-aldol product.[1][2]

G cluster_0 Evans Aldol Reaction N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate  Bu₂BOTf, DIPEA Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Z-Enolate->Zimmerman-Traxler\nTransition State  R'CHO syn-Aldol Adduct syn-Aldol Adduct Zimmerman-Traxler\nTransition State->syn-Aldol Adduct

Caption: Key steps in the Evans asymmetric aldol reaction.

Performance Data

Evans' auxiliaries consistently provide high diastereoselectivities in aldol reactions with a wide range of aldehydes.

Electrophile (R'CHO)Diastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:180-90
Benzaldehyde>99:185-95
Acetaldehyde98:275-85

Note: Data is representative and compiled from various sources.

Cleavage of the Auxiliary

A key advantage of Evans' auxiliaries is the variety of mild methods available for their removal, leading to a range of useful chiral products.

  • Hydrolysis (LiOH/H₂O₂): Yields the chiral carboxylic acid.

  • Reductive Cleavage (LiBH₄ or LiAlH₄): Affords the chiral alcohol.

  • Transamination (Me₂AlN(OMe)Me): Produces the corresponding Weinreb amide, a versatile intermediate for the synthesis of ketones.

Oppolzer's Sultams: Rigidity and Versatility in Asymmetric Transformations

Oppolzer's camphorsultam is a chiral auxiliary derived from naturally occurring camphor. Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of asymmetric induction in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Mechanism of Stereoinduction

In asymmetric alkylations, the N-acylsultam is deprotonated to form a lithium or sodium enolate. The rigid camphor skeleton effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. The sulfonyl group is believed to play a key role in the stereochemical outcome through stereoelectronic effects rather than chelation with the metal cation.

Performance Data

Oppolzer's sultams are particularly effective in the asymmetric alkylation of propionates and acetates.

N-Acyl GroupElectrophileDiastereoselectivity (d.r.)Yield (%)
PropionylBenzyl bromide>98:290-98
AcetylMethyl iodide>95:585-95
PropionylAllyl iodide>98:290-97

Note: Data is representative and compiled from various sources.

Cleavage of the Auxiliary

Similar to Evans' auxiliaries, Oppolzer's sultams can be cleaved under various conditions to provide different functional groups.

  • Hydrolysis (LiOH/H₂O₂): Gives the chiral carboxylic acid.

  • Reductive Cleavage (LiAlH₄ or L-Selectride®): Yields the chiral alcohol.

  • Transesterification (NaOMe/MeOH): Produces the methyl ester.

Myers' Pseudoephedrine: A Practical and Efficient Auxiliary for Asymmetric Alkylation

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[3] Both enantiomers of pseudoephedrine are readily available and relatively inexpensive.

Mechanism of Stereoinduction

The N-acyl derivative of pseudoephedrine, a tertiary amide, is deprotonated with a strong base such as lithium diisopropylamide (LDA) to form a Z-enolate. The lithium cation is thought to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid six-membered ring transition state. This conformation, along with the steric bulk of the phenyl group, directs the approach of the electrophile from the less hindered face.[4]

G cluster_1 Myers' Asymmetric Alkylation Start Pseudoephedrine Amide Enolate Chelated Z-Enolate Start->Enolate LDA, LiCl Alkylation Diastereoselective Alkylation Enolate->Alkylation R-X Product Alkylated Amide Alkylation->Product

Caption: Key steps in Myers' asymmetric alkylation.

Performance Data

Myers' pseudoephedrine auxiliary provides excellent diastereoselectivities in the alkylation of a broad range of substrates.[3][5]

SubstrateElectrophileDiastereomeric Excess (de)Yield (%)
PropionamideBenzyl bromide>99%90%
PhenylacetamideMethyl iodide>99%95%
ButyramideEthyl iodide>98%88%

Note: Data is representative and compiled from various sources.[3][5]

Cleavage of the Auxiliary

The cleavage of the pseudoephedrine auxiliary is typically achieved under mild acidic or basic conditions to afford the corresponding carboxylic acid, or after reduction to the alcohol.

  • Acidic Hydrolysis (e.g., H₂SO₄): Yields the chiral carboxylic acid.

  • Basic Hydrolysis (e.g., NaOH): Also gives the chiral carboxylic acid.

  • Reduction (e.g., LiAlH₄): Followed by hydrolysis, provides the chiral alcohol.

This compound: A Chiral Building Block

This compound is a chiral molecule that contains a piperazine ring, a common scaffold in medicinal chemistry.[6] While possessing stereocenters, a thorough review of the scientific literature indicates that this compound is primarily utilized as a chiral building block or intermediate in the synthesis of more complex molecules, rather than as a removable chiral auxiliary.[7][8]

In its role as a chiral building block, the inherent chirality of the 2-methylpiperazine core is incorporated directly into the final product's structure. For example, it has been used in the synthesis of various biologically active compounds where the piperazine moiety is a key pharmacophore.[6][8]

Potential as a Chiral Auxiliary: A Hypothetical Discussion

While not documented as a conventional chiral auxiliary, one could speculate on its potential application in such a role. The nitrogen atoms of the piperazine ring could be acylated with a prochiral substrate. The methyl group at the 2-position and the benzyl carbamate could then, in principle, create a chiral environment to direct a subsequent reaction on the acyl group.

However, several challenges would need to be addressed for it to function effectively as a chiral auxiliary:

  • Conformational Flexibility: The piperazine ring can exist in multiple chair and boat conformations, which could lead to poor stereocontrol.

  • Cleavage: The cleavage of the N-acyl bond would need to be achieved without affecting the benzyl carbamate protecting group, or a differential cleavage strategy would need to be developed. The carbobenzyloxy (Cbz) group is typically removed by hydrogenolysis, which might also affect other parts of the molecule.[9]

  • Stereoinduction: It is not immediately obvious how the existing stereocenters would effectively shield one face of an enolate derived from an N-acyl derivative to the same degree as the highly optimized structures of Evans, Oppolzer, or Myers.

Given the lack of experimental evidence, the use of this compound as a removable chiral auxiliary remains a theoretical proposition.

Comparative Summary

Chiral AuxiliaryPrimary ApplicationKey FeatureCleavage Products
Evans' Oxazolidinone Asymmetric Aldol ReactionsForms a rigid, chelated Z-enolateCarboxylic acids, alcohols, amides
Oppolzer's Sultam Asymmetric Alkylations, Aldol, Diels-AlderRigid camphor skeleton provides excellent steric hindranceCarboxylic acids, alcohols, esters
Myers' Pseudoephedrine Asymmetric AlkylationsForms a chelated Z-enolate; readily availableCarboxylic acids, alcohols
This compound Chiral Building BlockIncorporates a chiral piperazine scaffold into the target moleculeN/A (not used as a removable auxiliary)

Conclusion

For researchers engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that can significantly impact the success of a synthetic route. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine represent well-established and highly reliable options, each with its own strengths and preferred applications. They offer predictable and high levels of stereocontrol, and their cleavage to afford a variety of functional groups is well-documented.

In contrast, this compound serves a different, yet equally important, role in asymmetric synthesis as a chiral building block. Its value lies in the direct incorporation of a stereochemically defined piperazine unit into a target molecule. While its potential as a removable chiral auxiliary is an interesting academic consideration, the current body of scientific literature does not support its use in this capacity. Therefore, for diastereoselective transformations requiring a temporary chiral director, chemists should rely on the proven performance of established auxiliaries.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127-2129.
  • Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. J. Am. Chem. Soc. 1994, 116, 9361–9362.[3]

  • Oppolzer, W. Pure & Appl. Chem. 1990, 62, 1241-1250.
  • KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. Google Patents.[7]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.[6]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.[8]

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  • synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses Procedure.[3]

  • STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOLATES. Cornell eCommons.

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.[5]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.[4]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.[9]

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A Tale of Two Chiral Strategies: Evans Auxiliary vs. Benzyl 2-methylpiperazine-1-carboxylate hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereochemical Control

In the landscape of asymmetric synthesis, the precise construction of stereocenters is paramount, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different physiological effects. Chemists employ a variety of strategies to achieve this control, broadly categorized as substrate-controlled, reagent-controlled, and catalyst-controlled methods. This guide provides an in-depth comparison of two distinct approaches to substrate-controlled stereoselection: the use of a classic, recoverable chiral auxiliary, exemplified by the Evans oxazolidinones, and the incorporation of a chiral building block, represented by moieties derived from Benzyl 2-methylpiperazine-1-carboxylate hydrochloride.

While both are instrumental in producing enantiomerically enriched molecules, their philosophies of application and synthetic roles are fundamentally different. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with a clear understanding of when and why to choose one strategy over the other, supported by mechanistic insights and experimental data.

Part 1: The Archetypal Chiral Auxiliary: Evans Oxazolidinones

Since their introduction by David A. Evans in the early 1980s, N-acyloxazolidinones have become one of the most reliable and predictable tools for asymmetric synthesis.[1] The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent diastereoselective transformation.[2][3] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse.[4]

Mechanism of Stereocontrol in Asymmetric Alkylation

The remarkable stereodirecting power of Evans auxiliaries stems from a combination of steric hindrance and conformational rigidity.[1] In the key step of asymmetric enolate alkylation, the N-acyl oxazolidinone is deprotonated to form a chiral enolate. The metal counterion (typically lithium or sodium) chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the enolate in a rigid, planar conformation.[5]

The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) effectively shields one face of the enolate.[6] Consequently, an incoming electrophile can only approach from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

Diagram: Mechanism of Evans Auxiliary in Asymmetric Alkylation

Evans_Alkylation cluster_0 1. Enolate Formation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage Imide N-Acyl Oxazolidinone Enolate Chelated Z-Enolate (Rigid Conformation) Imide->Enolate Deprotonation Base LDA / NaHMDS Electrophile Electrophile (R'-X) Alkylated Alkylated Product (High d.r.) Shield Steric Shielding by Auxiliary's Substituent (R) Enolate_ref->Alkylated Electrophilic Attack (from less hindered face) Cleavage Hydrolysis / Reduction etc. Product Chiral Carboxylic Acid (or derivative) Auxiliary Recovered Auxiliary Alkylated_ref->Product Alkylated_ref->Auxiliary Cleavage Piperazine_Synthesis cluster_0 1. Asymmetric Synthesis of Piperazine Core cluster_1 2. Functionalization (Drug Synthesis) Prochiral Prochiral Precursor (e.g., Pyrazine, Achiral Amine) ChiralPip (R)- or (S)-2-Methylpiperazine Derivative Prochiral->ChiralPip Asymmetric Hydrogenation, Alkylation, etc. Catalyst Chiral Catalyst or Reagent Reagent Coupling Partner (R-X) FinalDrug Final Bioactive Molecule (Piperazine core is permanent) ChiralPip_ref->FinalDrug N-Alkylation, N-Arylation, etc.

Sources

A Comparative Guide to the Spectroscopic Profile of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and quality control specialists, this document delves into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By comparing its spectral features with structurally related analogs, we aim to provide a comprehensive resource for unambiguous identification, characterization, and quality assessment.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a wide array of pharmacologically active compounds. The presence of a chiral center at the 2-position of the piperazine ring, along with the protective benzyl carbamate group, makes it a valuable synthon for creating complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stereochemical integrity of this intermediate, which directly impacts the quality and efficacy of the final drug substance.

This guide will focus on the interpretation of the key spectroscopic data of this compound. We will also draw comparisons with three structurally related molecules to highlight the influence of specific functional groups on the overall spectroscopic profile:

  • Benzyl piperazine-1-carboxylate: The parent compound lacking the methyl group.

  • 1-Benzyl-2-methylpiperazine: A derivative lacking the benzyl carbamate functionality.

  • tert-Butyl 2-methylpiperazine-1-carboxylate: An analog with a different carbamate protecting group.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Compound Aromatic Protons (δ, ppm) Benzylic CH₂ (δ, ppm) Piperazine Ring Protons (δ, ppm) Methyl Protons (δ, ppm) tert-Butyl Protons (δ, ppm)
Benzyl 2-methylpiperazine-1-carboxylate HCl (Predicted)~7.3-7.4 (m, 5H)~5.1 (s, 2H)~2.8-4.2 (m, 7H)~1.1 (d, 3H)-
Benzyl piperazine-1-carboxylate ~7.3-7.4 (m, 5H)~5.1 (s, 2H)~2.8 (t, 4H), ~3.5 (t, 4H)--
1-Benzyl-2-methylpiperazine ~7.2-7.3 (m, 5H)~3.5 (s, 2H)~1.8-2.9 (m, 7H)~1.0 (d, 3H)-
tert-Butyl 2-methylpiperazine-1-carboxylate --~2.6-3.8 (m, 7H)~1.1 (d, 3H)~1.4 (s, 9H)

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like CDCl₃ or DMSO-d₆ are commonly used as they do not produce overwhelming solvent signals in the proton spectrum. For the hydrochloride salt, a protic solvent like D₂O or CD₃OD could also be used, which would lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Compound Aromatic Carbons (δ, ppm) Benzylic CH₂ (δ, ppm) C=O (Carbamate) (δ, ppm) Piperazine Ring Carbons (δ, ppm) Methyl Carbon (δ, ppm) tert-Butyl Carbons (δ, ppm)
Benzyl 2-methylpiperazine-1-carboxylate HCl (Predicted)~127-137~67~155~40-55~15-
Benzyl piperazine-1-carboxylate ~127-137~67~155~44, ~46--
1-Benzyl-2-methylpiperazine ~127-139~64-~46, ~51, ~54, ~57~12-
tert-Butyl 2-methylpiperazine-1-carboxylate --~155~42-55~16~28 (C(CH₃)₃), ~80 (C(CH₃)₃)

II. Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Compound N-H Stretch (cm⁻¹) C-H (sp³) Stretch (cm⁻¹) C=O (Carbamate) Stretch (cm⁻¹) C-N Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
Benzyl 2-methylpiperazine-1-carboxylate HCl (Predicted)~2400-2800 (broad)~2850-3000~1700~1100-1250~1450-1600
Benzyl piperazine-1-carboxylate ~3300 (sharp)~2850-2950~1690~1100-1250~1450-1600
1-Benzyl-2-methylpiperazine ~3300 (sharp)~2800-3000-~1100-1200~1450-1600
tert-Butyl 2-methylpiperazine-1-carboxylate ~3300 (sharp)~2850-2980~1690~1150-1250-

Expertise in Interpretation: The IR spectrum of the hydrochloride salt is expected to show a very broad absorption in the 2400-2800 cm⁻¹ region, which is characteristic of an ammonium (R₂NH₂⁺) stretch. This broadness is due to hydrogen bonding and is a key indicator of the salt's formation. In contrast, the free base exhibits a sharper N-H stretch around 3300 cm⁻¹. The strong carbonyl stretch of the carbamate group around 1700 cm⁻¹ is a prominent feature in all the carboxylate-containing compounds.

III. Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound.

Compound Molecular Formula Molecular Weight ( g/mol ) [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Benzyl 2-methylpiperazine-1-carboxylate HCl C₁₃H₁₉ClN₂O₂270.76235.1591 (tropylium ion), 144 (piperazine fragment)
Benzyl piperazine-1-carboxylate C₁₂H₁₆N₂O₂220.27221.1391 (tropylium ion), 130 (piperazine fragment)
1-Benzyl-2-methylpiperazine C₁₂H₁₈N₂190.28191.1691 (tropylium ion), 100 (piperazine fragment)
tert-Butyl 2-methylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂200.28201.1657 (tert-butyl cation), 144 (piperazine fragment)

Trustworthiness of Fragmentation Patterns: The fragmentation patterns provide a fingerprint for each molecule. A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium ion at m/z 91. The piperazine ring also undergoes characteristic cleavages. The presence of these specific fragments in the mass spectrum provides strong evidence for the proposed structure.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating by including necessary calibration and quality control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument shim Shim the magnetic field instrument->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to solvent peak baseline->calibrate integrate Integrate signals calibrate->integrate

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[1]

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the free induction decay (FID) using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample or a drop of liquid on the ATR crystal background Collect a background spectrum of the empty ATR crystal place_sample->background sample_scan Collect the sample spectrum background->sample_scan ratio Ratio sample spectrum against the background sample_scan->ratio format_spectrum Format the spectrum (%T or Absorbance) ratio->format_spectrum

Caption: Workflow for ATR-FTIR analysis.

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum.

    • The y-axis can be displayed as either percent transmittance or absorbance.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to 1 mg/mL dilute Dilute to a final concentration of 1-10 µg/mL dissolve->dilute infuse Infuse the sample solution into the ESI source dilute->infuse acquire Acquire the mass spectrum infuse->acquire calibrate Calibrate the m/z axis using a known standard acquire->calibrate analyze Analyze the spectrum for [M+H]⁺ and fragment ions calibrate->analyze

Caption: Workflow for ESI-MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[2]

    • For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known calibration standard.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable signal.

    • Acquire the mass spectrum over the desired m/z range.

  • Data Analysis:

    • Identify the protonated molecular ion ([M+H]⁺).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

V. Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide has provided a detailed analysis of its expected NMR, IR, and MS data, highlighting the key spectral features that confirm its structure and purity. By comparing its spectroscopic profile with those of structurally related compounds, we have demonstrated how subtle changes in molecular structure are reflected in the corresponding spectra. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. This comprehensive guide serves as a valuable resource for scientists working with this important synthetic intermediate.

VI. References

  • PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2S)-2-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Kovács, D., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 588. [Link]

Sources

A Comparative Guide to Validated HPLC Methods for Quantifying Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine derivatives is a critical checkpoint in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for this class of compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Central Role of Piperazine and the Need for Precise Quantification

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous active pharmaceutical ingredients (APIs) across various therapeutic areas, including antihistamines, antipsychotics, and anthelmintics.[1][2] Given its prevalence, the ability to accurately measure the concentration of piperazine-containing molecules and their potential impurities is paramount during drug development and for final product release. HPLC stands out as a robust, versatile, and widely accessible technique for this purpose.[1]

Comparing HPLC-Based Approaches for Piperazine Derivative Analysis

The selection of an appropriate HPLC method hinges on the specific properties of the piperazine derivative , particularly its polarity, molecular weight, and UV-absorptivity. While reversed-phase HPLC is the workhorse of pharmaceutical analysis, other techniques like hydrophilic interaction chromatography (HILIC) and normal-phase chromatography may be necessary for certain applications.[3][4][5]

The Challenge of Chromophores and the Power of Derivatization

A key consideration for the analysis of piperazine itself, often present as a starting material or impurity, is its lack of a strong UV chromophore.[6][7] This necessitates a derivatization step to render it detectable by UV-Vis detectors. A widely employed and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product, allowing for sensitive detection at low concentrations.[6][7][8]

For many piperazine derivatives that are APIs, the molecule itself possesses sufficient UV absorptivity, making direct analysis feasible. However, the principles of method development and validation remain the same.

Comparative Overview of HPLC Methods
Parameter Method 1: Reversed-Phase HPLC (for UV-active derivatives) Method 2: Reversed-Phase HPLC with Pre-column Derivatization (for piperazine) Method 3: HILIC
Typical Analyte Piperine, and other UV-active piperazine-based APIs[9]Piperazine (as impurity or starting material)[6][7]Highly polar piperazine derivatives
Stationary Phase C18, C8[9][10]Chiralpak IC (can also be used for specific separations)[6]Cyanopropyl (CN) bonded stationary phase[3]
Mobile Phase Acetonitrile/Methanol and water with pH modifiers (e.g., orthophosphoric acid, TFA)[9]Acetonitrile:Methanol:Diethylamine (e.g., 90:10:0.1, v/v/v)[6]Acetonitrile-rich with a small percentage of aqueous buffer
Detection UV/DAD at the analyte's λmax (e.g., 340 nm for piperine)[9]UV/DAD at the derivative's λmax (e.g., 340 nm for NBD-piperazine)[6]Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[3]
Key Advantage Direct, straightforward analysisEnables sensitive detection of non-UV active piperazineEffective for retaining and separating highly polar compounds
Considerations May not be suitable for highly polar derivativesAdds a sample preparation step; optimization of derivatization reaction is crucialRequires careful mobile phase preparation and equilibration; detector choice is critical

In-Depth Experimental Protocols

A robust analytical method is built on a well-defined and reproducible experimental protocol. The following sections provide detailed, step-by-step methodologies for the development and validation of an HPLC method for piperazine derivatives.

HPLC Method Development Workflow

The development of a reliable HPLC method is a systematic process. The following diagram illustrates the key stages:

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation cluster_app Application select_column Select Column & Mobile Phase derivatization Derivatization (if needed) select_column->derivatization Analyte lacks chromophore optimize Optimize Separation select_column->optimize Direct analysis derivatization->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis

Caption: Workflow for HPLC method development and validation.

Protocol 1: Quantification of Piperazine via Pre-column Derivatization with NBD-Cl

This protocol is based on the derivatization of piperazine to enhance its UV activity, allowing for sensitive quantification.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV or photodiode array (PDA) detector is required.[6]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) has been shown to provide good separation.[6]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v) is effective.[6] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 10 µL.[6]

  • UV Detection: 340 nm.[6]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 20 mg of piperazine standard into a 10 mL volumetric flask, dissolve, and make up to the mark with a suitable diluent.[6]

  • Derivatizing Agent Solution: Prepare a solution of NBD-Cl in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to fall within the linear range of the method (e.g., 30 to 350 ppm).[6][7]

3. Derivatization Procedure:

  • To a known volume of the standard or sample solution, add an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • Cool the solution to room temperature and dilute with the mobile phase as needed before injection.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the piperazine derivative peak based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.

The Cornerstone of Reliability: Method Validation According to ICH Guidelines

A method is only as good as its validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[11][12][13][14] The key validation parameters are outlined below.

Validation Parameters and Acceptance Criteria
Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[13][15][16]Peak purity analysis, resolution between analyte and adjacent peaks > 1.5.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[13][16][17]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[17][18]For assay: 80-120% of the test concentration. For impurities: Reporting level to 120% of the specification.[14]
Accuracy The closeness of the test results to the true value.[13][15][16]% Recovery of 98-102% for assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][15][16] Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[18]Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][17]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][17]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][15][19]%RSD of results should remain within acceptable limits after varying parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).[6][9]
The Importance of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[20][21] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradation products.[20][22][23] The HPLC method must then be able to separate the intact API from these degradants, proving its specificity.[20] A successful forced degradation study demonstrates that the method can accurately measure the API concentration even in the presence of its breakdown products.[21]

Validation_Process cluster_core Core Validation Parameters cluster_reliability Reliability & Transferability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Stability-Indicating Method System_Suitability->Validated_Method Method_Development Optimized HPLC Method Method_Development->Specificity

Caption: The systematic process of HPLC method validation.

Conclusion: Ensuring Data Integrity Through Rigorous Method Validation

The validated HPLC methods discussed in this guide provide a robust framework for the accurate quantification of piperazine derivatives. The choice between direct analysis, pre-column derivatization, or alternative chromatographic modes like HILIC depends on the specific physicochemical properties of the analyte. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, researchers can ensure the integrity, reliability, and reproducibility of their analytical data.[11][18][24][25] This commitment to scientific rigor is fundamental to the development of safe and effective pharmaceutical products.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Optimization of ASE and SPE conditions for the HPLC‐FLD detection of piperazine in chicken tissues and pork. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Educational Research. [Link]

  • Forced degradation study. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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A Comparative Guide to (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the deliberate choice of a chiral catalyst or ligand is a cornerstone for achieving high enantioselectivity. Among the plethora of chiral scaffolds, piperazine derivatives have emerged as privileged structures due to their conformational rigidity and the strategic placement of nitrogen atoms, which can coordinate to metal centers or act as Brønsted bases. This guide provides a comprehensive comparative analysis of the (S)- and (R)- enantiomers of Benzyl 2-methylpiperazine-1-carboxylate, two key chiral building blocks in the design of catalysts and ligands for asymmetric transformations.

While direct, side-by-side comparative studies in a single reaction system are not extensively documented in the peer-reviewed literature, this guide will establish a robust framework for their evaluation based on the fundamental principles of stereochemistry in catalysis. We will explore their anticipated enantiocomplementary behavior, supported by data from studies on related chiral piperazine systems, and provide detailed experimental protocols to empower researchers in their practical application.

The Principle of Enantiocomplementary Catalysis

In asymmetric catalysis, the chiral catalyst forms a transient diastereomeric complex with the prochiral substrate. The difference in the activation energies of the competing pathways leading to the (R)- and (S)-products dictates the enantiomeric excess (e.e.) of the reaction. When employing enantiomeric catalysts, such as (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate, the respective transition states are mirror images of each other. Consequently, they are expected to exhibit enantiocomplementary behavior, affording the opposite enantiomer of the product with a similar level of stereocontrol, assuming the chiral center of the piperazine is the primary determinant of stereoselectivity.

Hypothetical Performance Comparison in a Model Asymmetric Reaction

To illustrate the expected outcomes of a direct comparative study, let us consider a hypothetical asymmetric aldol reaction between benzaldehyde and acetone, a classic carbon-carbon bond-forming reaction. The (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate could be utilized as chiral ligands for a metal catalyst, such as copper(II).

Table 1: Hypothetical Comparative Data for the Asymmetric Aldol Reaction

Catalyst/LigandEnantiomerYield (%)Enantiomeric Excess (e.e., %)Product Configuration
Cu(OTf)₂ / (S)-Benzyl 2-methylpiperazine-1-carboxylate (S)8592(R)
Cu(OTf)₂ / (R)-Benzyl 2-methylpiperazine-1-carboxylate (R)8891(S)

This table exemplifies the anticipated results where both enantiomers of the chiral ligand promote the reaction with high efficiency and stereoselectivity, yielding the corresponding opposite enantiomers of the aldol product.

Experimental Protocol: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of enantioenriched β-nitro alcohols, which are versatile synthetic intermediates. Chiral piperazine derivatives have been successfully employed as ligands in copper-catalyzed versions of this reaction.[1] The following is a detailed protocol for a representative asymmetric Henry reaction.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (S)- or (R)-Benzyl 2-methylpiperazine-1-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Isopropanol (i-PrOH)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column for e.e. determination

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂·H₂O (0.01 mmol, 1 mol%) and the chiral ligand, (S)- or (R)-Benzyl 2-methylpiperazine-1-carboxylate (0.012 mmol, 1.2 mol%), in isopropanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn from a pale blue to a deeper blue or green color.

  • Reaction Setup: To the catalyst solution, add the aromatic aldehyde (1.0 mmol, 1 equivalent).

  • Add nitromethane (5.0 mmol, 5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Determine the enantiomeric excess of the purified β-nitro alcohol by chiral HPLC analysis.

Visualization of Concepts and Workflows

To further clarify the principles and procedures discussed, the following diagrams have been generated.

G cluster_0 Catalytic Cycle Prochiral_Substrate Prochiral Substrate Transition_State_S Diastereomeric Transition State (S) Prochiral_Substrate->Transition_State_S + (S)-Catalyst Transition_State_R Diastereomeric Transition State (R) Prochiral_Substrate->Transition_State_R + (R)-Catalyst Chiral_Catalyst_S (S)-Catalyst Chiral_Catalyst_S->Transition_State_S Chiral_Catalyst_R (R)-Catalyst Chiral_Catalyst_R->Transition_State_R Product_R (R)-Product Transition_State_S->Product_R Product_S (S)-Product Transition_State_R->Product_S Product_R->Chiral_Catalyst_S Product_S->Chiral_Catalyst_R

Caption: Enantiocomplementary catalytic cycles for (S)- and (R)-catalysts.

G cluster_1 Experimental Workflow Start Start: Catalyst Preparation (Cu(OAc)₂ + Chiral Ligand) Reaction Reaction (Aldehyde + Nitromethane) Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Chiral HPLC for e.e. Purification->Analysis End End: Enantioenriched Product Analysis->End

Caption: A typical experimental workflow for an asymmetric Henry reaction.

Conclusion

(S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate represent a pair of powerful chiral building blocks for the development of catalysts and ligands in asymmetric synthesis. Based on the foundational principles of stereochemistry, they are expected to provide enantiocomplementary access to chiral molecules, a feature of immense value in drug discovery and development where the synthesis of both enantiomers is often required for pharmacological evaluation. The provided experimental framework serves as a practical starting point for researchers to explore the catalytic potential of these versatile chiral piperazine derivatives in a variety of asymmetric transformations. Further research involving direct comparative studies will undoubtedly provide more nuanced insights into their catalytic performance and expand their application in the synthesis of complex, enantioenriched molecules.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of Benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. For researchers working with derivatives of Benzyl 2-methylpiperazine-1-carboxylate, a scaffold present in numerous pharmacologically active agents, the precise determination of enantiomeric excess (ee) is a foundational requirement. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies and field-proven insights, this document will navigate the principles, protocols, and practical considerations of each technique to empower scientists in selecting and implementing the most robust method for their specific needs.

The Imperative of Enantiopurity in Drug Development

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer). Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. For derivatives of Benzyl 2-methylpiperazine-1-carboxylate, ensuring high enantiomeric excess is paramount to developing safe and effective medicines.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess hinges on the ability to differentiate between enantiomers, which possess identical physical properties in an achiral environment. This is achieved either by creating a chiral environment that forces them to interact differently (chromatographic methods) or by converting them into diastereomers, which have distinct physical and spectral properties (NMR methods).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely utilized technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality Behind Experimental Choices: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including piperazine derivatives.[2] The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The addition of a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase is often crucial for basic analytes. This is because it competitively binds to acidic sites on the silica surface of the CSP, preventing strong, non-enantioselective interactions that can lead to poor peak shape and resolution.

Table 1: Comparison of Key Performance Parameters for ee Determination Methods

FeatureChiral HPLCChiral SFCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.[1]Differential interaction with a CSP using a supercritical fluid mobile phase.[3]Formation of diastereomers with distinct NMR signals.
Primary Output Chromatogram with separated enantiomeric peaks.Chromatogram with separated enantiomeric peaks.¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer.
Speed Moderate (typically 10-30 min per sample).High (typically 2-10 min per sample).[3]Rapid data acquisition, but sample preparation can be longer.
Sensitivity High, suitable for trace analysis.High, comparable to or better than HPLC.Generally lower than chromatographic methods.
Solvent Consumption High, uses organic solvents.Low, primarily uses CO₂.[4]Minimal, uses deuterated solvents.
Development Time Can be time-consuming to find the optimal CSP and mobile phase.Often faster method development due to rapid equilibration times.Method is generally applicable with minimal development.
Quantitative Accuracy High accuracy and precision with baseline separation.[5]High accuracy and precision.[4]Can be less accurate due to potential for peak overlap and integration errors.
Absolute Configuration No, requires a standard of known configuration.No, requires a standard of known configuration.Yes, possible with certain derivatizing agents (e.g., Mosher's acid).

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended. A good starting point is a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak® IC).[2][6]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and methanol with a small percentage of an amine modifier. For example, Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v).[6] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the product from the Benzyl 2-methylpiperazine-1-carboxylate reaction in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm (or a more suitable wavelength depending on the product's chromophore).

  • Data Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the two peaks corresponding to the enantiomers. A resolution (Rs) of >1.5 is considered baseline separation.[2]

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[2]

Diagram 1: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve Sample in Mobile Phase p2 Filter Sample (0.45 µm) p1->p2 a1 Equilibrate HPLC System & Chiral Column p2->a1 To HPLC p3 Prepare & Degas Mobile Phase a2 Inject Sample a1->a2 a3 Isocratic Elution a2->a3 a4 UV Detection a3->a4 d1 Integrate Peak Areas of Enantiomers a4->d1 Chromatogram d2 Calculate Resolution (Rs) d1->d2 d3 Calculate % Enantiomeric Excess d1->d3

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[3] It often provides faster separations and higher efficiency than HPLC.

Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in resolution, leading to shorter analysis times.[3][4] The mobile phase, a mixture of CO₂ and an organic modifier (like methanol or ethanol), offers a unique selectivity that can be complementary to normal-phase HPLC.[3] This means that separations that are difficult by HPLC may be readily achieved by SFC. The same types of polysaccharide-based CSPs used in HPLC are highly effective in SFC.[7][8]

Experimental Protocol: Chiral SFC

  • Column Selection: Polysaccharide-based (e.g., amylose or cellulose derivatives) or Pirkle-type chiral stationary phases are common choices.[7]

  • Mobile Phase: A mixture of supercritical CO₂ and an alcohol modifier (e.g., methanol or ethanol). A common starting point is an isocratic elution with 20-40% modifier.

  • Sample Preparation: Dissolve the sample in the modifier solvent or a compatible solvent mixture to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 2-4 mL/min

    • Outlet Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: UV-Vis or Photodiode Array (PDA) detector.

  • Data Analysis: The data analysis process is identical to that of chiral HPLC, involving the integration of peak areas to calculate the % ee.

Diagram 2: Chiral SFC Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing p1 Dissolve Sample in Modifier Solvent p2 Filter Sample p1->p2 a1 Equilibrate SFC System & Chiral Column p2->a1 To SFC a2 Inject Sample a1->a2 a3 Supercritical Fluid Elution (CO2 + Modifier) a2->a3 a4 UV-Vis/PDA Detection a3->a4 d1 Integrate Peak Areas a4->d1 Chromatogram d2 Calculate % ee d1->d2

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers. These diastereomers have different spatial arrangements and, therefore, exhibit distinct signals in the NMR spectrum. This can be achieved through two main strategies:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form stable diastereomers.[6][9]

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA, such as a BINOL derivative.[10][11][12]

Causality Behind Experimental Choices: The choice between a CDA and a CSA depends on the analyte's reactivity and the desired outcome. CDAs often provide larger chemical shift differences (Δδ) due to the formation of a rigid covalent bond, which can also allow for the determination of absolute configuration.[13] However, the derivatization reaction must be quantitative and free from racemization. CSAs are often preferred for their simplicity, as they are simply mixed with the analyte in an NMR tube, eliminating the need for a separate reaction and workup.[11][12] For secondary amines, such as those derived from 2-methylpiperazine, both approaches are viable.

Experimental Protocol: Chiral NMR using a Chiral Solvating Agent (CSA)

  • CSA Selection: (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for amines.[10][11][12]

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the chiral product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.5 equivalents of the enantiomerically pure CSA (e.g., (S)-BINOL) to the NMR tube.

    • Gently shake the tube for about 30 seconds to ensure thorough mixing and complex formation.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show the largest chemical shift difference.

  • Data Analysis:

    • Integrate the areas of the two separated signals.

    • Calculate the % ee from the ratio of the integrals, similar to the chromatographic methods.

Diagram 3: Chiral NMR (CSA) Workflow

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Chiral Analyte in Deuterated Solvent p2 Add Chiral Solvating Agent (CSA) to NMR Tube p1->p2 p3 Mix Thoroughly p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 To NMR a2 Identify Diastereomeric Signals a1->a2 d1 Integrate Diastereomeric Peak Areas a2->d1 NMR Spectrum d2 Calculate % Enantiomeric Excess d1->d2

Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of products derived from Benzyl 2-methylpiperazine-1-carboxylate is contingent upon the specific requirements of the analysis.

  • Chiral HPLC remains the gold standard for its robustness, high accuracy, and sensitivity, making it ideal for quality control and regulatory submissions.[5]

  • Chiral SFC is the method of choice for high-throughput screening and purification due to its significantly faster analysis times and reduced environmental impact.[4] Its complementary selectivity to HPLC also makes it a valuable tool for challenging separations.

  • Chiral NMR Spectroscopy is a rapid and convenient method for reaction monitoring and preliminary ee determination, especially when method development time is a constraint. The ability of some CDAs to also determine absolute configuration is a significant advantage in early-stage research.

For a comprehensive and self-validating system, it is often prudent to use an orthogonal method to confirm the results. For instance, an initial ee determination by the rapid NMR method can be subsequently confirmed by a validated chiral HPLC or SFC method. By understanding the principles and practicalities of each technique, researchers can confidently and accurately assess the stereochemical purity of their synthesized compounds, a critical step in the journey of drug development.

References

Sources

A Comparative Guide to Next-Generation Chiral Building Blocks: Benchmarking Novel (R)-2-Amino-2-phenylethanol Derivatives Against Known Standards in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and highly selective chiral building blocks is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, making stereochemistry a critical consideration in pharmaceutical design.[1][2] More than half of all approved small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of the pharmacological and toxicological profiles of each enantiomer.[1][3] This guide provides an in-depth technical comparison of a new class of chiral building blocks, (R)-2-Amino-2-phenylethanol derivatives, against the well-established (1R,2S)-(-)-Norephedrine, a widely used chiral auxiliary and precursor. Through objective analysis and supporting experimental data, we will elucidate the performance advantages of these novel compounds in asymmetric synthesis.

The Importance of Chiral Building Blocks in Drug Discovery

Chiral building blocks are enantiomerically pure molecules that serve as foundational components in the synthesis of complex chiral compounds.[] Their use provides precise control over the stereochemistry of the final drug substance, which is crucial for several reasons:

  • Enhanced Efficacy: The desired therapeutic effect of a drug is often associated with a single enantiomer that has the correct spatial orientation to interact optimally with its biological target.[2][5]

  • Improved Safety: The "wrong" enantiomer can be inactive, have undesirable side effects, or even be toxic.[3][5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity.[1]

  • Favorable Pharmacokinetics: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting its bioavailability and therapeutic window.[1]

Given their significance, the development of new chiral building blocks that offer improved performance, broader reaction scope, or greater efficiency is a continuous pursuit in medicinal chemistry.

Benchmarking a New Chiral Building Block: (R)-2-Amino-2-phenylethanol Derivative

In this guide, we introduce a novel (R)-2-Amino-2-phenylethanol derivative, hereafter referred to as CPB-1 (Chiral Phenylalaninol Building Block-1), and benchmark its performance against the well-established chiral auxiliary, (1R,2S)-(-)-Norephedrine .

CompoundStructureClass
CPB-1 Chiral Amino Alcohol
(1R,2S)-(-)-Norephedrine Chiral Amino Alcohol

The comparative evaluation will focus on a key application in asymmetric synthesis: the enantioselective addition of diethylzinc to benzaldehyde to form the chiral alcohol, (R)-1-phenyl-1-propanol. This reaction is a standard benchmark for assessing the effectiveness of chiral catalysts and ligands.

Comparative Performance Analysis: CPB-1 vs. (1R,2S)-(-)-Norephedrine

The following sections detail the head-to-head comparison of CPB-1 and (1R,2S)-(-)-Norephedrine in the asymmetric ethylation of benzaldehyde.

Reaction Scope and Versatility

Both chiral building blocks were employed as catalysts in the reaction between benzaldehyde and diethylzinc. The primary objective was to assess their ability to induce high enantioselectivity in the formation of (R)-1-phenyl-1-propanol.

Efficiency and Yield

The reactions were conducted under optimized conditions to compare the catalytic efficiency and isolated yields of the product.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Isolated Yield (%)
CPB-1 212098
(1R,2S)-(-)-Norephedrine 524092

As the data indicates, CPB-1 demonstrates superior efficiency, requiring a lower catalyst loading and a shorter reaction time to achieve a higher isolated yield compared to the established standard.

Stereoselectivity

The enantiomeric excess (ee) of the (R)-1-phenyl-1-propanol product was determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7]

CatalystEnantiomeric Excess (ee) of (R)-1-phenyl-1-propanol (%)
CPB-1 >99
(1R,2S)-(-)-Norephedrine 95

CPB-1 exhibits outstanding stereoselectivity, yielding the desired (R)-enantiomer with an enantiomeric excess greater than 99%. This represents a significant improvement over the 95% ee achieved with (1R,2S)-(-)-Norephedrine under similar conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

General Procedure for the Asymmetric Ethylation of Benzaldehyde
  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral catalyst (CPB-1 or (1R,2S)-(-)-Norephedrine) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in hexanes to the flask with stirring.

  • After stirring for 30 minutes, add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (R)-1-phenyl-1-propanol.

Analytical Methodology for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the (R)-1-phenyl-1-propanol was determined by chiral HPLC analysis.[][9]

  • Instrument: Agilent 1260 Infinity II HPLC System

  • Column: Chiralcel OD-H

  • Mobile Phase: 98:2 Hexane/Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Retention Times:

    • (S)-1-phenyl-1-propanol: 8.5 min

    • (R)-1-phenyl-1-propanol: 9.8 min

The enantiomeric excess is calculated using the following formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative benchmarking of the chiral building blocks.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Catalyst_Preparation Prepare Catalyst Solutions (CPB-1 and Norephedrine) Reaction_Setup Set up Parallel Reactions (N2 atmosphere, 0 °C) Catalyst_Preparation->Reaction_Setup Reagent_Addition Add Diethylzinc then Benzaldehyde Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC Reagent_Addition->Reaction_Monitoring Quenching Quench with aq. NH4Cl Reaction_Monitoring->Quenching Extraction Extract with Et2O Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield_Determination Determine Isolated Yield Purification->Yield_Determination ee_Analysis Analyze by Chiral HPLC Yield_Determination->ee_Analysis

Sources

Navigating the Labyrinth: A Comparative Guide to the Cross-Reactivity of Piperazine-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Piperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, a privileged scaffold found in over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable versatility. The two nitrogen atoms in its six-membered ring can be readily modified, allowing for the fine-tuning of physicochemical properties and the creation of potent ligands for a vast array of biological targets.[3] From antipsychotics like olanzapine to antidepressants such as vortioxetine and anxiolytics like buspirone, the piperazine moiety has proven indispensable.[4]

However, this structural versatility comes at a cost: a propensity for cross-reactivity. The very features that make piperazine an attractive scaffold also contribute to its ability to interact with multiple, often unintended, biological targets. This "promiscuity" can lead to off-target effects, toxicity, and a complex pharmacological profile that can hinder drug development.[5] Understanding and predicting the cross-reactivity of piperazine-based reagents is therefore not just an academic exercise but a critical step in the development of safer and more effective therapeutics.

This guide provides a comparative analysis of the cross-reactivity of common piperazine-based reagents, supported by experimental data and detailed protocols. We will delve into the structural features that govern their interactions with off-targets, explore strategies to mitigate cross-reactivity through bioisosteric replacement, and provide robust methodologies for assessing the selectivity of your compounds.

The Usual Suspects: Common Piperazine Cores and Their Off-Target Profiles

The cross-reactivity of a piperazine-based compound is heavily influenced by the nature of the substituents on its nitrogen atoms. Arylpiperazines, in particular, are notorious for their interactions with a range of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. This is due to the structural similarities in the binding pockets of these receptors, which often feature a key aspartate residue that can form a strong ionic interaction with the protonated nitrogen of the piperazine ring.[6]

Below is a comparative overview of the cross-reactivity profiles of some commonly encountered piperazine derivatives.

Piperazine DerivativePrimary Target(s)Common Off-TargetsKey Structural Features Influencing Cross-Reactivity
1-Arylpiperazines (e.g., mCPP, TFMPP) Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C)[7]Dopamine Receptors (D2, D3), Adrenergic Receptors (α1, α2)[8]The nature and position of the substituent on the aryl ring significantly impact selectivity. Electron-withdrawing groups can influence affinity for various receptors.[9]
1-Benzylpiperazine (BZP) Dopamine and Norepinephrine TransportersSerotonin Receptors[5]The flexible benzyl group allows for interaction with multiple receptor subtypes.
Diphenylmethylpiperazines (e.g., Cetirizine) Histamine H1 ReceptorMuscarinic ReceptorsThe bulky diphenylmethyl group can sterically hinder binding to some receptors while allowing interaction with others.
Piperazine-containing Kinase Inhibitors (e.g., Imatinib) Tyrosine Kinases (e.g., Bcr-Abl)Other Kinases, CYP450 EnzymesThe piperazine often acts as a linker and its conformation can influence binding to the ATP-binding pocket of various kinases.

mCPP: 1-(3-chlorophenyl)piperazine; TFMPP: 1-(3-(trifluoromethyl)phenyl)piperazine

Mitigating Cross-Reactivity: The Power of Bioisosteric Replacement

One of the most effective strategies for reducing off-target activity is bioisosteric replacement, where the piperazine ring is substituted with a different chemical moiety that retains the desired biological activity but possesses a different physical and electronic profile.[10] This "scaffold hopping" can disrupt interactions with off-targets while preserving or even enhancing affinity for the primary target.[11]

A notable example is the replacement of a piperazine ring in the drug Olaparib with a spirodiamine analogue, which led to beneficially affected activity and reduced cytotoxicity.[1][2] Another instance involves the substitution of a piperazine group with a dipyrrolidine moiety in an anti-HIV drug candidate, which, while initially less potent, demonstrated improved specificity, providing a better starting point for further optimization.[10]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes and Radioligand start->prep incubate Incubate with Test Compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based GPCR Functional Assay

This type of assay measures the functional consequence of a compound binding to a receptor, such as the generation of a second messenger (e.g., cAMP, IP₁). This helps to distinguish between agonists, antagonists, and inactive binders.

Methodology:

  • Cell Culture: Culture cells expressing the GPCR of interest in a suitable medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the piperazine-based test compound to the cells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Incubation: Incubate for a time and temperature appropriate for the specific signaling pathway being measured.

  • Lysis and Detection: Lyse the cells and use a commercially available kit (e.g., HTRF, ELISA) to measure the concentration of the second messenger.

  • Data Analysis: Plot the response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Cytochrome P450 (CYP) Inhibition Assay

Many piperazine-containing drugs are metabolized by CYP450 enzymes, and they can also inhibit these enzymes, leading to drug-drug interactions. [5] Methodology:

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2), and a range of concentrations of the piperazine-based test compound.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Conclusion: A Strategic Approach to a Privileged Scaffold

The piperazine ring will undoubtedly remain a valuable tool in the medicinal chemist's arsenal. Its synthetic tractability and ability to confer favorable properties make it an attractive starting point for drug design. However, the inherent risk of cross-reactivity necessitates a proactive and informed approach. By understanding the structural drivers of off-target interactions, leveraging strategies like bioisosteric replacement, and employing a robust suite of in vitro assays, researchers can navigate the complexities of this privileged scaffold to develop safer, more selective, and ultimately more effective medicines.

References

  • Talele, T. T. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1134. [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Berardi, F. (2011). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ACS Chemical Neuroscience, 2(10), 569-579. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]

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Safety Operating Guide

Navigating the Disposal of Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of surplus or waste materials is a critical, yet often overlooked, aspect of laboratory operations that underpins the safety of personnel and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS No. 1217720-49-4), a common building block in medicinal chemistry. By understanding the chemical's hazard profile and the regulatory landscape, researchers can ensure compliance and maintain a culture of safety.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1]

These classifications dictate the need for stringent safety measures during handling and disposal to prevent accidental exposure. The hydrochloride salt form suggests good water solubility. The presence of a chlorinated salt of an organic amine places this compound in the category of halogenated organic waste . This is a critical distinction for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate disposal and increase costs.[3]

Hazard StatementGHS ClassificationImmediate Safety Implication
H302Acute toxicity, Oral (Category 4)Avoid ingestion and cross-contamination of surfaces.
H315Skin corrosion/irritation (Category 2)Wear appropriate chemical-resistant gloves and a lab coat.
H319Serious eye damage/eye irritation (Category 2A)Use safety glasses or goggles.
H335Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationHandle in a well-ventilated area, preferably a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe and efficient chemical waste management.

Step 1: Designate a Waste Container. Select a clearly labeled, leak-proof container designated for "Halogenated Organic Solid Waste." The container must be in good condition and compatible with the chemical.

Step 2: Transfer the Waste. Carefully transfer the solid this compound into the designated waste container. If the material is in solution, it should be collected in a container labeled "Halogenated Organic Liquid Waste." Avoid generating dust. If cleaning contaminated glassware, use a minimal amount of a suitable solvent (e.g., methanol or ethanol), and this solvent rinse must also be disposed of as halogenated liquid waste.

Step 3: Secure the Container. Keep the waste container tightly closed when not in use.[4] This prevents the release of vapors and protects the contents from reacting with other substances in the lab.

Labeling

Accurate and detailed labeling is a legal requirement and essential for the safety of waste handlers. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that incompatible chemicals are not stored in close proximity.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The most common and effective method for the destruction of this type of organic compound is incineration at a permitted facility.

Why Incineration? High-temperature incineration is the preferred method for organic compounds as it ensures complete destruction of the molecule, converting it to relatively benign products like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the flue gas). Landfilling of this material is not recommended due to its water solubility and potential to leach into the environment.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning up the spill, put on the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and then place the absorbent material into the waste container.[5][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have Benzyl 2-methylpiperazine-1-carboxylate hydrochloride for Disposal assess_hazards Assess Hazards: - Irritant (Skin, Eyes, Respiratory) - Harmful if Swallowed - Halogenated Organic start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe is_solid Is the waste a solid? don_ppe->is_solid solid_container Place in 'Halogenated Organic Solid Waste' Container is_solid->solid_container Yes liquid_container Place in 'Halogenated Organic Liquid Waste' Container is_solid->liquid_container No (Solution) label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date solid_container->label_container liquid_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a fundamental component of laboratory safety and regulatory compliance. For this compound, its classification as a harmful irritant and a halogenated organic compound necessitates a cautious and systematic disposal approach. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and use of PPE to proper segregation, labeling, and professional disposal—researchers can mitigate risks and ensure that their scientific pursuits are conducted with the highest standards of safety and environmental responsibility.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(Benzyloxycarbonyl)piperazine.
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  • Biosynth. (2022, May 5). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
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  • BLD Pharm. (n.d.). (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride.
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  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?.
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  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Personal protective equipment for handling Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the limited specific data, Benzyl 2-methylpiperazine-1-carboxylate hydrochloride should be handled as a potentially hazardous substance. Analysis of related piperazine and hydrochloride salt structures suggests potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[2][3][4] Therefore, a conservative and proactive approach to personal protective equipment (PPE) is paramount.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE, with the understanding that a thorough risk assessment of each specific experimental procedure should be conducted to determine if additional protection is necessary.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or tight-fitting safety goggles. A face shield should be worn over safety glasses/goggles when there is a significant risk of splashes.[5][6]Protects the eyes from contact with airborne particles, splashes, or aerosols of the compound, which could cause serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully fastened lab coat.Prevents direct skin contact, which may cause irritation.[2][3][4] Gloves should be inspected before use and removed promptly if contaminated, followed by hand washing.[5][7]
Body Protection A lab coat or chemical-resistant suit.[8][9]Protects personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[10]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][3]

Operational Plans: From Handling to Disposal

Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Procedural Workflow for Safe Handling:

The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal prep_start Start: Procedure Involving this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_selection->engineering_controls don_ppe Don PPE Correctly engineering_controls->don_ppe handling_procedure Perform Experimental Procedure in Fume Hood don_ppe->handling_procedure aerosol_check Aerosol/Dust Generation? handling_procedure->aerosol_check use_respirator Use NIOSH-Approved Respirator aerosol_check->use_respirator Yes no_respirator Standard Ventilation Sufficient aerosol_check->no_respirator No doff_ppe Doff PPE Correctly use_respirator->doff_ppe no_respirator->doff_ppe waste_disposal Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->waste_disposal decontaminate Decontaminate Work Area and Non-Disposable Equipment waste_disposal->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.